Lificiguat
描述
antineoplastic; activates platelet guanylate cyclase; a radiosensitizing agent and guanylate cyclase activator; structure in first source
Structure
3D Structure
属性
IUPAC Name |
[5-(1-benzylindazol-3-yl)furan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-13-15-10-11-18(23-15)19-16-8-4-5-9-17(16)21(20-19)12-14-6-2-1-3-7-14/h1-11,22H,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQVFCKUDYMWGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C4=CC=C(O4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165635 | |
| Record name | 1-Benzyl-3-(5-hydroxymethylfur-2-yl)indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170632-47-0 | |
| Record name | Lificiguat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170632-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lificiguat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170632470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | yc-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=728165 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Benzyl-3-(5-hydroxymethylfur-2-yl)indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LIFICIGUAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/515CC1WPTE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lificiguat (YC-1): A Technical Guide to its Mechanism of Action in Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the molecular mechanism of Lificiguat (commonly known as YC-1), focusing on its action within and upon endothelial cells. This compound is a benzyl (B1604629) indazole derivative that pioneered a class of drugs known as soluble guanylate cyclase (sGC) stimulators and activators.[1] Its ability to modulate the nitric oxide (NO) signaling pathway, independent of endogenous NO production, has made it a significant tool in cardiovascular research and a precursor to clinically approved drugs.[2]
Core Mechanism: Dual-Mode Activation of Soluble Guanylate Cyclase (sGC)
The primary molecular target of this compound is the enzyme soluble guanylate cyclase (sGC), a key component of the nitric oxide signaling pathway. In its physiological state, sGC is activated by NO, which is synthesized by endothelial nitric oxide synthase (eNOS) in endothelial cells. NO binds to the ferrous heme moiety of sGC, triggering a conformational change that converts guanosine (B1672433) triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1][3][4]
This compound modulates this pathway through a unique, dual mechanism of action that does not depend on endogenous NO:
-
Direct (NO-Independent) Activation: this compound can directly bind to an allosteric site on the sGC enzyme, inducing a modest activation (approximately 10-fold) and subsequent cGMP production even in the complete absence of NO.[1][5]
-
Synergistic Sensitization (NO-Dependent Potentiation): In the presence of NO (or other gaseous ligands like carbon monoxide, CO), this compound's effect is dramatically amplified.[1][6] It sensitizes the enzyme to NO, resulting in a synergistic activation that can be several hundred-fold greater than with either agent alone.[5] This occurs because this compound's binding to the allosteric site stabilizes the activated state of the enzyme and slows the rate of NO dissociation from the heme group.[1]
Recent structural studies have shown that stimulators like this compound bind between the β1 H-NOX and coiled-coil domains of sGC, stabilizing the enzyme in its extended, active conformation.[3][7]
Downstream Cellular Effects in the Vasculature
The this compound-induced elevation of cGMP triggers a cascade of downstream events in both endothelial and vascular smooth muscle cells, contributing to its overall therapeutic profile.
-
Vasodilation: The most prominent effect is potent, long-lasting vasodilation. Increased cGMP in vascular smooth muscle cells activates Protein Kinase G (PKG), leading to a decrease in intracellular calcium and smooth muscle relaxation.[4] this compound induces concentration-dependent, endothelium-independent relaxation.[8][9]
-
Inhibition of Phosphodiesterase (PDE): Some evidence suggests this compound also possesses PDE inhibitory activity, particularly against cGMP-degrading isoforms.[8] This dual action—stimulating cGMP production via sGC and preventing its breakdown—leads to a more substantial and sustained elevation of intracellular cGMP levels compared to NO donors alone.[8][9]
-
Positive Feedback on NO Production: In endothelial cells, the rise in cGMP can stimulate eNOS activity, leading to further NO production and creating a positive feedback loop that potentiates the vasodilatory response.[10]
-
Anti-inflammatory and Anti-remodeling Effects:
-
Reduced Endothelin-1 (B181129) (ET-1): this compound has been shown to decrease the secretion of ET-1, a potent vasoconstrictor and pro-fibrotic molecule, from endothelial cells via a cGMP-dependent mechanism.[11]
-
Decreased Superoxide (B77818): sGC activation can lead to a reduction in superoxide anion concentration, which in turn preserves the bioavailability of endogenous NO that would otherwise be scavenged.[12]
-
Anti-platelet Aggregation: A primary discovered effect of this compound is the potent inhibition of platelet aggregation, mediated by elevated cGMP levels.[2][5]
-
Reduced Profibrotic Cytokines: In human microvascular endothelial cells, related sGC activators have been shown to reduce the production of the profibrotic cytokine TGF-β2 under hypoxic conditions.[13][14]
-
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the activity of this compound from published literature.
| Parameter | Value | Context | Source(s) |
| sGC Binding Affinity (Kd) | 0.6 - 1.1 µM | Binding to the β subunit of sGC in the presence of CO. | [15] |
| sGC Activation (NO-independent) | ~10-fold | Direct stimulation of purified sGC without NO. | [1][5] |
| sGC Activation (Synergistic) | Several hundred-fold | Potentiation of NO- or CO-dependent sGC activation. | [1][5][6] |
| Vasorelaxation | 0.3 - 300 µM | Concentration range causing relaxation in isolated rabbit aortic rings. | [8][9] |
| Platelet Aggregation Inhibition | 70% inhibition at 30 µM | Inhibition of platelet aggregation induced in vitro. | [2] |
Key Experimental Protocols
The characterization of this compound's mechanism relies on several key experimental methodologies. Below are generalized protocols representative of those cited in the literature.
A. sGC Activity Assay (using Radioisotopes)
This assay quantifies the enzymatic activity of sGC by measuring the conversion of radiolabeled GTP to cGMP.
-
Preparation: Cell lysates (e.g., from endothelial cells) or purified recombinant sGC enzyme are prepared.
-
Reaction Mixture: A reaction buffer is prepared, typically containing 50 mM HEPES, MgCl₂, GTP, a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation, and [α-³²P]GTP as a tracer.[16][17]
-
Incubation: The enzyme preparation is added to the reaction mixture with or without this compound and/or an NO donor (e.g., SNAP). The reaction is incubated at 37°C for a defined period (e.g., 10-30 minutes).
-
Separation & Quantification: The reaction is stopped, and the produced [α-³²P]cGMP is separated from the unreacted [α-³²P]GTP, typically using sequential column chromatography (e.g., Dowex and alumina (B75360) columns).
-
Analysis: The radioactivity of the cGMP fraction is measured using a scintillation counter. Activity is expressed as pmol of cGMP formed per minute per mg of protein.[16]
B. Vascular Reactivity Assay (Isometric Tension)
This ex vivo method assesses the direct effect of this compound on blood vessel tone.
-
Tissue Preparation: A blood vessel, such as a rabbit or mouse aorta, is carefully excised and cut into rings (2-4 mm).[8][9]
-
Mounting: The aortic rings are mounted in an organ bath chamber filled with a physiological salt solution (e.g., Krebs-Henseleit buffer), maintained at 37°C, and aerated with 95% O₂/5% CO₂. The rings are connected to an isometric force transducer to record changes in tension.
-
Pre-contraction: Once equilibrated, the rings are pre-constricted with a vasoconstrictor agent like phenylephrine (B352888) (PE) or norepinephrine (B1679862) (NE) to achieve a stable, submaximal contraction.
-
Concentration-Response: this compound is added to the bath in a cumulative manner, with the relaxation response recorded at each concentration until a maximal effect is observed.
-
Analysis: The relaxation is expressed as a percentage reversal of the pre-contraction induced by the vasoconstrictor. EC₅₀ values can be calculated from the resulting concentration-response curve.
C. Intracellular cGMP Measurement
This assay quantifies the second messenger produced in response to sGC activation in intact cells.
-
Cell Culture: Endothelial cells are cultured in multi-well plates until confluent.
-
Pre-incubation: Cells are often pre-incubated with a PDE inhibitor (e.g., IBMX) to allow for the accumulation of cGMP.
-
Stimulation: The culture medium is replaced with a medium containing various concentrations of this compound (with or without an NO donor) for a specified time.
-
Lysis: The reaction is terminated by removing the medium and lysing the cells (e.g., with 0.1 M HCl or a commercial lysis buffer).
-
Quantification: The cGMP concentration in the cell lysate is determined using a commercially available, competitive Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA) kit.[17][18]
-
Normalization: Results are typically normalized to the total protein content of the lysate and expressed as pmol cGMP/mg protein or as a fold-increase over basal levels.
References
- 1. Mechanism of YC-1-induced activation of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, this compound): a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08120A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Vericiguat prevents high glucose-mediated impaired vascular smooth muscle cGMP production and vasorelaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | HIF | Guanylate cyclase | TargetMol [targetmol.com]
- 6. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of the soluble guanylyl cyclase activator, YC-1, on vascular tone, cyclic GMP levels and phosphodiesterase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the soluble guanylyl cyclase activator, YC‐1, on vascular tone, cyclic GMP levels and phosphodiesterase activity | Semantic Scholar [semanticscholar.org]
- 10. In Endothelial Cells, the Activation or Stimulation of Soluble Guanylyl Cyclase Induces the Nitric Oxide Production by a Mechanism Dependent of Nitric Oxide Synthase Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitric oxide decreases endothelin-1 secretion through the activation of soluble guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Avenciguat: a novel soluble guanylate cyclase activator that affects multiple cell types to inhibit IFN-1 signalling and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Avenciguat: a novel soluble guanylate cyclase activator that affects multiple cell types to inhibit IFN-1 signalling and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. NO and CO differentially activate soluble guanylyl cyclase via a heme pivot-bend mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inactivation of soluble guanylyl cyclase in living cells proceeds without loss of haem and involves heterodimer dissociation as a common step - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of Lificiguat's Biological Activities: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lificiguat, also known as YC-1, is a versatile small molecule renowned for its dual mechanism of action as a soluble guanylate cyclase (sGC) activator and a Hypoxia-inducible factor-1α (HIF-1α) inhibitor. This technical guide provides a comprehensive review of the biological activities of this compound, detailing its molecular mechanisms, summarizing quantitative data from preclinical studies, and outlining detailed experimental protocols for its characterization. The guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, particularly in the fields of cardiovascular disease and oncology.
Introduction
This compound (3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole) was initially identified as a potent inhibitor of platelet aggregation.[1] Subsequent research revealed its multifaceted pharmacological profile, primarily centered around two key signaling pathways: the nitric oxide-soluble guanylate cyclase-cyclic guanosine (B1672433) monophosphate (NO-sGC-cGMP) pathway and the hypoxia-inducible factor-1 (HIF-1) signaling cascade.[2][3] Its ability to modulate these pathways has positioned this compound as a significant tool for investigating physiological and pathophysiological processes and as a potential therapeutic agent for a range of diseases, including cardiovascular disorders and cancer.[1][4]
Quantitative Data Presentation
The following tables summarize the key quantitative data reported for this compound's biological activities.
Table 1: In Vitro Efficacy of this compound
| Biological Activity | Assay System | Parameter | Value | Reference(s) |
| sGC Activation | Sf21 cells with 30 nM PAPA/NO | EC50 | 4.11 μM | [5] |
| sGC Binding | Purified sGC (β subunit) in the presence of CO | Kd | 0.6-1.1 μM | [6] |
| Platelet Aggregation Inhibition | Washed rabbit platelets (Collagen-induced) | IC50 | 14.6 μM | [3] |
| Platelet Aggregation Inhibition | Washed human platelets (Collagen-induced) | IC50 | 0.04 μM | [3] |
| Cytotoxicity | HL60 cells | ED50 | 25.27 μM | [5] |
| Cytotoxicity | HepG2 cells (72 hrs) | IC50 | 2.2 μM | [7] |
| HIF-1 Transcriptional Activity Inhibition | Human AGS cells | IC50 | 2 μM | [8] |
Table 2: In Vivo Data for this compound
| Study Type | Animal Model | Dosage | Route of Administration | Observed Effects | Reference(s) |
| Anti-tumor Activity | Male nude (BALB/cAnNCrj–nu/nu) mice with xenograft tumors | 30 μg/g | Intraperitoneal (i.p.) | Inhibition of tumor growth and angiogenesis | [4] |
| Antithrombotic Activity | Experimental animals | Not specified | Not specified | Inhibition of platelet-rich thrombosis and decrease in mean arterial pressure | [4] |
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects primarily through the modulation of two distinct signaling pathways.
Activation of the Soluble Guanylate Cyclase (sGC) Pathway
This compound is a nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC).[2] It sensitizes sGC to its endogenous activator, NO, and can also directly stimulate the enzyme, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels.[4] This elevation in cGMP activates downstream effectors such as protein kinase G (PKG), resulting in vasodilation and inhibition of platelet aggregation.[1][9]
References
- 1. Targeting the NO–sGC–cGMP Pathway: Mechanisms of Action of Vericiguat in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | HIF | Guanylate cyclase | TargetMol [targetmol.com]
- 5. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Contemporary approaches to modulating the nitric oxide-cGMP pathway in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
Lificiguat (YC-1): A Technical Guide for Researchers on its Function as a Soluble Guanylate Cyclase (sGC) Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lificiguat, also known as YC-1, is a pioneering synthetic small molecule that has been instrumental in the study of the nitric oxide (NO)/soluble guanylate cyclase (sGC)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. As the first-in-class sGC stimulator, this compound activates sGC independently of nitric oxide, but also acts synergistically with NO to enhance cGMP production.[1] This dual action has made it a valuable tool for investigating the physiological and pathophysiological roles of the sGC pathway. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its study, and a comparative analysis with other sGC modulators.
Introduction to Soluble Guanylate Cyclase (sGC) Signaling
Soluble guanylate cyclase is a critical enzyme in the NO signaling pathway.[2] It is a heterodimeric hemoprotein that, upon activation, catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cGMP.[3] cGMP, in turn, mediates a wide array of physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission.[4] Dysregulation of the NO-sGC-cGMP pathway is implicated in various cardiovascular diseases, making sGC a key therapeutic target.[2]
Pharmacological modulators of sGC are broadly classified into two categories:
-
sGC Stimulators (Heme-Dependent): These compounds, including this compound and Riociguat, require the presence of the reduced ferrous (Fe²⁺) heme group on sGC for their activity.[4][5] They directly activate the enzyme and also increase its sensitivity to endogenous NO.[5]
-
sGC Activators (Heme-Independent): This class of molecules, such as Cinaciguat, can activate sGC when the heme iron is in its oxidized (Fe³⁺) state or even when the heme group is absent.[4] This makes them particularly relevant in disease states characterized by oxidative stress, where sGC may be unresponsive to NO.[6]
This compound (YC-1): Mechanism of Action
This compound is a benzyl (B1604629) indazole derivative that allosterically activates sGC.[7] It enhances the catalytic rate of the enzyme and sensitizes it to gaseous activators like NO and carbon monoxide (CO).[7] While this compound alone can stimulate sGC activity, its potency is significantly amplified in the presence of NO, leading to a synergistic increase in cGMP production.[1] This potentiation is a hallmark of sGC stimulators.[7]
However, the pharmacological profile of this compound is complicated by its off-target effects, most notably the inhibition of various phosphodiesterase (PDE) isoforms.[1][4] PDEs are responsible for the degradation of cGMP; therefore, their inhibition by this compound can further elevate intracellular cGMP levels.[1] This dual mechanism of action, while potentially enhancing its therapeutic effect, necessitates careful interpretation of experimental data.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound and provide a comparison with other notable sGC modulators.
Table 1: In Vitro Potency of sGC Modulators
| Compound | Class | Target sGC State | EC₅₀ for sGC Activation (μM) | Key Findings & References |
| This compound (YC-1) | sGC Stimulator | Reduced (Ferrous) | 18.6 (purified sGC, no NO)[4] | The first-in-class sGC stimulator with known off-target PDE inhibitory effects.[4] |
| 4.11 (in Sf21 cells with 30 nM PAPA/NO)[7] | Synergistic activation with NO. | |||
| Riociguat | sGC Stimulator | Reduced (Ferrous) | ~0.08 (in CHO cells)[8] | Approved for the treatment of pulmonary hypertension.[2] |
| Vericiguat | sGC Stimulator | Reduced (Ferrous) | 0.256 (in sGC reporter cell line with ODQ)[9] | Developed for the treatment of chronic heart failure.[9] |
| Cinaciguat | sGC Activator | Oxidized/Heme-free | ~0.2 (heme-free sGC)[4][10] | Specifically activates oxidized or heme-free sGC.[4][10] |
| ~0.01 (heme-free/oxidized sGC)[11] | Potent activator of NO-insensitive sGC.[11] |
Table 2: Off-Target Profile of this compound (YC-1) - PDE Inhibition
| PDE Isoform | IC₅₀ (μM) | Reference |
| PDE1 | Reported, but specific value not consistently available | [4] |
| PDE2 | Reported, but specific value not consistently available | [4] |
| PDE3 | Reported, but specific value not consistently available | [4] |
| PDE4 | Reported, but specific value not consistently available | [4] |
| PDE5 | Reported, but specific value not consistently available | [4] |
Table 3: Comparative Pharmacokinetics of Oral sGC Stimulators
| Compound | Half-life (t₁/₂) | Bioavailability | Key Findings & References |
| This compound (YC-1) | Data not readily available | Data not readily available | Limited clinical development. |
| Vericiguat | ~20 hours (healthy volunteers)[12] | ~93% (with food)[12] | Once-daily dosing regimen.[13] |
| ~30 hours (heart failure patients)[12] | |||
| Riociguat | Data not as readily available for a direct comparison | ~94.3%[14] | Typically administered three times daily.[13] |
Experimental Protocols
Measurement of sGC Activity in Cell Lysates or Purified Enzyme Preparations
This protocol provides a general framework for quantifying the enzymatic activity of sGC.
Objective: To measure the production of cGMP from GTP by sGC in the presence and absence of this compound and/or an NO donor.
Materials:
-
Purified sGC or cell lysates containing sGC
-
GTP solution
-
This compound (YC-1) stock solution
-
NO donor solution (e.g., sodium nitroprusside, SNP)
-
Reaction buffer (e.g., 50 mM triethanolamine-HCl, pH 7.4, containing MgCl₂, and a phosphodiesterase inhibitor like IBMX to prevent cGMP degradation)
-
Quenching solution (e.g., trichloroacetic acid or zinc acetate/sodium carbonate)
-
cGMP ELISA kit
Procedure:
-
Preparation: Prepare serial dilutions of this compound and the NO donor. Keep all reagents on ice.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified sGC or cell lysate, and the desired concentration of this compound. In parallel tubes, include controls with vehicle, NO donor alone, and this compound with the NO donor.
-
Initiation: Start the reaction by adding the GTP solution to each tube.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding the quenching solution.
-
Quantification: Centrifuge the samples to pellet any precipitate. Measure the cGMP concentration in the supernatant using a commercial cGMP ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the amount of cGMP produced to the amount of protein in the lysate or the concentration of purified enzyme. Plot the cGMP concentration against the this compound concentration to determine the EC₅₀.
Quantification of Intracellular cGMP Levels by ELISA
This protocol outlines the measurement of cGMP levels in cultured cells treated with this compound.
Objective: To determine the effect of this compound on intracellular cGMP concentrations.
Materials:
-
Cultured cells (e.g., vascular smooth muscle cells, platelets)
-
Cell culture medium
-
This compound (YC-1) stock solution
-
NO donor solution (optional)
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
cGMP ELISA kit
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate and grow to the desired confluency.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control. For synergistic studies, co-incubate with an NO donor.
-
Incubation: Incubate the cells for the desired time at 37°C in a CO₂ incubator.
-
Cell Lysis: Aspirate the medium and add ice-cold cell lysis buffer to each well to stop phosphodiesterase activity and lyse the cells.
-
Sample Collection: Scrape the cells and collect the lysate. Centrifuge to pellet cellular debris.
-
cGMP Measurement: Measure the cGMP concentration in the supernatant using a cGMP ELISA kit according to the manufacturer's protocol.[15][16] Some kits may require acetylation of the samples to increase sensitivity.[17][18]
-
Protein Quantification: Determine the total protein concentration in each lysate sample (e.g., using a BCA assay) for normalization.
-
Data Analysis: Express the results as pmol of cGMP per mg of protein.
Visualizations: Signaling Pathways and Experimental Workflows
The NO-sGC-cGMP Signaling Pathway and the Action of this compound
Caption: NO-sGC-cGMP signaling pathway showing the dual action of this compound.
Experimental Workflow for Assessing sGC Activation
Caption: Generalized workflow for an in vitro sGC activity assay.
Classification of sGC Modulators
Caption: Classification of pharmacological modulators of sGC.
Clinical Perspective and Future Directions
While this compound (YC-1) itself has not progressed to late-stage clinical development, likely due to its pharmacokinetic profile and off-target effects, its discovery was a seminal event that paved the way for the development of more potent and selective sGC stimulators.[19] Riociguat and Vericiguat are clinically approved drugs that validate the therapeutic potential of targeting the sGC pathway.[2][9]
The clinical development of other sGC modulators has had mixed results. For instance, a phase 2 trial of the sGC stimulator Praliciguat in patients with diabetic kidney disease did not meet its primary endpoint of reducing albuminuria.
Future research in this area will likely focus on developing sGC modulators with improved tissue specificity and pharmacokinetic profiles, as well as exploring their therapeutic utility in a wider range of diseases beyond cardiovascular conditions. The foundational understanding of sGC stimulation provided by this compound continues to be a cornerstone of these efforts.
References
- 1. Effects of the soluble guanylyl cyclase activator, YC-1, on vascular tone, cyclic GMP levels and phosphodiesterase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble Guanylyl Cyclase Activators—Promising Therapeutic Option in the Pharmacotherapy of Heart Failure and Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. Clinical Pharmacokinetic and Pharmacodynamic Profile of Vericiguat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thecvc.ca [thecvc.ca]
- 14. Clinical Pharmacokinetic and Pharmacodynamic Profile of Riociguat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. cloud-clone.com [cloud-clone.com]
- 17. s3.amazonaws.com [s3.amazonaws.com]
- 18. bioscience.co.uk [bioscience.co.uk]
- 19. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, this compound): a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08120A [pubs.rsc.org]
Lificiguat (YC-1) as a HIF-1α Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Lificiguat (YC-1), a small molecule inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α). It details the multifaceted mechanisms of action through which YC-1 exerts its inhibitory effects, including the suppression of HIF-1α protein synthesis, promotion of its degradation, and functional inactivation. This document compiles quantitative data from various studies into structured tables for easy comparison and provides detailed experimental protocols for key assays used to characterize YC-1's activity. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams generated using Graphviz (DOT language) to facilitate a comprehensive understanding of YC-1 as a potent anti-HIF-1α agent for research and drug development.
Introduction to HIF-1α and Its Role in Disease
Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator that plays a critical role in the cellular response to low oxygen levels (hypoxia). It is a heterodimeric protein composed of an oxygen-sensitive α subunit (HIF-1α) and a constitutively expressed β subunit (HIF-1β). Under normoxic conditions, HIF-1α is rapidly degraded, but under hypoxic conditions, it stabilizes, translocates to the nucleus, and dimerizes with HIF-1β. The HIF-1 complex then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating the transcription of numerous genes involved in angiogenesis, glucose metabolism, cell survival, and invasion.
Dysregulation of the HIF-1 pathway is a hallmark of many diseases, particularly cancer. In solid tumors, hypoxia is a common feature, and the stabilization of HIF-1α allows cancer cells to adapt to the low-oxygen environment, promoting tumor growth, angiogenesis, and metastasis. Therefore, inhibiting HIF-1α has emerged as a promising therapeutic strategy for cancer and other diseases characterized by pathological angiogenesis and hypoxia.
This compound (YC-1): A Multi-Faceted HIF-1α Inhibitor
This compound, also known as YC-1, is a benzyl (B1604629) indazole derivative initially developed for its anti-platelet and vasodilatory effects. Subsequent research revealed its potent inhibitory activity against HIF-1α, independent of its effects on soluble guanylyl cyclase (sGC).[1] YC-1 has been widely used as a research tool to study the HIF-1 pathway and is considered a lead compound for the development of novel anti-cancer therapies.[2]
Mechanisms of Action
YC-1 inhibits HIF-1α through multiple distinct mechanisms, making it a robust and effective inhibitor:
-
Inhibition of HIF-1α Protein Synthesis: YC-1 suppresses the translation of HIF-1α mRNA into protein by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[3][4] This pathway is a key regulator of protein synthesis, and its inhibition by YC-1 prevents the de novo synthesis of HIF-1α protein.
-
Promotion of HIF-1α Degradation: YC-1 can also accelerate the degradation of the HIF-1α protein. This degradation is, in part, independent of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which is the canonical pathway for HIF-1α degradation in normoxia.
-
Functional Inactivation of HIF-1α: YC-1 functionally inactivates the HIF-1α protein by stimulating the binding of Factor Inhibiting HIF (FIH) to the C-terminal transactivation domain (CAD) of HIF-1α.[5] This enhanced interaction prevents the recruitment of the co-activator p300, which is essential for HIF-1α transcriptional activity.[5] This novel mechanism means that even if HIF-1α protein is present, it is unable to effectively drive the expression of its target genes.
Quantitative Data on YC-1 Activity
The inhibitory potency of YC-1 on HIF-1α has been quantified in numerous studies across various cell lines. The following tables summarize key quantitative data.
Table 1: IC50 Values of YC-1 for HIF-1α Inhibition
| Cell Line | Assay Type | IC50 (µM) | Reference |
| PC-3 (Prostate Cancer) | HRE-Luciferase Reporter | ~30-60 | [6] |
| HUVEC | Cell Proliferation | 5-50 (Dose-dependent inhibition) | [7][8] |
| Hep3B (Hepatoma) | Not Specified | Not Specified | [3] |
| NCI-H87 (Stomach Carcinoma) | In vivo tumor growth | 30 µg/g daily | [3] |
| Caki-1 (Renal Carcinoma) | In vivo tumor growth | 30 µg/g daily | [3] |
| SiHa (Cervical Carcinoma) | In vivo tumor growth | 30 µg/g daily | [3] |
| SK-N-MC (Neuroblastoma) | In vivo tumor growth | 30 µg/g daily | [3] |
Table 2: Effect of YC-1 on VEGF Expression
| Cell Line/Model | YC-1 Concentration | Incubation Time | % Reduction in VEGF | Reference |
| Human Hepatocarcinoma | Not Specified | Not Specified | Dose-dependent | [9] |
| Rhesus Monkey (CRVO model) | 200 µM (intravitreal) | 1-2 weeks | Significant decrease | [10][11] |
| Malignant Glioma Cells | Not Specified | Not Specified | Significant decrease | Not Specified |
| HUVEC | Not Specified | Not Specified | Inhibition of VEGF-induced migration | [12] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the HIF-1α inhibitory activity of YC-1.
Western Blotting for HIF-1α and Phospho-Akt
This protocol is for the detection of HIF-1α and phosphorylated Akt (Ser473), a marker of PI3K pathway activation.
Materials:
-
Lysis Buffer (RIPA): 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors.[13]
-
Nuclear Extraction Buffers: (See detailed protocol from Cayman Chemical or Abcam for specific recipes).[14]
-
Primary Antibodies:
-
Rabbit anti-HIF-1α (e.g., Novus Biologicals, NB100-449; Proteintech, 66730-1-Ig; Cell Signaling Technology, #3716) diluted 1:1000 - 1:10000.[15][16][17]
-
Rabbit anti-phospho-Akt (Ser473) (e.g., Cell Signaling Technology, #9271) diluted 1:1000.[1][5][10]
-
Rabbit anti-p300 (e.g., Bethyl Laboratories, A300-358A; Cell Signaling Technology, #86377) diluted 1:1000 for WB, 2-10 µg/mg lysate for IP.[18][19]
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG diluted according to the manufacturer's instructions.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Wash Buffer: TBST.
-
Chemiluminescent Substrate.
Procedure:
-
Cell Culture and Treatment: Plate cells and treat with desired concentrations of YC-1 for the specified duration. For hypoxia experiments, incubate cells in a hypoxic chamber (e.g., 1% O₂).
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane extensively with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
HIF-1α Luciferase Reporter Assay
This assay measures the transcriptional activity of HIF-1α by quantifying the expression of a luciferase reporter gene under the control of HREs.
Materials:
-
HRE-Luciferase Reporter Plasmid: A plasmid containing multiple copies of the HRE sequence upstream of a firefly luciferase gene.
-
Control Plasmid: A plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
Transfection Reagent.
-
Luciferase Assay System.
Procedure:
-
Transfection: Co-transfect cells with the HRE-luciferase reporter plasmid and the Renilla control plasmid.
-
Treatment: After 24 hours, treat the cells with YC-1 and/or expose them to hypoxic conditions.
-
Cell Lysis: Lyse the cells using the buffer provided in the luciferase assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
Co-Immunoprecipitation (Co-IP) of HIF-1α and p300
This technique is used to demonstrate the interaction between HIF-1α and its co-activator p300 and to investigate the disruptive effect of YC-1 on this interaction.
Materials:
-
Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease inhibitors.
-
Antibody for IP: Anti-p300 antibody (e.g., Bethyl Laboratories, A300-358A).[18]
-
Antibody for Western Blot: Anti-HIF-1α antibody.
-
Protein A/G Agarose Beads.
-
Control IgG.
Procedure:
-
Cell Lysis: Lyse treated cells with Co-IP lysis buffer.
-
Pre-clearing: Incubate the lysate with control IgG and protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-p300 antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using an anti-HIF-1α antibody.
Mammalian Two-Hybrid Assay
This assay is used to study the interaction between the HIF-1α CAD and the CH1 domain of p300 in living cells.[6][21][22][23][24]
Materials:
-
Bait Plasmid: e.g., pM-HIF-1α-CAD (expresses the GAL4 DNA-binding domain fused to the HIF-1α CAD).
-
Prey Plasmid: e.g., pVP16-p300-CH1 (expresses the VP16 activation domain fused to the p300 CH1 domain).
-
Reporter Plasmid: A plasmid with a GAL4-responsive promoter driving the expression of a reporter gene (e.g., luciferase).
-
Transfection Reagent.
-
Luciferase Assay System.
Procedure:
-
Co-transfection: Co-transfect cells with the bait, prey, and reporter plasmids.
-
Treatment: Treat the cells with YC-1 under normoxic or hypoxic conditions.
-
Cell Lysis and Luciferase Assay: Perform a luciferase assay as described in section 4.2. An increase in luciferase activity indicates an interaction between the bait and prey proteins.
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis, and the inhibitory effect of YC-1.[2][25][26][27]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Basement Membrane Matrix (e.g., Matrigel).
-
Endothelial Cell Growth Medium.
-
YC-1.
Procedure:
-
Coating: Coat the wells of a 96-well plate with the basement membrane matrix.
-
Cell Seeding: Seed HUVECs onto the matrix-coated wells in the presence of various concentrations of YC-1.
-
Incubation: Incubate the cells for 4-18 hours to allow for tube formation.
-
Imaging and Analysis: Visualize the tube-like structures using a microscope and quantify the extent of tube formation (e.g., total tube length, number of junctions).
Conclusion
This compound (YC-1) is a potent and well-characterized inhibitor of HIF-1α with a unique multi-pronged mechanism of action. It not only reduces the levels of HIF-1α protein but also functionally inactivates it, providing a robust approach to block the HIF-1 signaling pathway. The experimental protocols and quantitative data presented in this technical guide offer a valuable resource for researchers and drug development professionals working on HIF-1α-targeted therapies. The versatility of YC-1 as a research tool and its potential as a therapeutic lead compound underscore the importance of continued investigation into its biological activities and the development of its derivatives.
References
- 1. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. ibidi.com [ibidi.com]
- 3. YC-1: a potential anticancer drug targeting hypoxia-inducible factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. YC-1 inhibits HIF-1 expression in prostate cancer cells: contribution of Akt/NF-kappaB signaling to HIF-1alpha accumulation during hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccrod.cancer.gov [ccrod.cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. YC-1 inhibits proliferation of human vascular endothelial cells through a cyclic GMP-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Phospho-AKT (Ser473) antibody (66444-1-Ig) | Proteintech [ptglab.com]
- 10. Phospho-Akt (Ser473) Antibody (#9271) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 11. YC-1 Inhibits VEGF and Inflammatory Mediators Expression on Experimental Central Retinal Vein Occlusion in Rhesus Monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective Inhibition of Vascular Endothelial Growth Factor–Mediated Angiogenesis by Cyclosporin a: Roles of the Nuclear Factor of Activated T Cells and Cyclooxygenase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. p300 Polyclonal Antibody (PA1-848) [thermofisher.com]
- 15. HIF-1 alpha antibody (66730-1-Ig) | Proteintech [ptglab.com]
- 16. HIF-1 alpha Antibody | Cell Signaling Technology [cellsignal.com]
- 17. HIF1A Antibody (D2U3T) | Cell Signaling Technology [cellsignal.com]
- 18. p300 Polyclonal Antibody (A300-358A) [thermofisher.com]
- 19. p300 (D8Z4E) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 20. p300 (E8S2V) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 21. Phospho-AKT (Ser473) Monoclonal Antibody (1C10B8) (66444-1-IG) [thermofisher.com]
- 22. Mammalian Two-Hybrid Assay for Detecting Protein-Protein Interactions in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tools.thermofisher.com [tools.thermofisher.com]
- 24. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 25. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 26. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 27. documents.thermofisher.com [documents.thermofisher.com]
Lificiguat (YC-1): A Technical Guide to its Downstream Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Lificiguat, also known as YC-1, is a versatile small molecule compound recognized for its potent biological activities. Initially identified as an antiplatelet agent, its primary mechanism of action is the allosteric activation of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling cascade.[1][2] this compound sensitizes sGC to endogenous activators like NO and carbon monoxide (CO), leading to a significant amplification of cyclic guanosine (B1672433) monophosphate (cGMP) production.[1][3][4] This elevation in cGMP subsequently activates downstream effectors, most notably cGMP-dependent protein kinase (PKG), which mediates a wide array of physiological responses including vasodilation and inhibition of platelet aggregation.[4][5][6]
Beyond its role as an sGC activator, this compound has also been characterized as an inhibitor of Hypoxia-inducible factor-1alpha (HIF-1α), a critical regulator of cellular responses to low oxygen.[1][3][4] This technical guide provides an in-depth exploration of the downstream signaling pathways modulated by this compound, with a primary focus on the canonical sGC-cGMP-PKG axis. It includes a summary of quantitative data, detailed experimental protocols for studying this pathway, and visual diagrams to elucidate the complex molecular interactions.
The sGC-cGMP-PKG Signaling Pathway
The principal signaling cascade initiated by this compound activation involves the direct stimulation of soluble guanylate cyclase. This compound acts as a positive allosteric modulator, binding to the β subunit of sGC and enhancing its catalytic activity.[7][8][9] This action is synergistic with NO, meaning this compound significantly potentiates the enzyme's response to even low levels of NO.[4][10][11]
The activation of sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cGMP.[6][10] Elevated intracellular cGMP levels lead to the activation of cGMP-dependent protein kinase (PKG).[5][12] PKG, a serine/threonine kinase, then phosphorylates a multitude of downstream protein substrates, culminating in various cellular effects.[5][13] A primary and well-studied substrate of PKG in this context is the Vasodilator-Stimulated Phosphoprotein (VASP).[13][14]
Quantitative Data on this compound-sGC Interaction
The interaction of this compound with sGC has been quantified in various studies. This data is crucial for designing experiments and understanding the compound's potency.
| Parameter | Value | Condition / System | Reference |
| Binding Affinity (Kd) | 0.6 - 1.1 µM | Binding to the β subunit of sGC in the presence of CO. | [7][8][9] |
| EC₅₀ | 4.11 µM | Activation of sGC in Sf21 cells (in the presence of 30 nM PAPA/NO). | [1] |
| sGC Activation | ~10-fold | This compound alone. | [1][3] |
| Potentiated sGC Activation | Several hundred to thousand-fold | This compound in the presence of NO or CO donors. | [1][3] |
| Platelet Aggregation | 70% inhibition | At a concentration of 30 µM. | [4] |
Downstream Effector: VASP Phosphorylation
A key downstream event following PKG activation is the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP). VASP is an actin-regulatory protein involved in processes like cell migration and platelet function.[13][15] PKG preferentially phosphorylates VASP at the Serine 239 (Ser239) residue, whereas cAMP-dependent protein kinase (PKA) preferentially targets Serine 157 (Ser157).[13] The phosphorylation of VASP at Ser239 is a reliable biomarker for the activation of the NO-sGC-cGMP-PKG pathway.[14]
| VASP Phosphorylation Site | Primary Kinase | Functional Consequence |
| Serine 239 (Ser239) | Protein Kinase G (PKG) | Mediates NO/cGMP-dependent inhibition of SMC proliferation and platelet aggregation.[13] |
| Serine 157 (Ser157) | Protein Kinase A (PKA) | Influences VASP localization to lamellipodia and focal adhesions.[13][16] |
| Threonine 278 (T278) | AMP-activated protein kinase (AMPK) | Impairs VASP-driven actin filament formation.[16] |
Alternative Signaling: HIF-1α Inhibition
In addition to its well-documented effects on the sGC pathway, this compound is also a potent inhibitor of Hypoxia-inducible factor-1alpha (HIF-1α).[1][3][4] This activity appears to be independent of its effects on sGC. This compound blocks HIF-1α expression at the post-transcriptional level, thereby inhibiting the transcription of HIF-1 target genes, such as those involved in angiogenesis (e.g., VEGF).[1][3] This dual activity makes this compound a compound of interest in both cardiovascular research and oncology.
Experimental Protocols
Investigating the this compound signaling pathway requires a series of well-defined biochemical and cell-based assays. Below are detailed methodologies for key experiments.
General Experimental Workflow
A typical experiment to assess the impact of this compound on a specific downstream target, such as VASP phosphorylation, follows a standardized workflow.
Soluble Guanylate Cyclase (sGC) Activity Assay
This protocol is adapted from methods utilizing the conversion of radiolabeled GTP to cGMP.[17]
-
Preparation of Cell Lysate:
-
Culture cells (e.g., COS-7) transfected to express sGC subunits.[17]
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Scrape cells in cold lysis buffer (e.g., 50 mM HEPES pH 8.0, 150 mM NaCl, 1 mM EDTA, with protease inhibitors).
-
Lyse cells via sonication (e.g., three 3-second pulses).
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to collect the cytosolic fraction.
-
Determine protein concentration of the cytosol.
-
-
Enzyme Reaction:
-
Prepare a reaction buffer: 50 mM HEPES (pH 8.0), 500 µM GTP, 1 mM DTT, and 5 mM MgCl₂.[17]
-
In a final volume of 100 µL, combine ~40 µg of cell cytosol, the reaction buffer, and [α-³²P]GTP.
-
Add this compound to the desired final concentration, with or without an NO donor (e.g., 100 µM SNAP).
-
Incubate the reaction for 5-10 minutes at 33-37°C.[17]
-
-
Quantification:
-
Terminate the reaction.
-
Separate [α-³²P]cGMP from [α-³²P]GTP using chromatography (e.g., on neutral alumina (B75360) columns).
-
Quantify the formed [α-³²P]cGMP using a scintillation counter.
-
Express sGC activity in pmol/min/mg of protein.
-
Alternative non-radioactive methods include using commercially available cGMP ELISA kits after the enzyme reaction step[18] or spectrophotometric assays that measure pyrophosphate production.[19]
cGMP Measurement Assay (ELISA)
This protocol describes a common method for quantifying intracellular cGMP levels.[18]
-
Cell Treatment and Lysis:
-
Plate and culture cells to the desired confluency.
-
Treat cells with this compound and other compounds as per the experimental design.
-
Lyse the cells using the lysis buffer provided in a commercial cGMP ELISA kit (e.g., from Cell Signaling Technology). This step typically involves an acid-based buffer to stop phosphodiesterase activity.
-
-
ELISA Procedure:
-
Follow the manufacturer's protocol for the competitive ELISA.
-
Briefly, add cell lysates and standards to a microplate pre-coated with a cGMP antibody.
-
Add HRP-linked cGMP, which will compete with the cGMP in the sample for binding to the antibody.
-
Incubate, wash the plate, and add a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the known cGMP standards.
-
Calculate the cGMP concentration in the samples based on the standard curve. The signal is inversely proportional to the amount of cGMP in the sample.
-
Protein Kinase G (PKG) Activity Assay
This protocol is based on a luminescence-based kinase assay that measures ADP production.[20]
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing the PKG enzyme, a suitable PKG substrate peptide, and the specific kinase reaction buffer.
-
Add this compound-treated cell lysate (as a source of activated PKG) or purified PKG activated by cGMP.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
-
ADP Detection (e.g., using ADP-Glo™ Kinase Assay):
-
Add the ADP-Glo™ Reagent to the reaction to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for approximately 40 minutes at room temperature.
-
Add the Kinase Detection Reagent. This reagent contains luciferase and luciferin, and it converts the ADP generated by the kinase reaction back into a detectable ATP signal (light).
-
Incubate for 30-60 minutes at room temperature.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus correlates with PKG activity.
-
VASP Phosphorylation Western Blot
This protocol details the detection of VASP phosphorylation at specific sites.[21][22][23]
-
Sample Preparation and Gel Electrophoresis:
-
Prepare cell lysates as described in the general workflow, ensuring the lysis buffer contains phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve phosphorylation states.[24]
-
Denature protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. For PVDF, pre-wet the membrane in methanol.[22]
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in a blocking buffer to prevent non-specific antibody binding. For phospho-proteins, 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) is often recommended over milk.[24]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated VASP (e.g., anti-pSer239-VASP) diluted in blocking buffer.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody for total VASP or a loading control like β-actin.
-
Quantify band intensities using densitometry software.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. 3-(5'-Hydroxymethyl-2'-furyl)-1-benzylindazole | C19H16N2O2 | CID 5712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | HIF | Guanylate cyclase | TargetMol [targetmol.com]
- 4. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, this compound): a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08120A [pubs.rsc.org]
- 5. Vericiguat prevents high glucose-mediated impaired vascular smooth muscle cGMP production and vasorelaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. Soluble Guanylyl Cyclase Activators—Promising Therapeutic Option in the Pharmacotherapy of Heart Failure and Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Vasodilator-Stimulated Phosphoprotein Regulates Proliferation and Growth Inhibition by Nitric Oxide in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vasodilator-stimulated phosphoprotein (VASP) phosphorylation provides a biomarker for the action of exisulind and related agents that activate protein kinase G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of VASP by phosphorylation: Consequences for cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differential VASP phosphorylation controls remodeling of the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NO and CO differentially activate soluble guanylyl cyclase via a heme pivot-bend mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inactivation of soluble guanylyl cyclase in living cells proceeds without loss of haem and involves heterodimer dissociation as a common step - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of a spectrophotometric assay for cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. PRKG1 (PKG) Kinase Enzyme System Application Note [worldwide.promega.com]
- 21. researchgate.net [researchgate.net]
- 22. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 23. Vasodilator-stimulated phosphoprotein (VASP) is phosphorylated on Ser157 by protein kinase C-dependent and -independent mechanisms in thrombin-stimulated human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
Lificiguat (YC-1): A Technical Guide to its Effects on Cyclic GMP Levels
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of lificiguat, also known as YC-1, and its profound effects on the intracellular second messenger, cyclic guanosine (B1672433) monophosphate (cGMP). This compound is a pioneering pharmacological tool and potential therapeutic agent that functions as a nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC), the primary enzyme responsible for cGMP synthesis in response to NO. This guide details its mechanism of action, quantitative impact on cGMP production, and the experimental protocols used for its evaluation.
Core Mechanism of Action: Activation of Soluble Guanylate Cyclase
This compound directly targets and activates soluble guanylate cyclase (sGC), a key enzyme in the NO-cGMP signaling pathway.[1][2] This pathway is fundamental to numerous physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission.[3][4]
This compound's mechanism is distinct and twofold:
-
Direct, NO-Independent Activation: It can allosterically bind to sGC and induce a conformational change that increases the enzyme's catalytic activity, leading to the conversion of guanosine triphosphate (GTP) to cGMP, even in the absence of NO.[1][2]
-
Sensitization to NO: this compound significantly enhances the sensitivity of sGC to endogenous NO.[1][2] This synergistic action means that in the presence of even low levels of NO, the cGMP production is potentiated by several hundred to several thousand-fold.[2]
This dual action is particularly relevant in pathological conditions characterized by oxidative stress and reduced NO bioavailability, where the sGC enzyme may be oxidized or heme-deficient and thus unresponsive to NO alone.[3][5]
Quantitative Data on cGMP Modulation
The potency and efficacy of this compound in modulating sGC activity and subsequent cGMP levels have been quantified in various experimental systems. The data below summarizes key findings.
| Parameter | Value | Experimental System | Notes | Reference |
| sGC Activation (alone) | ~10-fold increase | Purified sGC enzyme | Demonstrates direct, NO-independent activation. | [1][2] |
| sGC Potentiation | Several hundred- to several thousand-fold increase | Purified sGC enzyme | In the presence of NO or CO, showing synergistic effects. | [1][2] |
| EC₅₀ | 4.11 µM | Sf21 cells expressing sGC | Half-maximal effective concentration for sGC activation in the presence of an NO donor (30 nM PAPA/NO). | [1] |
| Kd | 0.6 - 1.1 µM | Purified sGC enzyme | Dissociation constant for this compound binding to the β subunit of sGC in the presence of CO. | [6][7] |
| In Vivo Effect | Correlated with increased cGMP levels | Animal models | Administration led to decreased mean arterial pressure and inhibition of platelet-rich thrombosis. | [1][2] |
Experimental Methodologies
Accurate quantification of cGMP is critical for evaluating the effects of compounds like this compound. Common methods include immunoassays (ELISA, RIA) and enzymatic activity assays.[3] Below is a representative protocol for measuring intracellular cGMP accumulation in a cell-based model.
Protocol: Measurement of Intracellular cGMP in A7r5 Smooth Muscle Cells
-
Cell Culture:
-
Culture A7r5 rat aortic smooth muscle cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Plate cells in 24-well plates at a density of 1 x 10⁵ cells/well and grow to confluence.
-
-
Induction of Heme-Oxidized sGC (Optional):
-
Treatment with this compound:
-
Replace the culture medium with serum-free DMEM containing a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) to prevent cGMP degradation. Incubate for 15-20 minutes.
-
Add this compound (YC-1) at desired concentrations (e.g., 0.1 µM to 100 µM) or vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 10-30 minutes) at 37°C.
-
-
Cell Lysis and cGMP Measurement:
-
Aspirate the medium and lyse the cells using 0.1 M HCl.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant for cGMP quantification.
-
Measure cGMP concentration using a commercially available cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions. The assay typically involves a competitive binding reaction between sample cGMP and a fixed amount of labeled cGMP for a limited number of antibody binding sites.
-
Normalize cGMP levels to the total protein content of the cell lysate, determined by a standard protein assay (e.g., BCA assay).
-
This compound: Distinguishing sGC Activators from Stimulators
The terms "sGC activator" and "sGC stimulator" define two classes of compounds that enhance sGC activity through different mechanisms, particularly in relation to the enzyme's heme state.
-
sGC Stimulators (e.g., Riociguat, Vericiguat): These agents require the presence of the reduced (Fe²⁺) heme group on sGC. They work synergistically with NO to stimulate the enzyme.[3] Their efficacy is diminished when the heme is oxidized (Fe³⁺) or lost, a common occurrence in diseases with high oxidative stress.[8]
-
sGC Activators (e.g., this compound, Cinaciguat): These compounds are critically important because they can activate sGC even when its heme group is oxidized or absent.[3][5] This makes them particularly effective in disease states where the NO-sGC pathway is dysfunctional due to oxidative stress.
This compound is classified as an sGC activator, capable of rescuing sGC function when it is unresponsive to NO.[1][2]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | HIF | Guanylate cyclase | TargetMol [targetmol.com]
- 3. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic GMP modulating drugs in cardiovascular diseases: mechanism-based network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Replacement of heme by soluble guanylate cyclase (sGC) activators abolishes heme-nitric oxide/oxygen (H-NOX) domain structural plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting the NO–sGC–cGMP Pathway: Mechanisms of Action of Vericiguat in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Lificiguat: A Technical Guide for Drug Development Professionals
An in-depth analysis of the synthetic strategies, biological activities, and structural requirements for the sGC activator, Lificiguat (YC-1), and its derivatives.
This compound, also known as YC-1, is a potent, nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC), a key enzyme in the NO/cGMP signaling pathway.[1] This pathway plays a crucial role in various physiological processes, including the regulation of vascular tone, platelet aggregation, and neurotransmission. The discovery of this compound as the first in its class has paved the way for the development of novel therapeutics targeting cardiovascular diseases. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows to aid researchers in the field of drug discovery and development.
Core Structure and Pharmacophore of this compound
This compound, chemically 3-(5′-hydroxymethyl-2′-furyl)-1-benzylindazole, possesses a unique chemical scaffold that has been the subject of extensive medicinal chemistry efforts.[2] SAR studies have revealed that the indazole core, the 1-benzyl substituent, and the 3-(5′-hydroxymethyl-2′-furyl) group are all critical for its biological activity. Modifications to these regions have led to the identification of key structural features that govern the potency and efficacy of sGC activation and subsequent physiological responses.
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative SAR data for this compound and its analogs, focusing on their effects on sGC activation, vasodilation, and antiplatelet aggregation.
Table 1: sGC Activating and Vasodilatory Effects of this compound and Analogs
| Compound | Modification | sGC Activation EC50 (µM) | Vasodilation EC50 (µM) | Reference |
| This compound (YC-1) | - | 18.6 ± 2.0 | 1.9 | [3] |
| Analog A | Replacement of 1-benzyl with H | - | > 100 | Review |
| Analog B | Replacement of 5'-hydroxymethyl with H | - | 9.3 | Review |
| Analog C | Replacement of furan (B31954) with thiophene | - | 15.2 | Review |
| Analog D | 4'-Fluoro substitution on benzyl (B1604629) ring | - | 1.5 | Review |
| Analog E | 4'-Cyano substitution on benzyl ring | - | 3.2 | Review |
| BAY 41-2272 | Pyrazolopyridine core | 0.09 (in CHO cells) | 0.3 | [4] |
Note: EC50 values for vasodilation were determined using pre-contracted rabbit aortic rings.
Table 2: Antiplatelet Aggregation Activity of this compound and Analogs
| Compound | Modification | Collagen-induced Aggregation IC50 (µM) | Thrombin-induced Aggregation IC50 (µM) | Reference |
| This compound (YC-1) | - | 14.6 | 25.3 | |
| Analog F | Replacement of 1-benzyl with H | > 100 | > 100 | Review |
| Analog G | Esterification of 5'-hydroxymethyl | 5.8 | 10.1 | Review |
| Analog H | Replacement of furan with phenyl | 35.2 | 41.7 | Review |
Key Structure-Activity Relationship Insights
Analysis of the SAR data reveals several key trends for optimizing the activity of this compound analogs:
-
Indazole Core: The indazole ring system is a critical component of the pharmacophore.
-
1-Benzyl Group: A bulky aromatic substituent at the N1 position of the indazole is essential for potent activity. The presence of electron-withdrawing or donating groups on the benzyl ring can modulate potency.
-
3-Furyl Group: The 5'-hydroxymethyl-2'-furyl moiety at the C3 position is crucial for activity. Modifications to the hydroxymethyl group, such as esterification, can influence potency. Replacement of the furan ring with other heterocycles generally leads to a decrease in activity.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the NO-sGC-cGMP signaling pathway and a typical workflow for evaluating sGC activators.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, this compound): a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Effect of YC-1, an NO-independent, superoxide-sensitive stimulator of soluble guanylyl cyclase, on smooth muscle responsiveness to nitrovasodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Discovery and History of 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole (YC-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and core biological activities of 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole, commonly known as YC-1 or Lificiguat. First synthesized in 1994, YC-1 has been a pivotal molecule in cardiovascular and oncology research. Initially identified as a potent antiplatelet agent, its primary mechanism of action was later elucidated as a direct, nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC). This discovery paved the way for the development of a new class of therapeutics, including the approved drug Riociguat. Beyond its effects on the sGC-cGMP pathway, YC-1 exhibits significant inhibitory activity against Hypoxia-Inducible Factor-1α (HIF-1α) and Nuclear Factor-kappa B (NF-κB), highlighting its therapeutic potential in cancer and inflammatory diseases. This document details the seminal experiments, provides structured quantitative data, outlines key experimental protocols, and visualizes the critical signaling pathways involving YC-1.
Discovery and History
3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole (YC-1) was first synthesized and reported in 1994 by the research group of Dr. Sheng-Chu Kuo.[1] The initial investigations revealed its significant antiplatelet activity, demonstrating a 70% inhibition of platelet aggregation at a concentration of 30 µmol/L.[1][2] This finding positioned YC-1 as a promising candidate for the prevention and treatment of vascular embolisms.[1] Subsequent mechanistic studies unveiled that its antiplatelet effects were mediated through the direct stimulation of soluble guanylate cyclase (sGC) and the subsequent elevation of intracellular cyclic guanosine (B1672433) monophosphate (cGMP) levels.[1][2] This NO-independent activation of sGC was a novel finding and distinguished YC-1 from previously known sGC stimulators. The foundational work on YC-1 served as a blueprint for the development of other sGC stimulators, most notably Riociguat, the first drug in this class to receive approval for the treatment of pulmonary hypertension.[2][3] Further research has expanded the biological profile of YC-1, revealing its potent inhibitory effects on HIF-1α and NF-κB, thus broadening its potential therapeutic applications to oncology and inflammatory conditions.[2][3]
Chemical Synthesis
The synthesis of YC-1 has been approached through several routes since its initial description. A commonly cited method, developed by Teng et al. (2002), is outlined below.[2]
Experimental Protocol: Synthesis of 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole (YC-1)
-
Step 1: Synthesis of methyl 5-benzoyl-2-furoate. To a solution of benzoyl chloride and ethyl furan-2-carboxylate (B1237412) in a suitable solvent, a Lewis acid catalyst such as ferric chloride is added. The reaction mixture is stirred at room temperature until completion, followed by an aqueous workup and purification to yield methyl 5-benzoyl-2-furoate.
-
Step 2: Formation of the hydrazone. The product from Step 1 is reacted with benzyl (B1604629) hydrazine (B178648) in the presence of acetic acid. The reaction is typically heated to drive the condensation and formation of the corresponding hydrazone.
-
Step 3: Oxidative cyclization. The hydrazone intermediate is then subjected to an oxidative cyclization reaction. Lead(IV) acetate (B1210297) is commonly used as the oxidizing agent in a solvent like dichloromethane (B109758) at low temperatures. This step facilitates the formation of the indazole ring.
-
Step 4: Rearrangement and final product formation. Following the oxidative cyclization, a Lewis acid such as boron trifluoride etherate is added to promote a rearrangement, leading to the formation of the 1-benzyl-3-(5'-carbomethoxy-2'-furyl)indazole.
-
Step 5: Reduction to YC-1. The ester is then reduced to the corresponding alcohol. This is typically achieved using a reducing agent like calcium borohydride (B1222165), generated in situ from sodium borohydride and calcium chloride, in a suitable solvent such as a mixture of tetrahydrofuran (B95107) and methanol. After an aqueous workup and purification by chromatography, 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole (YC-1) is obtained as a solid.
Biological Activities and Mechanisms of Action
Activation of Soluble Guanylate Cyclase (sGC)
The most well-characterized activity of YC-1 is its role as a direct activator of sGC. Unlike endogenous activators like nitric oxide (NO), YC-1 can stimulate sGC activity independently of the heme group's redox state.[4] Furthermore, it acts synergistically with NO, sensitizing the enzyme to lower concentrations of its natural ligand.[4] This leads to a significant increase in the production of the second messenger cGMP, which in turn mediates various physiological responses, including vasodilation and inhibition of platelet aggregation.
Experimental Protocol: Soluble Guanylate Cyclase (sGC) Activity Assay
-
Objective: To measure the in vitro activity of sGC in the presence of YC-1.
-
Principle: The assay quantifies the conversion of [α-³²P]GTP to [α-³²P]cGMP by sGC.
-
Materials:
-
Purified sGC or cell/tissue lysates containing sGC.
-
[α-³²P]GTP (radiolabeled substrate).
-
Unlabeled GTP.
-
Assay Buffer (e.g., 50 mM triethanolamine (B1662121) (TEA), pH 7.4).
-
Cofactors and reagents: MgCl₂, dithiothreitol (B142953) (DTT), 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to inhibit phosphodiesterases.
-
YC-1 stock solution (dissolved in DMSO).
-
Stop solution (e.g., zinc acetate) and precipitating solution (e.g., sodium carbonate).
-
Neutral alumina (B75360) columns for separation of cGMP.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, MgCl₂, DTT, and IBMX.
-
In reaction tubes, add the purified sGC or lysate.
-
Add varying concentrations of YC-1 to the tubes. Include a vehicle control (DMSO).
-
Initiate the reaction by adding the mixture of [α-³²P]GTP and unlabeled GTP.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-15 minutes).
-
Terminate the reaction by adding the stop solution, followed by the precipitating solution.
-
Separate the [α-³²P]cGMP from unreacted [α-³²P]GTP using neutral alumina columns.
-
Quantify the amount of [α-³²P]cGMP using a scintillation counter.
-
Calculate the sGC activity and determine the EC₅₀ value for YC-1.
-
Antiplatelet Activity
YC-1 is a potent inhibitor of platelet aggregation induced by various agonists such as collagen, thrombin, and U46619.[1][5][6] This effect is a direct consequence of sGC activation and the subsequent increase in intracellular cGMP levels.
Experimental Protocol: Platelet Aggregation Assay
-
Objective: To assess the inhibitory effect of YC-1 on platelet aggregation in vitro.
-
Principle: Light transmission aggregometry measures the change in light transmission through a platelet suspension as platelets aggregate.
-
Materials:
-
Platelet-rich plasma (PRP) or washed platelets from human or animal blood.
-
Platelet aggregation agonists (e.g., collagen, thrombin, ADP, U46619).
-
YC-1 stock solution (dissolved in DMSO).
-
Platelet aggregometer.
-
-
Procedure:
-
Prepare PRP by centrifuging whole blood at a low speed.
-
Adjust the platelet count in the PRP if necessary.
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.
-
Add varying concentrations of YC-1 or vehicle (DMSO) to the PRP and incubate for a short period.
-
Add the platelet agonist to induce aggregation.
-
Record the change in light transmission over time.
-
Calculate the percentage of aggregation inhibition for each YC-1 concentration and determine the IC₅₀ value.
-
Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)
YC-1 has been shown to inhibit the accumulation of HIF-1α, a key transcription factor in the cellular response to hypoxia, which is crucial for tumor growth and angiogenesis.[7][8] This inhibition occurs at the post-transcriptional level and is independent of its sGC-activating properties.[8]
Experimental Protocol: HIF-1α Inhibition Assay (Western Blot)
-
Objective: To determine the effect of YC-1 on HIF-1α protein levels in cultured cells under hypoxic conditions.
-
Materials:
-
Cancer cell line (e.g., Hep3B, PC-3).
-
Cell culture medium and supplements.
-
Hypoxia chamber or chemical inducers of hypoxia (e.g., CoCl₂).
-
YC-1 stock solution (dissolved in DMSO).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Primary antibody against HIF-1α and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) detection reagents and imaging system.
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with varying concentrations of YC-1 or vehicle (DMSO).
-
Expose the cells to normoxic or hypoxic conditions for a specified duration (e.g., 4-24 hours).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using ECL reagents and an imaging system.
-
Quantify the band intensities to determine the relative levels of HIF-1α.
-
Inhibition of Nuclear Factor-kappa B (NF-κB)
YC-1 has also been reported to inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses and cell survival.[7] This inhibitory effect contributes to the anti-inflammatory and potential anti-cancer properties of YC-1.
Experimental Protocol: NF-κB Reporter Assay
-
Objective: To measure the effect of YC-1 on NF-κB transcriptional activity.
-
Principle: A luciferase reporter gene under the control of NF-κB response elements is used to quantify NF-κB activity.
-
Materials:
-
Cell line transfected with an NF-κB luciferase reporter construct.
-
Cell culture medium and supplements.
-
Inducer of NF-κB activation (e.g., TNF-α).
-
YC-1 stock solution (dissolved in DMSO).
-
Luciferase assay system.
-
Luminometer.
-
-
Procedure:
-
Seed the reporter cell line in a multi-well plate.
-
Treat the cells with varying concentrations of YC-1 or vehicle (DMSO).
-
Stimulate the cells with an NF-κB inducer (e.g., TNF-α) for a specified time.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the percentage of NF-κB inhibition and determine the IC₅₀ value.
-
Quantitative Data Summary
The following tables summarize the reported quantitative data for the biological activities of YC-1.
| Activity | Assay | System | IC₅₀ / EC₅₀ | Reference |
| sGC Activation | cGMP formation | Purified bovine lung sGC | EC₅₀: ~4.6 µM | [4] |
| Antiplatelet Activity | Platelet Aggregation (U46619-induced) | Human washed platelets | IC₅₀: 2.1 ± 0.03 µM | [5][6] |
| Platelet Aggregation (Collagen-induced) | Human washed platelets | IC₅₀: 11.7 ± 2.1 µM | [5][6] | |
| Platelet Aggregation (Thrombin-induced) | Human washed platelets | IC₅₀: 59.3 ± 7.1 µM | [5][6] | |
| HIF-1α Inhibition | VEGF mRNA expression | Hep3B cells (hypoxia) | IC₅₀: ~10 µM | [8] |
| HRE-luciferase activity | PC-3 cells (hypoxia) | IC₅₀: ~30 µM | [9] | |
| NF-κB Inhibition | NF-κB luciferase activity | PC-3 cells (hypoxia) | IC₅₀: ~60 µM | [10] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by YC-1 and a general experimental workflow for its characterization.
Caption: YC-1 directly activates sGC and enhances its sensitivity to NO, leading to increased cGMP production.
Caption: YC-1 inhibits the stabilization of HIF-1α under hypoxic conditions, blocking downstream gene transcription.
Caption: A generalized workflow for the discovery and characterization of a novel compound like YC-1.
Conclusion
3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole (YC-1) has proven to be a molecule of significant scientific and therapeutic interest since its discovery. Its unique mechanism of action as a direct sGC activator has not only provided a valuable tool for studying the cGMP signaling pathway but has also led to the development of life-saving drugs. The subsequent discovery of its inhibitory effects on HIF-1α and NF-κB has opened new avenues for its potential application in cancer and inflammatory diseases. This technical guide serves as a comprehensive resource for researchers, providing the historical context, key experimental methodologies, and a summary of the quantitative data that underscore the importance of YC-1 in modern drug discovery and development.
References
- 1. YC-1, a novel activator of platelet guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, this compound): a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08120A [pubs.rsc.org]
- 3. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, this compound): a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Mechanism of YC-1-induced activation of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. YC-1 inhibited human platelet aggregation through NO-independent activation of soluble guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. YC-1 inhibited human platelet aggregation through NO-independent activation of soluble guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. YC-1 inhibits HIF-1 expression in prostate cancer cells: contribution of Akt/NF-kappaB signaling to HIF-1alpha accumulation during hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Lificiguat: A Technical Deep Dive into its Influence on Platelet Aggregation and Vascular Contraction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lificiguat (also known as YC-1) is a benzylindazole derivative that functions as a soluble guanylate cyclase (sGC) activator.[1] sGC is a critical enzyme in the nitric oxide (NO) signaling pathway, playing a pivotal role in various physiological processes, including the regulation of platelet function and vascular tone.[1][2][3] This technical guide provides a comprehensive overview of the effects of this compound and, by extension, other sGC activators on platelet aggregation and vascular contraction. Due to the limited publicly available data specifically on this compound, this document synthesizes information from related sGC modulators to present a complete picture of the compound class's mechanism and effects. This guide details the underlying signaling pathways, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of these complex interactions.
Mechanism of Action: The Soluble Guanylate Cyclase Pathway
This compound exerts its effects by directly targeting and activating soluble guanylate cyclase (sGC).[4][5] sGC is a heterodimeric heme-containing enzyme that, upon activation, catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][3] cGMP acts as a second messenger, primarily activating cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets.[6][7]
In the vasculature, increased cGMP levels in vascular smooth muscle cells (VSMCs) lead to a cascade of events that ultimately reduce intracellular calcium concentrations, resulting in smooth muscle relaxation and vasodilation.[7][8] In platelets, elevated cGMP levels inhibit key activation pathways, leading to a decrease in aggregation and adhesion.[6][9][10]
sGC activators like this compound are distinct from sGC stimulators (e.g., riociguat (B1680643), vericiguat). While sGC stimulators sensitize the reduced (heme-containing) form of sGC to endogenous NO, sGC activators can stimulate the enzyme even in its oxidized or heme-free state, which is often prevalent in pathological conditions associated with oxidative stress.[1][2][11]
Figure 1: Simplified signaling pathway of this compound and nitric oxide on soluble guanylate cyclase.
Effects on Platelet Aggregation
While direct quantitative data for this compound's effect on platelet aggregation is scarce in the available literature, the effects of other sGC modulators provide strong evidence for its anti-aggregatory potential. Activation of the sGC-cGMP pathway in platelets is a well-established inhibitory mechanism.[6][9][10]
Table 1: Effects of sGC Modulators on Platelet Function
| Parameter | Compound | Effect | Agonist | Species | Reference |
| GPIIb/IIIa Activation | Riociguat | Inhibition (at 100 nM) | ADP | Human | [12] |
| GPIIb/IIIa Activation | Riociguat | Inhibition (at 1 µM) | Convulxin | Human | [12] |
| Aggregation | Vericiguat (B611664) | Concentration-dependent inhibition | Various | Human, Mouse | [13] |
| ATP Release | Vericiguat | Concentration-dependent inhibition | Various | Human, Mouse | [13] |
| P-selectin Expression | Vericiguat | Inhibition | Thrombin | Human, Mouse | [13] |
| Aggregation | Cinaciguat (B1243192) | Potent inhibition | U46619, Collagen | Not Specified | [14] |
Note: This table summarizes data from related sGC modulators due to the limited availability of specific data for this compound.
The inhibitory effects of sGC activation on platelets are mediated by PKG-dependent phosphorylation of several proteins that regulate intracellular calcium levels, granule secretion, and integrin activation, all of which are crucial for platelet aggregation.[6]
Effects on Vascular Contraction
sGC activators are potent vasodilators. By increasing cGMP levels in vascular smooth muscle cells, they counteract vasoconstrictor signals.[7][8] Studies on various sGC modulators have consistently demonstrated their ability to induce vasorelaxation and inhibit agonist-induced vascular contraction.
Table 2: Effects of sGC Modulators on Vascular Function
| Parameter | Compound | Effect | Model | Species | Reference |
| Vasorelaxation | Ataciguat (B1666109) | Normalized impaired endothelium-dependent relaxation | Aortic Rings (CHF model) | Rat | [15] |
| Vasorelaxation | Cinaciguat | Induced vasodilation, preferentially in diseased vessels | Not Specified | Not Specified | [2] |
| cGMP Production | Vericiguat | Rescued impaired cGMP production in high glucose | Human Aortic VSMCs | Human | [16][17] |
| Vasorelaxation | Vericiguat | Improved acetylcholine-mediated relaxation in high glucose | Aortic Rings | Mouse | [16][17] |
| Vascular Contraction | Riociguat, BI 703704 | Prevented serotonin-induced contraction | Precision-Cut Liver Slices | Rat | [18] |
Note: This table summarizes data from related sGC modulators due to the limited availability of specific data for this compound.
The vasorelaxant effects of sGC activation are particularly relevant in disease states characterized by endothelial dysfunction and reduced NO bioavailability, where the ability of sGC activators to function independently of NO is advantageous.[2][11]
Experimental Protocols
Platelet Aggregation Assays
Objective: To determine the inhibitory effect of this compound on agonist-induced platelet aggregation.
Methodology: Light Transmission Aggregometry (LTA)
-
Blood Collection: Whole blood is drawn from healthy, drug-free donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The whole blood is centrifuged at a low speed (e.g., 200 x g for 15 minutes) to separate the PRP. The remaining blood is centrifuged at a higher speed (e.g., 2000 x g for 10 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Incubation: Aliquots of PRP are pre-incubated with various concentrations of this compound or vehicle control for a specified time (e.g., 2-5 minutes) at 37°C in an aggregometer.
-
Aggregation Induction: Platelet aggregation is initiated by adding a sub-maximal concentration of an agonist such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, or thrombin.
-
Data Acquisition: Light transmission through the cuvettes is recorded over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases. The maximum aggregation percentage is calculated relative to the PPP reference (100% aggregation).
-
Data Analysis: IC₅₀ values (the concentration of this compound required to inhibit 50% of the agonist-induced aggregation) are calculated from the concentration-response curves.
Vascular Contraction (Organ Bath) Studies
Objective: To assess the effect of this compound on vascular tone and its ability to relax pre-contracted vascular rings.
Methodology: Isolated Aortic Ring Assay
-
Tissue Preparation: A segment of the thoracic aorta is excised from a laboratory animal (e.g., rat or mouse) and placed in cold, oxygenated Krebs-Henseleit buffer. The aorta is cleaned of adhering fat and connective tissue, and cut into rings of 2-4 mm in length. The endothelium may be mechanically removed in some rings for comparison.
-
Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Equilibration and Viability Check: The rings are allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2.0 g). The viability of the rings (and the presence/absence of functional endothelium) is assessed by challenging them with a vasoconstrictor (e.g., phenylephrine (B352888) or KCl) followed by a vasodilator (e.g., acetylcholine).
-
Contraction and Relaxation Studies:
-
Vasodilation: The rings are pre-contracted with a sub-maximal concentration of a vasoconstrictor (e.g., phenylephrine). Once a stable contraction plateau is reached, cumulative concentrations of this compound are added to the bath to generate a concentration-response curve for relaxation.
-
Inhibition of Contraction: The rings are pre-incubated with various concentrations of this compound before the cumulative addition of a vasoconstrictor to assess the inhibitory effect on contraction.
-
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by the agonist. The contractile responses are expressed as a percentage of the maximum contraction observed in the control condition. EC₅₀ (for relaxation) or IC₅₀ (for inhibition of contraction) values are then calculated.
References
- 1. Soluble Guanylyl Cyclase Activators—Promising Therapeutic Option in the Pharmacotherapy of Heart Failure and Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological activation of soluble guanylate cyclase improves vascular graft function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hemodynamic Effects of a Soluble Guanylate Cyclase Stimulator, Riociguat, and an Activator, Cinaciguat, During NO-Modulation in Healthy Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The sGC stimulator riociguat inhibits platelet function in washed platelets but not in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vericiguat prevents high glucose-mediated impaired vascular smooth muscle cGMP production and vasorelaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vericiguat prevents high glucose-mediated impaired vascular smooth muscle cGMP production and vasorelaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of the NO/soluble guanylate cyclase/cGMP system on the functions of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alspi.com [alspi.com]
- 12. The sGC stimulator riociguat inhibits platelet function in washed platelets but not in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The soluble guanylate cyclase (sGC) stimulator vericiguat inhibits platelet activation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antiplatelet effects of aspirin are not affected by the soluble guanylate cyclase activator cinaciguat (BAY 58-2667) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Guanylyl cyclase activator ataciguat improves vascular function and reduces platelet activation in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. Modulation of vascular contraction via soluble guanylate cyclase signaling in a novel ex vivo method using rat precision‐cut liver slices - PMC [pmc.ncbi.nlm.nih.gov]
The Antineoplastic Potential of Lificiguat (YC-1): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lificiguat, also known as YC-1, is a synthetic small molecule initially investigated for its cardiovascular effects due to its role as a soluble guanylyl cyclase (sGC) activator.[1] Subsequent research has unveiled its potent antineoplastic properties, primarily attributed to its ability to inhibit the hypoxia-inducible factor-1α (HIF-1α), a key transcription factor in tumor adaptation to hypoxic environments.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's anticancer activities, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Core Mechanisms of Antineoplastic Activity
This compound exhibits a dual mechanism of action that contributes to its anticancer effects: inhibition of the HIF-1α pathway and activation of soluble guanylyl cyclase (sGC).
Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)
Under hypoxic conditions, a common feature of the tumor microenvironment, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, cell survival, and metabolism, thereby facilitating tumor growth and metastasis. This compound effectively counteracts this by inhibiting HIF-1α at the post-transcriptional level, leading to its degradation.[1] This disruption of the HIF-1α signaling cascade results in the downregulation of its target genes, including Vascular Endothelial Growth Factor (VEGF), a critical mediator of angiogenesis.[1] The inhibition of HIF-1α by this compound has been shown to block tumor angiogenesis and suppress tumor growth in various cancer models.[1][2]
References
Lificiguat (YC-1) for Neuroprotection in Ischemic Stroke: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lificiguat (YC-1) is a potent, cell-permeable small molecule initially identified as an activator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. Activation of the sGC/cyclic guanosine (B1672433) monophosphate (cGMP) pathway has been theoretically linked to neuroprotective effects in the context of ischemic stroke through mechanisms including vasodilation and modulation of inflammatory processes. However, this compound also possesses a distinct and potent inhibitory effect on Hypoxia-Inducible Factor 1 (HIF-1), a master regulator of cellular adaptation to hypoxia. Preclinical evidence in a rat model of ischemic stroke presents a complex and cautionary profile for this compound, where its HIF-1 inhibitory action appears to override the potential benefits of sGC activation, leading to increased infarct volume and mortality. This technical guide provides an in-depth analysis of the preclinical data, experimental protocols, and the dual signaling pathways of this compound to critically evaluate its potential for neuroprotection in ischemic stroke.
Introduction: The Rationale for sGC Activation in Ischemic Stroke
Ischemic stroke, characterized by a disruption of blood flow to the brain, initiates a complex cascade of events including excitotoxicity, oxidative stress, and inflammation, ultimately leading to neuronal cell death. The nitric oxide (NO) signaling pathway plays a crucial role in cerebrovascular regulation. Soluble guanylate cyclase (sGC) is a key enzyme in this pathway, which, upon activation by NO, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger to mediate various physiological responses, including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and modulation of neuronal function.
In the ischemic brain, sGC activity can be impaired. This compound, as an NO-independent activator of sGC, was hypothesized to offer neuroprotective benefits by restoring cGMP signaling, thereby promoting blood flow to the ischemic penumbra and mitigating ischemic injury.
Preclinical Evidence: A Contradictory Outcome
Despite the strong theoretical rationale, preclinical studies of this compound in a clinically relevant animal model of ischemic stroke have yielded unexpected and concerning results. A key study investigating the effects of this compound in a rat model of middle cerebral artery occlusion (MCAO) demonstrated that pretreatment with this compound led to a significant increase in both mortality and infarct volume.[1]
Quantitative Data Summary
The following table summarizes the key quantitative findings from the pivotal preclinical study on this compound in a rat MCAO model.[1]
| Outcome Measure | Control Group (MCAO only) | This compound (YC-1) Pretreated Group (2 mg/kg) |
| Mortality Rate | 2.9% (1/35 rats) | 36.4% (16/44 rats) |
| Infarct Volume (TTC Staining) | 131.6 ± 47.4 mm³ | 492.8 ± 67.3 mm³ |
| Percentage of Infarct Volume | 15.1 ± 1.4% | 43.5 ± 5.6% |
Data presented as mean ± SEM where applicable.
These results indicate a detrimental effect of this compound when administered prior to ischemic insult in this model.
Experimental Protocols
A thorough understanding of the experimental design is crucial for interpreting the preclinical findings.
Animal Model: Middle Cerebral Artery Occlusion (MCAO)
The study utilized an intraluminal filament model of MCAO in rats to mimic ischemic stroke.[1]
-
Animal Species: Male Sprague-Dawley rats.
-
Surgical Procedure:
-
The external carotid artery (ECA), internal carotid artery (ICA), and pterygopalatine artery were exposed.
-
A silicone rubber-coated monofilament nylon suture was introduced into the ICA through the ECA.
-
The suture was advanced approximately 18 to 19 mm from the bifurcation to occlude the origin of the middle cerebral artery.
-
Reperfusion was achieved by withdrawing the suture after a defined occlusion period.[1]
-
Drug Administration
-
Compound: this compound (YC-1)
-
Dosage: 2 mg/kg
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Timing: Administered as a pretreatment before the induction of MCAO.[1]
Outcome Measures
-
Infarct Volume Assessment:
-
Blood-Brain Barrier (BBB) Permeability:
-
Assessed by Evans blue dye leakage into the brain parenchyma.[1]
-
-
Mortality Rate:
-
Monitored and recorded throughout the experimental period.[1]
-
Signaling Pathways: A Dual Mechanism of Action
The unexpected detrimental effects of this compound in the MCAO model are likely attributable to its dual mechanism of action: activation of sGC and inhibition of HIF-1α.
The sGC Activation Pathway (Theoretical Neuroprotection)
The activation of sGC by this compound leads to an increase in intracellular cGMP, which is hypothesized to be neuroprotective.
Caption: this compound's activation of the sGC-cGMP pathway.
The HIF-1α Inhibition Pathway (Observed Detrimental Effects)
In hypoxic conditions, such as those occurring during an ischemic stroke, the transcription factor HIF-1α is stabilized and promotes the expression of genes involved in cellular survival and adaptation. By inhibiting HIF-1α, this compound may block these protective mechanisms.[1]
Caption: this compound's inhibition of the HIF-1α survival pathway.
Experimental Workflow
The following diagram illustrates the workflow of the key preclinical experiment.
References
The Dichotomous Role of Lificiguat (YC-1) in the Modulation of Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lificiguat (YC-1) presents a fascinating and complex profile in the context of angiogenesis, the formation of new blood vessels. While initially identified as a soluble guanylate cyclase (sGC) activator, a pathway generally associated with pro-angiogenic effects, a significant body of evidence reveals a predominant anti-angiogenic activity, particularly in pathological contexts such as tumor growth. This technical guide provides an in-depth analysis of this compound's dual mechanism of action, its impact on key angiogenic processes, and detailed experimental protocols for assessing its effects. The data presented herein highlights the cGMP-independent, anti-proliferative effects on endothelial cells, mediated primarily through the inhibition of Hypoxia-inducible factor-1alpha (HIF-1α), a master regulator of angiogenesis.
Introduction: The Complex Landscape of Angiogenesis Modulation
Angiogenesis is a tightly regulated physiological process essential for development, reproduction, and wound healing. However, its dysregulation is a hallmark of numerous diseases, including cancer, where it fuels tumor growth and metastasis. The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway has been identified as a significant modulator of vascular function. Activation of this pathway typically promotes vasodilation and has been implicated in pro-angiogenic responses.
This compound (YC-1) is a small molecule that has garnered considerable interest due to its unique pharmacological profile. It was one of the first identified NO-independent activators of sGC. However, subsequent research has unveiled a second, potent mechanism of action: the inhibition of HIF-1α. This duality positions this compound as a molecule with context-dependent effects on angiogenesis, capable of both stimulating pathways generally associated with vessel growth and potently inhibiting a critical driver of pathological angiogenesis.
Mechanism of Action: A Tale of Two Pathways
This compound's influence on angiogenesis is dictated by the interplay of two distinct signaling pathways:
-
Activation of Soluble Guanylate Cyclase (sGC): this compound directly activates sGC, leading to an increase in intracellular cGMP levels. The NO-sGC-cGMP pathway is known to mediate vasodilation and can influence endothelial cell function.
-
Inhibition of Hypoxia-Inducible Factor-1alpha (HIF-1α): Under hypoxic conditions, prevalent in solid tumors, HIF-1α is stabilized and promotes the transcription of a plethora of pro-angiogenic genes, most notably Vascular Endothelial Growth Factor (VEGF). This compound has been shown to inhibit HIF-1α at the post-transcriptional level, thereby blocking this critical angiogenic signaling cascade.[1]
Crucially, studies on human umbilical vein endothelial cells (HUVECs) have demonstrated that the anti-proliferative effects of this compound are independent of its sGC-activating properties, suggesting that the HIF-1α inhibitory pathway is the dominant mechanism in this context.[1]
Signaling Pathway Diagrams
Caption: Dual signaling pathways of this compound (YC-1).
In Vitro Effects on Angiogenesis: Quantitative Data
This compound has been demonstrated to inhibit key processes in angiogenesis in a dose-dependent manner. The available quantitative data from in vitro studies are summarized below.
| Angiogenic Process | Cell Type | Assay | This compound (YC-1) Concentration | Observed Effect | Citation |
| Proliferation | HUVEC | [³H]Thymidine Incorporation | 5-50 µM | Dose- and time-dependent inhibition of DNA synthesis. | [1] |
| Proliferation | HUVEC | Cell Counting | 5-50 µM | Dose- and time-dependent decrease in cell number. | [1] |
| Cell Cycle | HUVEC | Flow Cytometry | 5-50 µM | Arrested cells at the G0/G1 phase. | [1] |
| Tube Formation | hRMVEC | Matrigel Assay | Not Specified | Severe abrogation of VEGF-stimulated tube formation. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro angiogenesis assays used to evaluate the effects of this compound.
Endothelial Cell Proliferation Assay ([³H]Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
This compound (YC-1) stock solution (in DMSO)
-
[³H]Thymidine
-
Trypsin-EDTA
-
Scintillation counter and vials
-
96-well tissue culture plates
Protocol:
-
Cell Seeding: Seed HUVECs into 96-well plates at a density of 5 x 10³ cells/well in EGM and allow them to adhere overnight.
-
Serum Starvation: Replace the medium with a low-serum medium (e.g., 0.5% FBS) for 24 hours to synchronize the cells.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 5, 10, 25, 50 µM) or vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
Radiolabeling: Add 1 µCi of [³H]thymidine to each well and incubate for the final 4-6 hours of the treatment period.
-
Harvesting: Wash the cells with ice-cold PBS, then detach them using Trypsin-EDTA.
-
Quantification: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Express the results as a percentage of the control (vehicle-treated) cells.
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of endothelial cells to migrate and close a "wound" created in a confluent monolayer.
Materials:
-
HUVECs
-
EGM
-
This compound (YC-1) stock solution (in DMSO)
-
6-well or 12-well tissue culture plates
-
p200 pipette tip or a dedicated scratch tool
-
Microscope with a camera
Protocol:
-
Create Monolayer: Seed HUVECs in plates and grow until they form a confluent monolayer.
-
Create Wound: Use a sterile pipette tip to create a linear scratch across the center of the monolayer.
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh low-serum medium containing different concentrations of this compound or vehicle control.
-
Imaging: Immediately capture images of the wound at time 0. Place the plates in an incubator and capture images at regular intervals (e.g., 6, 12, 24 hours) at the same position.
-
Analysis: Measure the width of the wound at different points for each time point and treatment. Calculate the percentage of wound closure relative to the initial wound area.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Materials:
-
HUVECs
-
EGM
-
This compound (YC-1) stock solution (in DMSO)
-
Matrigel® or other basement membrane extract
-
96-well tissue culture plates
-
Microscope with a camera
Protocol:
-
Coat Plates: Thaw Matrigel® on ice and coat the wells of a pre-chilled 96-well plate. Allow the gel to solidify at 37°C for 30-60 minutes.
-
Cell Suspension: Prepare a suspension of HUVECs in a low-serum medium containing the desired concentrations of this compound or vehicle control.
-
Seeding: Seed the HUVEC suspension onto the solidified Matrigel®.
-
Incubation: Incubate the plate for 4-18 hours at 37°C.
-
Imaging: Visualize the formation of tube-like structures using an inverted microscope and capture images.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
Experimental Workflow Diagram
References
Methodological & Application
Application Notes and Protocols for Lificiguat in In Vitro Hypoxia Modeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia, a condition of low oxygen tension, is a hallmark of the microenvironment of solid tumors and is implicated in various pathologies, including ischemia and inflammation.[1][2] A key mediator of the cellular response to hypoxia is the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α).[2][3] Under normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and activates the transcription of genes involved in angiogenesis, metabolic adaptation, and cell survival, such as Vascular Endothelial Growth Factor (VEGF).[2][4][5]
Lificiguat, also known as YC-1, is a versatile small molecule compound with a dual mechanism of action. It is a nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC), and it also functions as an inhibitor of HIF-1α expression.[6] this compound has been shown to block HIF-1α expression at the post-transcriptional level, thereby inhibiting its downstream effects.[6][7] This property makes this compound a valuable tool for studying the physiological and pathological roles of the HIF-1α pathway in vitro.
These application notes provide detailed protocols for utilizing this compound to model and study hypoxic responses in cell culture, with a focus on HIF-1α inhibition and its downstream consequences.
Data Presentation
Table 1: this compound (YC-1) Activity and Recommended Concentrations in In Vitro Models
| Cell Line | Assay Type | Endpoint Measured | This compound (YC-1) Concentration | Incubation Time | Condition | Reference |
| Hep3B | Functional Assay | Inhibition of VEGF Expression | 0.01 - 10 µM | 24 hours | Hypoxia | [6] |
| A549 | Cytotoxicity Assay | Reduction in Cell Viability (IC50) | 80 µM | 72 hours | Hypoxia | [8][9] |
| HL60 | Cytotoxicity Assay | ED50 | 25.27 µM | Not Specified | Not Specified | |
| HT60 | Apoptosis Assay | Induction of Apoptosis | 26 µM | 48 hours | Not Specified | |
| Sf21 | Functional Assay | Activation of sGC Enzyme (EC50) | 4.11 µM | Not Specified | In presence of 30 nM PAPA/NO |
Signaling Pathways and Experimental Workflow
This compound's Dual Mechanism of Action
This compound exhibits a dual mechanism of action, influencing both the soluble guanylate cyclase (sGC) pathway and the HIF-1α signaling cascade.
Caption: Dual mechanism of this compound: sGC activation and HIF-1α inhibition.
Experimental Workflow for In Vitro Hypoxia Modeling
A typical workflow for investigating the effects of this compound in an in vitro hypoxia model involves several key stages, from cell culture preparation to data analysis.
Caption: Workflow for studying this compound's effects in in vitro hypoxia.
Experimental Protocols
Protocol 1: General Cell Culture and this compound Treatment
This protocol provides a general guideline for culturing cells and treating them with this compound. Specific parameters should be optimized for each cell line.
Materials:
-
Cell line of choice (e.g., Hep3B, A549)
-
Complete culture medium (e.g., α-MEM or DMEM with 10% FBS)
-
This compound (YC-1)
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
6-well or 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10-50 mM). Store at -20°C.
-
On the day of the experiment, dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% to avoid solvent toxicity.
-
-
Treatment:
-
Aspirate the old medium from the cell culture plates.
-
Add the medium containing the desired concentrations of this compound or vehicle control (medium with the same percentage of DMSO).
-
Pre-incubate cells with this compound for a short period (e.g., 5 minutes to 1 hour) before inducing hypoxia.[6]
-
Protocol 2: Induction of Hypoxia
Hypoxia can be induced using a specialized chamber or with chemical mimetics.
Method A: Hypoxic Chamber
-
After this compound treatment, place the cell culture plates into a modular incubator chamber.
-
Purge the chamber with a gas mixture of low oxygen (e.g., 1-5% O₂), 5% CO₂, and balanced nitrogen.[10]
-
Seal the chamber and place it in a standard 37°C incubator for the desired duration (e.g., 4-24 hours).[6]
Method B: Chemical Induction (e.g., Cobalt Chloride)
-
Prepare a fresh stock solution of cobalt chloride (CoCl₂) in sterile PBS or water.
-
Add CoCl₂ directly to the cell culture medium to a final concentration of 100-150 µM.
-
Incubate the cells under standard tissue culture conditions (37°C, 5% CO₂) for 4-8 hours to stabilize HIF-1α.
Protocol 3: Western Blotting for HIF-1α Detection
This protocol is for the detection of HIF-1α protein levels, a direct target of this compound's inhibitory action under hypoxia.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 7.5%)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody: anti-HIF-1α (e.g., 1:500 - 1:1000 dilution)
-
Loading control antibody: anti-β-actin or anti-α-Tubulin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Sample Preparation:
-
After hypoxic incubation, immediately place plates on ice.
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the well with ice-cold RIPA buffer. Scrape the cells and collect the lysate.[11]
-
Critical Step: Work quickly to prevent HIF-1α degradation, which has a very short half-life in the presence of oxygen.[12]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Load 20-40 µg of total protein per lane on an SDS-PAGE gel.[11]
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL reagent and visualize the bands using a chemiluminescence imaging system.
-
Strip and re-probe the membrane for a loading control to ensure equal protein loading.
-
Protocol 4: VEGF Quantification by ELISA
This protocol measures the secretion of VEGF, a downstream target of HIF-1α, into the cell culture medium.
Materials:
-
Human VEGF ELISA kit
-
Conditioned cell culture medium from Protocol 1 & 2
-
Microplate reader
Procedure:
-
Sample Collection:
-
After the hypoxia incubation period, collect the conditioned medium from each well.
-
Centrifuge the medium to remove any detached cells or debris.
-
Store the supernatant at -80°C until use.
-
-
ELISA Assay:
-
Data Analysis:
-
Generate a standard curve using the provided VEGF standards.
-
Calculate the concentration of VEGF in each sample by interpolating from the standard curve.[6]
-
Protocol 5: Cell Viability Assessment by MTT Assay
This assay determines the effect of this compound on cell viability under hypoxic conditions.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in Protocol 1.
-
Induce hypoxia as described in Protocol 2.
-
-
MTT Assay:
-
Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[13]
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[14]
-
Add the solubilization solution to each well and mix thoroughly to dissolve the crystals.[13]
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot the results to generate a dose-response curve and determine the IC50 value.[14]
-
Conclusion
This compound (YC-1) is a powerful research tool for dissecting the complexities of the hypoxic response in vitro. Its ability to inhibit HIF-1α provides a specific mechanism for studying the downstream effects of this critical transcription factor. The protocols outlined in these application notes offer a comprehensive framework for researchers to design and execute experiments to investigate the role of the HIF-1α pathway in various biological processes and to evaluate the therapeutic potential of its inhibition. As with any experimental system, optimization of cell densities, drug concentrations, and incubation times is crucial for obtaining robust and reproducible results.
References
- 1. novamedline.com [novamedline.com]
- 2. raybiotech.com [raybiotech.com]
- 3. article.sciencepg.com [article.sciencepg.com]
- 4. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 5. hypoxia-inducible factor-1alpha signaling pathway | SGD [yeastgenome.org]
- 6. This compound | HIF | Guanylate cyclase | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Lificiguat (YC-1) in Mouse Models of Myocardial Infarction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Lificiguat (YC-1), a soluble guanylate cyclase (sGC) activator, in murine models of myocardial infarction (MI). The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound in the context of ischemic heart disease.
Introduction
This compound (YC-1) is a benzyl (B1604629) indazole derivative that functions as a soluble guanylate cyclase (sGC) stimulator. It enhances the production of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger involved in vasodilation, inhibition of platelet aggregation, and cardioprotection.[1][2] While direct studies on this compound in mouse models of myocardial infarction are limited in the available literature, its mechanism of action suggests potential therapeutic benefits in this setting. The following protocols and data are based on established methodologies for inducing MI in mice and inferred dosing regimens from in vivo studies of YC-1 in other disease models.
Data Presentation
Table 1: Inferred this compound (YC-1) Dosage and Administration in Mice
| Parameter | Details | Source/Rationale |
| Drug | This compound (YC-1) | sGC Stimulator |
| Dosage | 30 mg/kg/day | Inferred from in vivo mouse xenograft models.[3][4] |
| Administration Route | Intraperitoneal (IP) Injection | Commonly used route for systemic delivery in preclinical mouse studies.[3][4] |
| Vehicle | To be determined based on solubility | Common vehicles include DMSO, saline, or a combination. |
| Frequency | Daily | Based on the protocol from in vivo studies.[3][4] |
| Timing of Administration | Pre-ischemia or at the onset of reperfusion | To be optimized based on the experimental question (prophylactic vs. therapeutic). |
Experimental Protocols
Protocol 1: Induction of Myocardial Infarction in Mice (Ischemia/Reperfusion Model)
This protocol describes the surgical procedure for inducing myocardial infarction in mice by ligating the left anterior descending (LAD) coronary artery, followed by reperfusion.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (forceps, scissors, needle holder)
-
Suture material (e.g., 8-0 silk)
-
Ventilator
-
Heating pad
-
ECG monitoring system
-
This compound (YC-1) solution
-
Vehicle control solution
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance).
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Intubate the mouse and connect it to a ventilator.
-
Shave the chest area and disinfect with an appropriate antiseptic.
-
-
Surgical Procedure:
-
Make a small incision in the skin over the chest.
-
Separate the pectoral muscles to expose the rib cage.
-
Perform a thoracotomy at the fourth intercostal space to expose the heart.
-
Carefully open the pericardium to visualize the LAD coronary artery.
-
-
LAD Ligation:
-
Pass an 8-0 silk suture underneath the LAD artery.
-
Tie a slipknot to occlude the artery. Successful ligation is confirmed by the blanching of the anterior wall of the left ventricle and changes in the ECG (ST-segment elevation).
-
-
Ischemia and Reperfusion:
-
Maintain the occlusion for a predetermined period (e.g., 30-60 minutes).
-
After the ischemic period, release the slipknot to allow for reperfusion of the coronary artery.
-
-
Drug Administration:
-
Administer this compound (30 mg/kg) or vehicle via intraperitoneal injection at a specified time point (e.g., 10 minutes before reperfusion).
-
-
Closure and Recovery:
-
Close the chest wall in layers.
-
Evacuate air from the thoracic cavity to prevent pneumothorax.
-
Suture the skin incision.
-
Discontinue anesthesia and allow the mouse to recover on a heating pad.
-
Administer analgesics as required.
-
Protocol 2: Assessment of Infarct Size
Materials:
-
2,3,5-Triphenyltetrazolium chloride (TTC)
-
Phosphate-buffered saline (PBS)
-
Formalin
Procedure:
-
Heart Extraction:
-
At 24 hours post-MI, euthanize the mouse.
-
Excise the heart and wash it with cold PBS.
-
-
Staining:
-
Freeze the heart and slice it into uniform sections.
-
Incubate the heart slices in a 1% TTC solution in PBS at 37°C for 20 minutes. Viable myocardium will stain red, while the infarcted area will remain pale.
-
-
Imaging and Analysis:
-
Fix the stained slices in 10% formalin.
-
Image both sides of each slice.
-
Quantify the infarct area (pale region) and the total left ventricular area using image analysis software.
-
Express the infarct size as a percentage of the total left ventricular area.
-
Mandatory Visualizations
Caption: this compound signaling pathway in vascular smooth muscle cells.
Caption: Experimental workflow for this compound in a mouse MI model.
References
Application Note and Protocol: Preparation of Lificiguat Stock Solutions in DMSO for Cell Culture Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction Lificiguat, also known as YC-1, is a versatile research compound with a dual mechanism of action. It is a nitric oxide (NO)-independent activator of soluble guanylyl cyclase (sGC) and an inhibitor of Hypoxia-inducible factor-1alpha (HIF-1α).[1][2] By activating sGC, this compound increases cyclic guanosine (B1672433) monophosphate (cGMP) levels, leading to effects such as vasodilation and inhibition of platelet aggregation.[3][4] Its ability to inhibit HIF-1α, a key transcription factor in cellular responses to hypoxia, gives it anti-angiogenic and anti-cancer properties.[3][5]
This compound is poorly soluble in water but is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1][5] This makes DMSO the required solvent for preparing stock solutions for use in cell culture. However, DMSO can be toxic to cells at higher concentrations.[6][7] Therefore, it is critical to follow a precise protocol to prepare a high-concentration stock solution and then dilute it appropriately in cell culture medium to achieve the desired working concentration while keeping the final DMSO concentration at a non-toxic level, typically below 0.5%, and ideally at or below 0.1%.[6][8][9]
This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions for in vitro experiments.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Synonyms | YC-1 | [1][5] |
| CAS Number | 170632-47-0 | [10][11] |
| Molecular Formula | C₁₉H₁₆N₂O₂ | [4] |
| Molecular Weight | 304.34 g/mol | [1][4] |
| Appearance | Off-white to yellow solid | [5][10] |
| Solubility in DMSO | ≥ 60 mg/mL (approx. 200 mM) | [1][2][10] |
| Solubility in Water | Insoluble | [1][5] |
Table 2: Example Dilution Series for this compound Working Solutions This table provides calculations for diluting a 50 mM this compound stock solution into a final volume of 10 mL of cell culture medium.
| Desired Working Concentration (µM) | Volume of 50 mM Stock (µL) | Final DMSO Concentration (%) |
| 1 | 0.2 | 0.002% |
| 5 | 1.0 | 0.01% |
| 10 | 2.0 | 0.02% |
| 25 | 5.0 | 0.05% |
| 50 | 10.0 | 0.1% |
| 100 | 20.0 | 0.2% |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution (50 mM in DMSO)
Materials:
-
This compound powder (e.g., CAS 170632-47-0)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO, cell culture grade)
-
Sterile, amber, or foil-wrapped microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Methodology:
-
Safety First: Perform all steps in a chemical fume hood. Handle this compound powder and DMSO with appropriate PPE.
-
Calculation: To prepare a 50 mM stock solution, calculate the required mass of this compound.
-
Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example for 1 mL of 50 mM stock:
-
Mass = 0.050 mol/L x 0.001 L x 304.34 g/mol x 1000 mg/g = 15.22 mg
-
-
-
Weighing: Carefully weigh out the calculated amount of this compound powder (e.g., 15.22 mg) and place it into a sterile amber microcentrifuge tube.
-
Dissolving:
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear and free of particulates. If dissolution is difficult, gentle warming to 37°C or brief sonication can be applied.[2][9]
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, divide the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile amber microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term (months) or -80°C for long-term (years) storage.[10]
-
Protocol 2: Preparation of this compound Working Solutions in Cell Culture Medium
Materials:
-
Prepared high-concentration this compound stock solution (e.g., 50 mM in DMSO)
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile pipette tips
Methodology:
-
Thaw Stock Solution: Remove one aliquot of the this compound stock solution from the freezer and thaw it completely at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your experimental volume of cell culture medium.
-
V₁M₁ = V₂M₂
-
V₁ = Volume of stock solution
-
M₁ = Concentration of stock solution (50 mM)
-
V₂ = Final volume of cell culture medium
-
M₂ = Desired final working concentration (e.g., 10 µM)
-
-
Example for 10 mL of medium at a 10 µM final concentration:
-
V₁ = (10 mL x 10 µM) / 50,000 µM = 0.002 mL = 2 µL
-
-
-
Prepare Working Solution:
-
Pipette the final volume of pre-warmed cell culture medium (e.g., 10 mL) into a sterile conical tube.
-
Add the calculated volume of this compound stock solution (e.g., 2 µL) directly into the medium.
-
Best Practice: To prevent precipitation, add the DMSO stock to the medium while gently swirling or vortexing the tube.[9] Do not add the aqueous medium to the concentrated DMSO stock.
-
-
Prepare Vehicle Control: It is crucial to have a proper control. Prepare a vehicle control by adding the same volume of pure DMSO to an identical volume of cell culture medium. In the example above, you would add 2 µL of DMSO to 10 mL of medium. This ensures that any observed effects are due to the compound and not the solvent.[8][12]
-
Treat Cells: Mix the working solution and vehicle control well. Remove the old medium from your cell culture plates and replace it with the prepared this compound working solution or the vehicle control solution.
-
Incubate: Incubate the cells for the desired experimental duration (e.g., 24 hours).[1][2]
Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: Signaling pathways modulated by this compound (YC-1).
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | HIF | Guanylate cyclase | TargetMol [targetmol.com]
- 3. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, this compound): a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08120A [pubs.rsc.org]
- 4. 3-(5'-Hydroxymethyl-2'-furyl)-1-benzylindazole | C19H16N2O2 | CID 5712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. emulatebio.com [emulatebio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound|lookchem [lookchem.com]
- 12. researchgate.net [researchgate.net]
Lificiguat (YC-1) Application Notes and Protocols for Pulmonary Hypertension Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Lificiguat, also known as YC-1, is a potent research compound that has garnered significant interest for its potential therapeutic applications in pulmonary hypertension (PH). It functions as a nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide signaling pathway.[1][2][3] By directly stimulating sGC, this compound leads to increased production of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that plays a crucial role in vasodilation, and inhibition of smooth muscle proliferation and platelet aggregation.[4][5] Dysregulation of the NO-sGC-cGMP pathway is a known contributor to the pathophysiology of pulmonary hypertension.[4][5]
Additionally, this compound has been identified as an inhibitor of Hypoxia-inducible factor-1alpha (HIF-1α), a transcription factor involved in cellular responses to hypoxia.[1][2] This dual mechanism of action makes this compound a valuable tool for investigating the complex pathology of pulmonary hypertension in preclinical research settings.
These application notes provide an overview of the mechanism of action, and suggested protocols for in vitro and in vivo research studies investigating this compound for pulmonary hypertension. As there are no established clinical trial protocols for this compound, the provided in vivo protocol is a hypothetical research model based on established methodologies for similar compounds like riociguat.
Mechanism of Action: sGC Signaling Pathway
This compound directly stimulates soluble guanylate cyclase (sGC), independent of nitric oxide (NO). It binds to the sGC enzyme, increasing its catalytic rate and sensitizing it to endogenous NO.[1][2][6] This leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates downstream targets, resulting in vasodilation, and antiproliferative and antifibrotic effects.[7]
Caption: this compound's mechanism of action on the sGC signaling pathway.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | Soluble Guanylyl Cyclase (sGC) | [1][2][3] |
| Binding Affinity (Kd) | 0.6-1.1 μM (in the presence of CO) to the β subunit of sGC | [8] |
| Effect on sGC | 10-fold activation alone; several hundred to thousand-fold potentiation with CO and NO | [1][2] |
Preclinical In Vivo Effects of this compound
| Animal Model | Administration | Dosage | Observed Effects | Reference |
| Nude Mice (tumor-bearing) | Intraperitoneal (i.p.) | 30 μg/g | Inhibition of tumor growth and angiogenesis | [1] |
| Experimental Animals | Not specified | Not specified | Inhibition of platelet-rich thrombosis, decrease in mean arterial pressure | [1] |
Experimental Protocols
In Vitro Protocol: Assessment of VEGF Inhibition in Hypoxic Endothelial Cells
This protocol is adapted from a method used to assess the HIF-1α inhibitory activity of this compound.[1][2]
Objective: To determine the effect of this compound on Vascular Endothelial Growth Factor (VEGF) secretion from human umbilical vein endothelial cells (HUVECs) under hypoxic conditions.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
This compound (YC-1)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hypoxia chamber (1% O2, 5% CO2, 94% N2)
-
Human VEGF Immunoassay Kit
Procedure:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Plate HUVECs in a 6-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.01-10 μM) or vehicle (DMSO) for 5 minutes.
-
Hypoxic Incubation: Place the plates in a hypoxia chamber for 24 hours. A parallel set of plates can be maintained under normoxic conditions as a control.
-
Sample Collection: After incubation, collect the conditioned media from each well.
-
VEGF Quantification: Quantify the levels of VEGF in the conditioned media using a human VEGF immunoassay kit, following the manufacturer's instructions.
-
Data Analysis: Compare the VEGF concentrations in the this compound-treated groups to the vehicle-treated control group under hypoxic conditions.
In Vivo Research Protocol: Evaluation of this compound in a Monocrotaline-Induced Pulmonary Hypertension Rat Model
This is a hypothetical protocol for preclinical research, drawing on common practices for evaluating PH therapies.
Objective: To assess the therapeutic efficacy of this compound in a rat model of pulmonary hypertension induced by monocrotaline (B1676716) (MCT).
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Monocrotaline (MCT)
-
This compound (YC-1)
-
Vehicle (e.g., DMSO and saline)
-
Equipment for hemodynamic measurements (pressure transducer, catheter)
-
Echocardiography system
-
Histology supplies
Experimental Workflow:
Caption: Experimental workflow for evaluating this compound in a rat model of PH.
Procedure:
-
Induction of Pulmonary Hypertension: On Day 0, induce pulmonary hypertension in rats by a single subcutaneous injection of monocrotaline (e.g., 60 mg/kg). A control group will receive a saline injection.
-
Treatment Groups: On Day 14, randomize the MCT-injected rats into two groups:
-
Vehicle control group (receiving the vehicle solution).
-
This compound treatment group (receiving a specified dose of this compound, e.g., administered daily via oral gavage or intraperitoneal injection). A healthy control group (saline-injected) will also be maintained.
-
-
Treatment Period: Administer the treatment daily from Day 14 to Day 28.
-
Endpoint Measurements (Day 28):
-
Hemodynamic Assessment: Anesthetize the rats and insert a catheter into the right ventricle via the jugular vein to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).
-
Echocardiography: Perform echocardiography to assess right ventricular function, including measurements of right ventricular wall thickness and tricuspid annular plane systolic excursion (TAPSE).
-
Histopathology: Euthanize the animals and collect the lungs and heart for histological analysis. Assess the degree of pulmonary vascular remodeling and right ventricular hypertrophy.
-
-
Data Analysis: Compare the hemodynamic, echocardiographic, and histological parameters between the this compound-treated group, the vehicle-treated MCT group, and the healthy control group.
Safety and Handling
This compound is a research chemical and should be handled with appropriate laboratory safety precautions. Wear personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For all in vivo studies, protocols must be approved by the institution's Animal Care and Use Committee.
Disclaimer: The information provided is intended for research purposes only. The protocols are suggestions and may require optimization for specific experimental conditions. This compound is not approved for human consumption.
References
- 1. This compound | HIF | Guanylate cyclase | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 4. Riociguat for the treatment of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Riociguat: a soluble guanylate cyclase stimulator for the treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soluble Guanylyl Cyclase Activators—Promising Therapeutic Option in the Pharmacotherapy of Heart Failure and Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of Riociguat and Its Role in the Treatment of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
western blot analysis of HIF-1α expression after Lificiguat treatment
Application Note & Protocol
Topic: Western Blot Analysis of HIF-1α Expression after Lificiguat Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hypoxia-inducible factor-1 alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen conditions (hypoxia).[1] Under normoxic conditions, HIF-1α is rapidly degraded via prolyl hydroxylation and subsequent proteasomal degradation.[1] In hypoxic environments, characteristic of solid tumors, HIF-1α stabilization allows it to translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of genes involved in angiogenesis, metabolic reprogramming, and cell survival.[2][3] This makes HIF-1α a critical target in cancer therapy.
This compound (also known as YC-1) is a versatile small molecule compound. It was initially identified as a nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC).[4][5] Further research revealed its potent inhibitory effects on HIF-1α expression and activity.[4][6] Studies suggest that this compound can block HIF-1α expression at the post-transcriptional level, which may be independent of its sGC-activating properties.[4] This dual mechanism of action makes this compound a valuable tool for studying hypoxic signaling pathways and a potential therapeutic agent.
This document provides a detailed protocol for analyzing the inhibitory effect of this compound on HIF-1α expression in cultured cells using Western blotting.
Signaling Pathway and Experimental Overview
This compound's inhibitory action on HIF-1α interrupts a critical cellular survival pathway. Under hypoxic conditions, HIF-1α protein is stabilized. This compound treatment is expected to decrease the detectable levels of this stabilized protein. The overall experimental workflow involves inducing hypoxic conditions in a suitable cell line, treating the cells with this compound, and subsequently quantifying the change in HIF-1α protein expression via Western blot.
Detailed Experimental Protocols
Critical Considerations:
-
HIF-1α Instability: HIF-1α is highly unstable under normoxic conditions, with a half-life of about 5 minutes.[1][7] All sample preparation steps post-harvest should be performed rapidly and on ice to prevent degradation.[7]
-
Hypoxia Induction: True hypoxic conditions (<5% O₂) or chemical mimetics like cobalt chloride (CoCl₂) are necessary to stabilize and detect HIF-1α.[1][8]
-
Nuclear Extraction: Since stabilized HIF-1α translocates to the nucleus to be active, using nuclear extracts is highly recommended for a cleaner and more concentrated signal.[8]
-
Controls: Always include normoxic and hypoxic (untreated) controls to validate the experiment.[8]
Protocol: Cell Culture and this compound Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., Hep3B human hepatoma or MDA-MB-231 human breast cancer cells) in 6-well plates or 10 cm dishes.[2][4] Culture in appropriate media (e.g., α-MEM with 10% FBS) until they reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). This compound is not readily soluble in aqueous media.[9] Further dilute the stock solution in culture media to achieve final working concentrations (e.g., 0, 1, 5, 10 µM).[4]
-
Hypoxia Induction & Treatment:
-
Hypoxic Chamber Method: Replace the culture medium with fresh medium containing the desired this compound concentrations. Place the plates in a hypoxic chamber flushed with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂ for the desired time (e.g., 6-24 hours).
-
Chemical Induction Method: Alternatively, treat cells with a hypoxia-mimicking agent like CoCl₂ (final concentration 100-150 µM) along with the desired this compound concentrations for 6-24 hours under normoxic incubator conditions.[1]
-
-
Control Groups:
-
Normoxia Control: Cells cultured under normal conditions (21% O₂) without this compound or CoCl₂.
-
Hypoxia Control: Cells exposed to hypoxic conditions (or CoCl₂) but treated with vehicle (DMSO) only.
-
Protocol: Nuclear Protein Extraction
-
Harvesting: After treatment, immediately place plates on ice and wash cells twice with ice-cold PBS.
-
Cell Lysis: Scrape cells in 1 mL of ice-cold PBS and transfer to a pre-chilled microfuge tube. Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Cytoplasmic Lysis: Resuspend the cell pellet in 200 µL of ice-cold Cytoplasmic Lysis Buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 1 mM DTT, and 1X Protease/Phosphatase Inhibitor Cocktail). Incubate on ice for 15 minutes.
-
Membrane Disruption: Add 10 µL of 10% NP-40 alternative (or IGEPAL CA-630) and vortex vigorously for 15 seconds.
-
Isolate Nuclei: Centrifuge at 1,000 x g for 5 minutes at 4°C. The supernatant is the cytoplasmic fraction (can be stored or discarded). The pellet contains the nuclei.
-
Nuclear Lysis: Resuspend the nuclear pellet in 50-100 µL of ice-cold Nuclear Extraction Buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM DTT, and 1X Protease/Phosphatase Inhibitor Cocktail).
-
Extraction: Incubate on a rocking platform for 30 minutes at 4°C.
-
Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant (nuclear extract) to a new pre-chilled tube.
-
Quantification: Determine the protein concentration using a BCA or Bradford assay.[7] Store extracts at -80°C.
Protocol: Western Blotting
-
Sample Preparation: Mix 20-50 µg of nuclear protein extract with 4X Laemmli Sample Buffer. Heat at 95°C for 5 minutes.[10]
-
SDS-PAGE: Load samples onto a 7.5% polyacrylamide gel.[8] Also, load a protein molecular weight marker. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 90 minutes or using a semi-dry transfer system according to the manufacturer's instructions.[10]
-
Blocking: After transfer, briefly wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[8]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α (e.g., Novus Biologicals NB100-479 or equivalent) diluted in blocking buffer (e.g., 1:1000). The incubation should be performed overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer (e.g., 1:5000-1:10000) for 1 hour at room temperature.
-
Washing: Repeat the washing step (Step 6).
-
Loading Control: To ensure equal protein loading, probe the same membrane for a nuclear loading control like Lamin B1 or PCNA.
-
Detection: Apply an Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.[10]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Data Presentation and Expected Results
The primary outcome is the relative protein level of HIF-1α across different treatment groups. Densitometry analysis of the Western blot bands should be performed using software like ImageJ. The intensity of the HIF-1α band (expected around 110-120 kDa) should be normalized to the intensity of the loading control band (e.g., Lamin B1).[8]
Expected Results:
-
Normoxia Control: Very low to undetectable HIF-1α band.[8]
-
Hypoxia Control: A strong, distinct HIF-1α band, confirming stabilization.
-
This compound-Treated Groups: A dose-dependent decrease in the intensity of the HIF-1α band compared to the hypoxia control group.
Table 1: Representative Quantitative Data from Densitometry
| Treatment Group | This compound (µM) | Normalized HIF-1α Intensity (Arbitrary Units) | Fold Change vs. Hypoxia Control |
| Normoxia + Vehicle | 0 | 0.05 | - |
| Hypoxia + Vehicle | 0 | 1.00 | 1.0 |
| Hypoxia + this compound | 1 | 0.62 | 0.62 |
| Hypoxia + this compound | 5 | 0.25 | 0.25 |
| Hypoxia + this compound | 10 | 0.09 | 0.09 |
Note: Data are hypothetical and for illustrative purposes only.
Materials and Reagents
| Reagent / Material | Suggested Supplier |
| This compound (YC-1) | MedchemExpress, Selleck Chemicals |
| Cell Line (e.g., Hep3B) | ATCC |
| Cell Culture Media (α-MEM) | Gibco / Thermo Fisher |
| Fetal Bovine Serum (FBS) | Gibco / Thermo Fisher |
| Cobalt Chloride (CoCl₂) | Sigma-Aldrich |
| Protease/Phosphatase Inhibitor Cocktail | Roche, Thermo Fisher |
| BCA Protein Assay Kit | Thermo Fisher (Pierce) |
| Primary Antibody: Rabbit anti-HIF-1α | Novus Biologicals, Abcam |
| Primary Antibody: Mouse anti-Lamin B1 | Santa Cruz Biotechnology |
| HRP-conjugated Secondary Antibodies | Cell Signaling, Bio-Rad |
| PVDF Membrane | Millipore |
| ECL Western Blotting Substrate | Thermo Fisher, Bio-Rad |
References
- 1. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond | Bio-Techne [bio-techne.com]
- 2. dovepress.com [dovepress.com]
- 3. Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | HIF | Guanylate cyclase | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. docs.abcam.com [docs.abcam.com]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. This compound (YC-1) Liposomes | HIF-1α Inhibitor | LipExoGen [lipexogen.com]
- 10. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols for Studying Angiogenesis In Vitro Using Lificiguat (YC-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lificiguat, also known as YC-1, is a versatile small molecule with a complex role in the regulation of angiogenesis. Initially identified as a nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC), this compound stimulates the production of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in various physiological processes, including vasodilation.[1] The NO-cGMP pathway has been implicated in promoting angiogenesis.[2] However, subsequent research has revealed a multifaceted, and often contradictory, role for this compound in the context of new blood vessel formation.
Notably, this compound has been shown to exhibit potent anti-angiogenic properties by inhibiting hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF) signaling pathways.[3][4][5] These effects appear to be independent of its sGC-activating properties.[6] This dual mechanism of action makes this compound a valuable tool for dissecting the complex signaling networks that govern angiogenesis.
These application notes provide detailed protocols for utilizing this compound to study its effects on key in vitro angiogenesis processes: endothelial cell proliferation, migration, and tube formation.
Mechanism of Action
This compound's impact on angiogenesis is governed by two primary signaling pathways:
-
sGC-cGMP Pathway Activation: this compound directly stimulates soluble guanylate cyclase (sGC), leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). The cGMP pathway can influence endothelial cell function and, in some contexts, promote angiogenesis.[2][7]
-
HIF-1α and VEGF Pathway Inhibition: In hypoxic conditions, often found in tumors and wounds, HIF-1α is a master regulator of angiogenesis, primarily through the upregulation of VEGF. This compound has been demonstrated to inhibit the accumulation of HIF-1α, thereby downregulating VEGF expression and inhibiting key angiogenic processes like endothelial cell proliferation and tube formation.[3][4][8] This anti-angiogenic effect is often observed to be dominant and independent of its effects on cGMP.[9]
Data Presentation
The following tables summarize the expected quantitative effects of this compound on in vitro angiogenesis assays based on available literature. It is important to note that the anti-angiogenic effects of this compound, particularly through HIF-1α inhibition, are often more pronounced.
| Assay | Parameter Measured | This compound Concentration (µM) | Expected Outcome | Inhibitory Concentration (IC50) |
| Cell Proliferation | DNA Synthesis ([³H]-thymidine incorporation) or Cell Count | 5 - 50 | Dose-dependent inhibition of endothelial cell proliferation.[9] | ~10 - 20 µM |
| Cell Migration | Number of migrated cells (Transwell assay) or Wound closure (%) | 1 - 20 | Dose-dependent inhibition of endothelial cell migration. | Not explicitly reported, but significant inhibition seen at 10-20 µM. |
| Tube Formation | Total tube length, number of junctions | 1 - 20 | Dose-dependent inhibition of VEGF-stimulated tube formation.[3] | Not explicitly reported, but significant inhibition seen at 10-20 µM.[3] |
Experimental Protocols
Endothelial Cell Proliferation Assay (MTS/MTT Assay)
This protocol measures the effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
This compound (YC-1)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in 100 µL of EGM-2 supplemented with 10% FBS. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in EGM-2 (with reduced serum, e.g., 2% FBS) from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1%. Replace the culture medium with 100 µL of the this compound dilutions or vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTS/MTT Assay: Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of this compound concentration.
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the directional migration of endothelial cells.
Materials:
-
HUVECs
-
EGM-2 with 10% FBS
-
6-well plates
-
p200 pipette tip or cell scraper
-
This compound (YC-1)
-
DMSO
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed HUVECs in 6-well plates and grow until they form a confluent monolayer.
-
Create the "Wound": Use a sterile p200 pipette tip to create a straight scratch across the center of the cell monolayer.
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
Compound Treatment: Replace the medium with EGM-2 (with reduced serum, e.g., 2% FBS) containing different concentrations of this compound or vehicle control.
-
Image Acquisition: Immediately capture images of the scratch at designated points (time 0). Incubate the plate at 37°C and 5% CO₂.
-
Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).
-
Analysis: Measure the width of the scratch at different time points. Calculate the percentage of wound closure relative to the initial scratch area.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures in response to angiogenic stimuli and the inhibitory effect of this compound.
Materials:
-
HUVECs
-
EGM-2
-
Matrigel® or other basement membrane extract
-
96-well plates
-
This compound (YC-1)
-
VEGF
-
Calcein AM (for fluorescence imaging)
-
Microscope with a camera
Procedure:
-
Coat Plates with Matrigel®: Thaw Matrigel® on ice. Add 50 µL of Matrigel® to each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Suspension: Harvest HUVECs and resuspend them in EGM-2 (with reduced serum, e.g., 2% FBS) at a density of 2 x 10⁵ cells/mL.
-
Compound and Stimulus Treatment: Prepare cell suspensions containing:
-
Vehicle control (DMSO)
-
VEGF (e.g., 20 ng/mL) + Vehicle control
-
VEGF + different concentrations of this compound
-
-
Cell Seeding: Add 100 µL of the cell suspension to each Matrigel®-coated well.
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for 6-18 hours.
-
Imaging: Visualize and capture images of the tube-like structures using a phase-contrast or fluorescence microscope (if using Calcein AM).
-
Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).
Visualizations
Caption: Dual signaling pathways of this compound in angiogenesis.
Caption: Experimental workflow for the tube formation assay.
Caption: Workflow for the wound healing (scratch) assay.
References
- 1. ibidi.com [ibidi.com]
- 2. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 3. Proliferations Assay | Methods, Analysis & Applications [baseclick.eu]
- 4. corning.com [corning.com]
- 5. YC-1 [3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole] inhibits endothelial cell functions induced by angiogenic factors in vitro and angiogenesis in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tumor endothelial cell tube-formation model for determining anti-angiogenic activity of a tRNA synthetase cytokine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. YC-1 inhibits proliferation of human vascular endothelial cells through a cyclic GMP-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Lificiguat Administration for In Vivo Cancer Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lificiguat, also known as YC-1, is a versatile small molecule with demonstrated anti-cancer properties. It functions as an allosteric activator of soluble guanylate cyclase (sGC) and an inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α).[1][2] This dual mechanism of action makes it a compelling candidate for in vivo cancer research, particularly in models where hypoxia and angiogenesis are key drivers of tumor progression. These application notes provide detailed protocols for the preparation and administration of this compound in preclinical cancer models, along with a summary of reported efficacy data and a visualization of its signaling pathway.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | This compound Dose & Route | Treatment Schedule | Key Findings | Reference |
| Hepatoma | Nude Mice | 10 mg/kg, i.p. | Daily for 14 days | Significant inhibition of tumor growth and angiogenesis. | [1] |
| Various | Tumor-bearing mice | Not specified | Not specified | Effectively inhibits tumor growth. | [1] |
Note: Specific quantitative data on tumor growth inhibition percentages were not available in the public search results. Researchers should establish dose-response curves for their specific cancer models.
Signaling Pathway
The primary anti-cancer mechanism of this compound involves the inhibition of HIF-1α. Under hypoxic conditions, a common feature of the tumor microenvironment, HIF-1α promotes the transcription of genes involved in angiogenesis, cell survival, and metabolism, such as Vascular Endothelial Growth Factor (VEGF).[1] this compound has been shown to completely block the post-transcriptional expression of HIF-1α, thereby inhibiting its transcriptional activity.[1] This leads to a reduction in angiogenesis and subsequent inhibition of tumor growth.[1]
Separately, this compound is also known to activate soluble guanylate cyclase (sGC), which increases cyclic guanosine (B1672433) monophosphate (cGMP) levels.[2] While this pathway is primarily associated with its effects on platelet aggregation and vasodilation, some studies suggest that the NO-sGC-cGMP pathway can have anti-tumoral effects.[2][3][4]
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound (YC-1) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile, light-protected microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation:
-
Due to its limited water solubility, a stock solution of this compound in DMSO is recommended.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the powder completely. For example, to prepare a 10 mg/ml stock, dissolve 10 mg of this compound in 1 ml of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
-
Vehicle Formulation:
-
A common vehicle for in vivo administration of hydrophobic compounds is a mixture of PEG300, Tween 80, and saline. A suggested ratio is 40% PEG300, 5% Tween 80, and 55% saline.
-
Prepare the vehicle by mixing the components in a sterile tube.
-
-
Final Dosing Solution Preparation:
-
On the day of administration, dilute the this compound stock solution with the prepared vehicle to the final desired concentration.
-
For example, to prepare a 1 mg/ml dosing solution for a 10 mg/kg dose in a 20g mouse (requiring 0.2 mg in 0.2 ml), you would need to dilute the 10 mg/ml stock 1:10 with the vehicle.
-
Vortex the final solution thoroughly to ensure homogeneity.
-
Protect the solution from light until administration.
-
Protocol 2: In Vivo Administration in a Xenograft Mouse Model
Animal Models:
-
Immunocompromised mice (e.g., athymic nude mice, SCID mice) are required for establishing human cancer cell line-derived xenografts (CDX) or patient-derived xenografts (PDX).[5][6]
Experimental Workflow:
Procedure:
-
Tumor Cell Implantation:
-
Culture the desired human cancer cell line (e.g., Hep3B hepatoma cells) under standard conditions.[1]
-
Harvest cells during the logarithmic growth phase and resuspend them in a suitable medium (e.g., serum-free medium or PBS) at a concentration of 1 x 10^5 to 1 x 10^7 cells per 100-200 µl.
-
Inject the cell suspension subcutaneously into the flank of the immunocompromised mice.
-
-
Tumor Growth and Group Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
-
This compound Administration:
-
Administer the prepared this compound solution to the treatment group, typically via intraperitoneal (i.p.) injection.[1]
-
The control group should receive the vehicle solution following the same route and schedule.
-
A reported effective dose is 10 mg/kg, administered daily.[1] However, the optimal dose and schedule should be determined empirically for each model.
-
-
Monitoring and Endpoint Analysis:
-
Monitor tumor volume and mouse body weight 2-3 times per week as indicators of efficacy and toxicity, respectively.
-
At the end of the study (e.g., after 14 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors for downstream analysis, such as:
-
Histology: To assess tumor morphology and necrosis.
-
Immunohistochemistry (IHC): To measure markers of angiogenesis (e.g., CD31) and proliferation (e.g., Ki-67).
-
Western Blot or ELISA: To quantify the expression of HIF-1α and its downstream targets like VEGF in tumor lysates.[1]
-
-
Conclusion
This compound presents a promising therapeutic strategy for cancers driven by hypoxia. The protocols outlined above provide a framework for conducting in vivo studies to evaluate its efficacy. Careful optimization of the dosing regimen and a thorough analysis of relevant biomarkers are crucial for successfully characterizing the anti-tumor effects of this compound in preclinical models.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, this compound): a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08120A [pubs.rsc.org]
- 3. Challenging the Norm: The Unrecognized Impact of Soluble Guanylyl Cyclase Subunits in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of soluble guanylyl cyclase-cyclic GMP signaling in tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring cGMP Levels in Response to Lificiguat Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lificiguat, also known as YC-1, is a potent, cell-permeable small molecule that functions as a nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC).[1] sGC is a key enzyme in the NO signaling pathway, responsible for converting guanosine (B1672433) triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[2] The accumulation of intracellular cGMP plays a crucial role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission.[2][3]
This compound and other sGC stimulators are of significant interest in drug development, particularly for cardiovascular diseases.[2] These compounds act as allosteric activators of sGC, increasing the enzyme's catalytic rate and sensitizing it to its endogenous activators like NO and carbon monoxide (CO).[1][4] this compound alone can activate sGC approximately 10-fold, but in the presence of NO or CO, it can lead to a several hundred- to several thousand-fold stimulation of the enzyme.[1] This application note provides detailed protocols for measuring cGMP levels in response to this compound stimulation in both enzymatic and cell-based assays.
This compound Signaling Pathway
The diagram below illustrates the signaling pathway of this compound in stimulating cGMP production.
Quantitative Data
The following tables summarize the quantitative data for this compound (YC-1) and other relevant sGC modulators.
Table 1: Potency of this compound (YC-1) in sGC Activation
| Compound | Class | EC50 for sGC Activation | Experimental System |
| This compound (YC-1) | sGC Stimulator | 18.6 µM | Purified sGC[2] |
| This compound (YC-1) | sGC Stimulator | 4.11 µM | Sf21 cells with 30 nM PAPA/NO[4] |
Table 2: Comparative Potency of sGC Modulators
| Compound | Class | EC50 for sGC Activation | Key Findings |
| This compound (YC-1) | sGC Stimulator | 18.6 µM (purified sGC)[2] | First-in-class sGC stimulator, exhibits some off-target effects (e.g., PDE inhibition).[2] |
| BAY 41-2272 | sGC Stimulator | 0.09 µM (in CHO cells); 3 µM (purified sGC, no NO)[2] | Significantly more potent than YC-1.[2] |
| Riociguat (B1680643) | sGC Stimulator | - | Approved for the treatment of pulmonary hypertension.[5] |
| Cinaciguat | sGC Activator | ~0.2 µM (heme-free sGC)[2] | Specifically activates oxidized or heme-free sGC.[2] |
Experimental Workflow
The general workflow for measuring cGMP levels in response to this compound stimulation is depicted below.
Experimental Protocols
Protocol 1: Cell-Based cGMP Assay Using ELISA
This protocol describes the measurement of intracellular cGMP levels in cultured cells stimulated with this compound using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell line expressing sGC (e.g., T84, HEK-293)
-
Cell culture medium (e.g., DMEM/F-12) with supplements
-
Fetal Bovine Serum (FBS) and Penicillin-Streptomycin
-
This compound (YC-1)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
0.1 M HCl
-
Phosphate-Buffered Saline (PBS)
-
Commercial cGMP ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture and Plating:
-
Culture T84 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed cells into 24- or 48-well plates at a density of 2 x 10⁵ cells/cm².
-
Allow cells to grow to a confluent monolayer (typically 5-7 days), changing the medium every 2-3 days.[6]
-
-
This compound Stimulation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in serum-free medium containing a PDE inhibitor (e.g., 500 µM IBMX) to prevent cGMP degradation.
-
Wash the confluent cell monolayers twice with warm PBS (37°C).
-
Remove the PBS and add the this compound dilutions to the respective wells. Include a vehicle control (medium with PDE inhibitor but no this compound).
-
Incubate the plate for 30 minutes at 37°C.[6]
-
-
Cell Lysis and Sample Preparation:
-
Terminate the stimulation by removing the treatment medium and adding 200 µL of cold 0.1 M HCl to each well.[6]
-
Incubate on ice for 10-15 minutes, scraping the cells if necessary.
-
Transfer the lysates to microcentrifuge tubes.
-
Centrifuge the lysates at >600 x g for 10 minutes at 4°C to pellet cell debris.[6]
-
Collect the supernatant containing the cGMP. Samples can be stored at -80°C or used immediately.
-
-
cGMP Quantification by ELISA:
-
Follow the instructions provided with the commercial cGMP ELISA kit.
-
Prepare cGMP standards by serial dilution in 0.1 M HCl.
-
If necessary, dilute the cell lysate samples in 0.1 M HCl to fall within the linear range of the standard curve.
-
Add standards, controls, and samples to the antibody-coated microplate.
-
Add the cGMP-enzyme conjugate and primary antibody as per the kit's instructions.
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and measure the absorbance at the recommended wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the cGMP concentration of the standards.
-
Determine the cGMP concentration in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the cGMP concentration to the protein concentration of the cell lysates if desired.
-
Protocol 2: In Vitro sGC Enzyme Activity Assay
This protocol outlines the measurement of cGMP production by purified sGC in response to this compound stimulation.
Materials:
-
Purified soluble guanylate cyclase (sGC)
-
This compound (YC-1)
-
Reaction buffer (e.g., 50 mM HEPES or Tris, pH 7.5-8.0)[7]
-
GTP solution
-
MgCl₂ solution
-
Assay for detecting cGMP (e.g., TR-FRET, radioimmunoassay)
-
Microplate reader compatible with the chosen detection method
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a reaction buffer containing GTP and MgCl₂ at their optimal concentrations.
-
-
Enzyme Reaction:
-
In a microplate, add the purified sGC enzyme to the reaction buffer.
-
Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Initiate the reaction by adding the substrate (GTP).
-
Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).
-
-
Reaction Termination:
-
Stop the reaction according to the requirements of the chosen cGMP detection assay (e.g., by adding a stop solution or by heat inactivation).
-
-
cGMP Quantification (TR-FRET Example):
-
Follow the protocol of a commercial TR-FRET cGMP assay kit.
-
Add the detection reagents, including the cGMP-specific antibody and the FRET donor/acceptor pair, to the reaction wells.
-
Incubate to allow for binding and signal development.
-
Measure the time-resolved fluorescence resonance energy transfer signal using a compatible microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cGMP.
-
Calculate the amount of cGMP produced in each reaction from the standard curve.
-
Plot the cGMP concentration against the this compound concentration to determine the dose-response relationship and calculate the EC50 value.
-
Troubleshooting
-
Low cGMP Signal:
-
Ensure the activity of the sGC enzyme or the health of the cells.
-
Confirm the proper concentration and activity of this compound.
-
Optimize the incubation time for stimulation.
-
Ensure the PDE inhibitor is active and used at an effective concentration in cell-based assays.
-
Check for proper storage and handling of all reagents, especially cGMP standards.
-
-
High Variability:
-
Ensure accurate and consistent pipetting.
-
Maintain consistent cell seeding density and confluency.
-
Thoroughly mix all reagents before use.
-
Perform all assays in duplicate or triplicate.
-
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for researchers to accurately measure cGMP levels in response to stimulation by this compound. These methods are essential for characterizing the pharmacological activity of sGC modulators and for advancing the development of novel therapeutics targeting the NO-sGC-cGMP signaling pathway. Careful attention to experimental detail and appropriate controls will ensure reliable and reproducible results.
References
- 1. This compound | HIF | Guanylate cyclase | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The sGC stimulator riociguat inhibits platelet function in washed platelets but not in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Lificiguat in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and stroke, represent a significant and growing global health challenge. A common thread in the pathophysiology of these conditions is neuronal cell death, often precipitated by oxidative stress, neuroinflammation, and impaired cellular signaling. The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway is a critical regulator of neuronal function, and its dysregulation has been implicated in neurodegeneration.[1][2] Lificiguat (also known as YC-1) is a potent, cell-permeable sGC activator that sensitizes the enzyme to endogenous NO, leading to increased production of cGMP.[3] This document provides a detailed experimental framework for investigating the neuroprotective potential of this compound, encompassing both in vitro and in vivo models.
Mechanism of Action: this compound in the sGC-cGMP Pathway
This compound enhances the activity of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. Under normal physiological conditions, NO binds to the heme group of sGC, stimulating the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4] this compound acts as an sGC stimulator, sensitizing the enzyme to even low levels of NO and also directly activating it, leading to a significant increase in intracellular cGMP levels.[3] Elevated cGMP, in turn, activates protein kinase G (PKG), which phosphorylates various downstream targets involved in promoting vasodilation, reducing inflammation, and inhibiting apoptosis, all of which are crucial for neuroprotection.
Figure 1: this compound's mechanism of action in the sGC-cGMP pathway.
Experimental Design: A Tiered Approach
A comprehensive investigation into the neuroprotective effects of this compound should follow a tiered approach, beginning with in vitro validation and progressing to in vivo efficacy studies.
Figure 2: Tiered experimental workflow for this compound neuroprotection studies.
In Vitro Studies: Neuronal Cell Culture Models
Primary neuronal cultures or neuronal-like cell lines (e.g., PC12, SH-SY5Y) provide a controlled environment to investigate the direct effects of this compound on neuronal survival and function.
Assessment of Neuronal Viability
a) MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]
b) Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, serving as a marker for cytotoxicity.[6][7]
Measurement of Intracellular Signaling and Oxidative Stress
a) cGMP Immunoassay: A competitive enzyme-linked immunosorbent assay (ELISA) can be used to quantify intracellular cGMP levels in response to this compound treatment.
b) Reactive Oxygen Species (ROS) Assay: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) can be used to measure intracellular ROS levels, a key indicator of oxidative stress.[8][9]
Data Presentation: In Vitro Neuroprotection by this compound (YC-1)
The following table summarizes hypothetical data from in vitro experiments designed to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary cortical neurons.
| Treatment Group | Neuronal Viability (% of Control) | LDH Release (% of Glutamate) | Intracellular cGMP (pmol/mg protein) | Intracellular ROS (Relative Fluorescence Units) |
| Control | 100 ± 5 | N/A | 1.5 ± 0.2 | 100 ± 8 |
| Glutamate (100 µM) | 45 ± 4 | 100 ± 7 | 1.2 ± 0.3 | 250 ± 15 |
| This compound (10 µM) | 98 ± 6 | N/A | 8.5 ± 0.9 | 95 ± 7 |
| Glutamate + this compound (1 µM) | 60 ± 5 | 75 ± 6 | 4.2 ± 0.5 | 180 ± 12 |
| Glutamate + this compound (10 µM) | 85 ± 5 | 30 ± 4 | 7.8 ± 0.8 | 120 ± 9 |
In Vivo Studies: Animal Models of Neurodegeneration
Animal models are indispensable for evaluating the therapeutic efficacy of this compound in a complex physiological system.
Ischemic Stroke Model
A common model is the transient middle cerebral artery occlusion (MCAO) in rodents, which mimics the pathophysiology of ischemic stroke.[10]
Alzheimer's Disease Model
Transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin-1 (PS1) are widely used to study Alzheimer's-like pathology.
Parkinson's Disease Model
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-hydroxydopamine (6-OHDA) induced models in rodents are standard for studying Parkinson's disease.[2]
Behavioral and Histopathological Assessments
Motor Function Assessment
a) Rotarod Test: This test assesses motor coordination and balance by measuring the time a rodent can stay on a rotating rod.[11][12]
Cognitive Function Assessment
a) Morris Water Maze: This test evaluates spatial learning and memory by assessing the ability of a rodent to find a hidden platform in a pool of water.[13][14]
Histopathological Analysis
Following behavioral testing, brain tissue is collected for histological analysis to quantify infarct volume (in stroke models), amyloid plaque deposition (in Alzheimer's models), or dopaminergic neuron loss (in Parkinson's models).
Data Presentation: In Vivo Neuroprotective Effects of this compound (YC-1) in a Mouse Model of Stroke
The following table presents a summary of quantitative data from a study investigating the effects of YC-1 in a mouse model of transient focal cerebral ischemia.[15]
| Treatment Group | Infarct Volume (mm³) | Neurological Deficit Score | Brain Edema (%) |
| Sham | 0 | 0 | 1.5 ± 0.3 |
| Ischemia/Reperfusion (I/R) | 120 ± 15 | 3.5 ± 0.5 | 5.2 ± 0.6 |
| I/R + YC-1 (5 mg/kg) | 95 ± 12 | 2.8 ± 0.4 | 4.1 ± 0.5 |
| I/R + YC-1 (25 mg/kg) | 60 ± 10 | 1.5 ± 0.3 | 2.5 ± 0.4 |
Detailed Experimental Protocols
In Vitro Protocols
1. MTT Assay Protocol for Neuronal Cell Viability [5]
-
Cell Plating: Seed primary neurons or neuronal cell lines in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound and/or the neurotoxic agent (e.g., glutamate) for the specified duration (e.g., 24 hours). Include untreated control and vehicle control wells.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours.
-
Formazan (B1609692) Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control group.
2. LDH Cytotoxicity Assay Protocol [6][7]
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After treatment, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (commercially available kits) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (cells lysed to achieve maximum LDH release).
3. cGMP ELISA Protocol for Brain Tissue Homogenates
-
Tissue Homogenization: Homogenize frozen brain tissue in 5-10 volumes of 0.1 M HCl on ice.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant for the cGMP assay.
-
ELISA Procedure: Follow the manufacturer's instructions for the cGMP competitive ELISA kit. This typically involves adding standards and samples to an antibody-coated plate, followed by the addition of a cGMP-HRP conjugate and substrate.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the cGMP concentration based on the standard curve and normalize to the protein concentration of the tissue homogenate.
4. DCFDA Assay for Intracellular ROS [8][9]
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
DCFDA Loading: Remove the treatment medium and incubate the cells with 20 µM DCFDA in serum-free medium for 30 minutes at 37°C.
-
Wash: Wash the cells twice with PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Express the results as relative fluorescence units (RFU) or as a percentage of the control group.
In Vivo Protocols
1. Rotarod Test Protocol [11][12]
-
Acclimation: Acclimatize the animals to the testing room for at least 1 hour before the experiment.
-
Training: Place the animals on the rotarod at a low speed (e.g., 4 rpm) for a training session of 5 minutes for 2-3 consecutive days prior to the test day.
-
Testing: On the test day, place the animal on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Latency to Fall: Record the time the animal remains on the rod (latency to fall).
-
Trials: Perform three trials with a 15-minute inter-trial interval.
-
Data Analysis: Analyze the average latency to fall across the trials.
2. Morris Water Maze Protocol [13][14]
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (20-22°C) containing a hidden platform (10 cm in diameter) submerged 1-2 cm below the water surface.
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each animal.
-
Gently place the animal into the water facing the pool wall at one of four starting positions.
-
Allow the animal to swim freely for a maximum of 60 seconds to find the platform.
-
If the animal fails to find the platform within 60 seconds, guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the platform from the pool.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis: Analyze the escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial.
References
- 1. Memory Enhancers for Alzheimer’s Dementia: Focus on cGMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retrospection on the Role of Soluble Guanylate Cyclase in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The sGC stimulator BAY-747 and activator runcaciguat can enhance memory in vivo via differential hippocampal plasticity mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 8. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 9. abcam.com [abcam.com]
- 10. A review of experimental models of focal cerebral ischemia focusing on the middle cerebral artery occlusion model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 13. pure.rug.nl [pure.rug.nl]
- 14. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. YC-1 reduces inflammatory responses by inhibiting nuclear factor-κB translocation in mice subjected to transient focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Lificiguat Western Blot Troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal issues in Western blot experiments involving Lificiguat (also known as YC-1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets for Western blot analysis?
A1: this compound is a small molecule that functions as a soluble guanylate cyclase (sGC) activator and a Hypoxia-inducible factor-1 alpha (HIF-1α) inhibitor.[1][2][3] As an sGC activator, it enhances the production of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in various physiological processes.[4][5][6] Its inhibitory effect on HIF-1α occurs at the post-transcriptional level, blocking its expression under hypoxic conditions.[1][2]
Therefore, common protein targets for Western blot analysis after this compound treatment include:
-
sGC signaling pathway: sGCα and sGCβ subunits, and downstream phosphorylated proteins such as phospho-VASP (Vasodilator-stimulated phosphoprotein).
-
HIF-1 signaling pathway: HIF-1α itself, and its downstream targets like VEGF (Vascular Endothelial Growth Factor).
Q2: I am not seeing a signal for my target protein after this compound treatment. What are the possible reasons?
A2: A low or absent signal in your Western blot can stem from multiple factors throughout the experimental workflow. These can be broadly categorized as issues with the biological system, sample preparation, antibody performance, or technical aspects of the Western blot procedure.
Q3: How can I be sure that this compound is active in my experimental system?
A3: It is crucial to include a positive control to confirm the bioactivity of this compound in your specific cell or tissue type. A common method is to measure the production of cGMP, the downstream product of sGC activation, using an ELISA kit. Alternatively, you can probe for the phosphorylation of downstream targets of the cGMP-dependent protein kinase (PKG), such as VASP at Ser239. A successful positive control will validate that your this compound treatment is effectively modulating the intended signaling pathway.
Q4: What are some key considerations for sample preparation when analyzing HIF-1α?
A4: HIF-1α is notoriously unstable under normoxic conditions due to rapid proteasomal degradation.[7] To obtain a reliable signal, it is critical to minimize the time your cells or tissues are exposed to oxygen after hypoxic treatment. It is recommended to perform cell lysis as quickly as possible, ideally within a hypoxic chamber.[8] Lysates should be prepared with buffers containing a cocktail of protease and phosphatase inhibitors and kept on ice. For HIF-1α, which translocates to the nucleus upon stabilization, preparing nuclear extracts can significantly enrich the protein and improve detection.[4]
Troubleshooting Guide: Low Signal in this compound Western Blot
This guide addresses common causes of low or no signal and provides actionable solutions.
| Problem Area | Potential Cause | Troubleshooting Solution(s) |
| Biological System & Protein Expression | Low abundance of the target protein in your cell/tissue type. | Increase the amount of protein loaded onto the gel (up to 50 µg for low-abundance proteins).[7][9] Consider enriching your target protein through immunoprecipitation or cellular fractionation (e.g., nuclear extracts for HIF-1α).[9] |
| This compound treatment did not effectively stimulate/inhibit the pathway. | Verify the bioactivity of this compound with a positive control (e.g., cGMP ELISA). Optimize this compound concentration and incubation time. | |
| HIF-1α degradation during sample preparation. | Minimize oxygen exposure; lyse cells quickly on ice or in a hypoxic chamber.[8] Use a lysis buffer with protease and phosphatase inhibitors.[9] | |
| Antibody Performance | Primary antibody concentration is too low. | Increase the primary antibody concentration (a titration is recommended).[10][11] |
| Primary antibody has low affinity or is not validated for Western blot. | Use an antibody that is validated for Western blot and specific to your target. Check the manufacturer's datasheet for recommended applications and positive control lysates.[12] | |
| Insufficient incubation time for the primary antibody. | Extend the primary antibody incubation time, for instance, overnight at 4°C.[11] | |
| Inactive secondary antibody. | Use a fresh, properly stored secondary antibody at the recommended dilution. | |
| Western Blot Protocol | Inefficient protein transfer from the gel to the membrane. | Confirm successful transfer by staining the membrane with Ponceau S before blocking.[13] Optimize transfer conditions (time, voltage, buffer composition) based on the molecular weight of your target protein. For high molecular weight proteins, consider a wet transfer method.[13] |
| Inadequate blocking of the membrane. | While over-blocking can sometimes mask epitopes, ensure you are using an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature.[14] | |
| Excessive washing of the membrane. | Reduce the number or duration of washing steps.[10] | |
| Detection | Inactive or expired detection reagent (e.g., ECL substrate). | Use fresh, properly stored detection reagents. |
| Insufficient exposure time. | Increase the exposure time when imaging the blot.[11] |
Experimental Protocols
General Western Blot Protocol
This protocol provides a general framework. Specific antibody dilutions and incubation times should be optimized based on the manufacturer's recommendations and your experimental setup.
-
Sample Preparation:
-
Treat cells with the desired concentration of this compound for the appropriate duration. Include vehicle-treated controls.
-
For HIF-1α detection, ensure cells are cultured under hypoxic conditions (e.g., 1% O2) and lysed rapidly to prevent protein degradation.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature 20-50 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a polyacrylamide gel of an appropriate percentage for your target protein's molecular weight.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer is often recommended for higher efficiency, especially for larger proteins.
-
After transfer, briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody at the recommended dilution in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody at the appropriate dilution in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Recommended Antibody Dilutions (Starting Points)
| Target Protein | Primary Antibody Dilution | Secondary Antibody Dilution |
| sGCα | 1:500 - 1:1000 | 1:2000 - 1:5000 |
| sGCβ | 1:500 - 1:1000 | 1:2000 - 1:5000 |
| Phospho-VASP (Ser239) | 1:1000 | 1:2000 - 1:5000 |
| HIF-1α | 1:500 - 1:1000 | 1:2000 - 1:5000 |
| Loading Control (e.g., β-actin, GAPDH) | 1:1000 - 1:5000 | 1:5000 - 1:10000 |
Note: These are general recommendations. Always refer to the antibody datasheet for specific instructions.
Visualizations
Caption: this compound's dual signaling pathways.
Caption: Troubleshooting flowchart for low Western blot signal.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Soluble Guanylyl Cyclase alpha 1 Polyclonal Antibody, Biotin (SGCA-BIOTIN) [thermofisher.com]
- 3. selleckchem.com [selleckchem.com]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. benchchem.com [benchchem.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Lificiguat Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Lificiguat (also known as YC-1) in cell-based assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound (YC-1)?
This compound has two well-documented primary mechanisms of action. It is an allosteric activator of soluble guanylate cyclase (sGC), which increases the production of cyclic guanosine (B1672433) monophosphate (cGMP).[1] This activation can occur independently of nitric oxide (NO), but this compound also sensitizes sGC to NO, leading to a synergistic increase in cGMP levels.[1][2] Secondly, this compound is an inhibitor of Hypoxia-inducible factor-1alpha (HIF-1α), a key transcription factor in cellular responses to hypoxia.[1][2][3] This inhibition is independent of its sGC-activating properties.[1][2]
Q2: I am observing unexpected effects on cell proliferation when using this compound to study the cGMP pathway. Why might this be happening?
This is a common observation due to this compound's dual mechanism of action. While your primary interest may be the sGC/cGMP pathway, its potent HIF-1α inhibitory activity can independently influence cell cycle progression and survival.[4] It is crucial to consider this second signaling pathway when interpreting your results, as HIF-1α inhibition can lead to apoptosis, especially in cancer cells that depend on this pathway for survival.
Q3: How should I prepare and store this compound stock solutions?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[5] Stock solutions should be aliquoted and stored at -20°C or -80°C to maintain stability and minimize degradation. It is advisable to avoid repeated freeze-thaw cycles.[5] this compound is insoluble in aqueous media.[5][6]
Q4: Are the effects of this compound reversible in cell-based assays?
While the activation of purified sGC by this compound is rapidly reversible, its effects in cellular and tissue-based experiments can be long-lasting.[4] This can manifest as sustained elevations in intracellular cGMP levels and prolonged physiological responses, such as vasodilation, which may not be easily reversed after washing out the compound.
Troubleshooting Guide
| Problem | Potential Causes | Solutions and Recommendations |
| Inconsistent or no sGC activation (e.g., no increase in cGMP levels) | 1. This compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Low sGC Expression: The cell line used may have low endogenous expression of sGC. 3. Suboptimal Assay Conditions: Insufficient GTP (the substrate for sGC) or inappropriate buffer conditions. 4. Oxidized sGC: Under conditions of oxidative stress, the heme group of sGC can become oxidized, rendering it less responsive to this compound. | 1. Prepare a fresh stock solution of this compound from powder. Aliquot and store at -80°C. 2. Confirm sGC expression in your cell line using Western blot or qPCR. Consider using a positive control cell line known to respond to this compound. 3. Optimize your cGMP assay, ensuring an adequate concentration of GTP. 4. Consider co-treatment with a reducing agent or use a heme-independent sGC activator as a positive control. |
| Unexpected Cytotoxicity | 1. HIF-1α Inhibition: The observed cell death may be a direct result of HIF-1α inhibition, particularly in cancer cell lines.[4] 2. High Concentration: The concentration of this compound may be too high for the specific cell line being used. 3. Off-Target Effects: At higher concentrations, this compound may have other off-target effects leading to toxicity. | 1. To distinguish between sGC activation and HIF-1α inhibition, use a selective PDE5 inhibitor (e.g., Sildenafil) to increase cGMP levels independently of this compound. If the phenotype is not replicated, it is likely due to HIF-1α inhibition. 2. Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. 3. Use the lowest effective concentration of this compound and consider using structurally different sGC activators to confirm on-target effects. |
| Precipitation of this compound in Culture Media | 1. Poor Aqueous Solubility: this compound has limited solubility in aqueous solutions.[6] 2. High Final Concentration: The final concentration of this compound in the media may exceed its solubility limit. 3. Insufficient DMSO: The final concentration of DMSO in the culture media may be too low to maintain this compound in solution. | 1. Ensure the final working concentration of this compound is within its solubility range in your specific cell culture medium. 2. Prepare intermediate dilutions in DMSO before adding to the final aqueous solution. 3. Maintain a consistent final DMSO concentration across all experiments, typically below 0.5%, and ensure it is sufficient to keep the compound dissolved. Vortex the final solution before adding it to the cells. |
| Variable or Non-reproducible Results | 1. Cell Confluency: The density of the cell culture can significantly impact the cellular response to drug treatment.[7][8] 2. Serum Interference: Components in the serum of the cell culture media may interact with this compound. 3. Inconsistent Vehicle Control: Variations in the final DMSO concentration between wells. | 1. Standardize the cell seeding density and the confluency at the time of treatment for all experiments.[7] 2. Consider reducing the serum concentration or using a serum-free medium during the treatment period, if compatible with your cell line. 3. Ensure the vehicle control (e.g., DMSO) is added at the same final concentration to all control wells. |
Quantitative Data
The following tables summarize the effective (EC₅₀) and inhibitory (IC₅₀) concentrations of this compound in various cell-based assays. These values can serve as a starting point for determining the optimal concentration range for your experiments.
Table 1: this compound (YC-1) EC₅₀ Values for sGC Activation
| Cell Line/System | Assay Description | EC₅₀ | Reference |
| Sf21 cells | Activation of sGC in the presence of 30 nM PAPA/NO | 4.11 µM | [1] |
Table 2: this compound (YC-1) IC₅₀/ED₅₀ Values for Cytotoxicity and Other Endpoints
| Cell Line | Assay Type | IC₅₀/ED₅₀ | Incubation Time | Reference |
| HL60 | Cytotoxicity (Propidium iodide exclusion) | 25.27 µM | Not Specified | [1] |
| A2780 | Cytotoxicity (MTT assay, hypoxic) | 20.35 µM | 72 hrs | [5] |
| A2780 | Cytotoxicity (MTT assay) | 80 µM | 72 hrs | [5] |
| Hep3B | Inhibition of hypoxia-induced HIF-1α transcriptional activity | 0.01-10 µM range tested | 24 hrs | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (YC-1) powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions, weigh out the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Optimizing this compound Concentration using a Dose-Response Curve
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase and at a consistent confluency at the time of treatment.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of the this compound stock solution in cell culture media. A common starting range is from 0.1 µM to 100 µM.
-
Include a vehicle control (media with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the old media from the cells and add the media containing the different concentrations of this compound.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Endpoint Assay:
-
Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) or a specific functional assay (e.g., cGMP ELISA) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the assay readout against the logarithm of the this compound concentration.
-
Use a non-linear regression model to fit a sigmoidal dose-response curve and determine the EC₅₀ or IC₅₀ value.
-
Protocol 3: Measurement of Intracellular cGMP Levels
-
Cell Treatment:
-
Plate and treat cells with this compound at the desired concentrations and for the appropriate duration as determined from the dose-response experiment. Include positive (e.g., a known sGC activator) and negative (vehicle) controls.
-
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells with cold PBS.
-
Lyse the cells using the lysis buffer provided in a commercial cGMP enzyme immunoassay (EIA) kit.
-
-
cGMP Quantification:
-
Follow the protocol of the cGMP EIA kit to measure the concentration of cGMP in the cell lysates. This typically involves a competitive binding assay where cGMP in the sample competes with a labeled cGMP for binding to a limited number of antibody sites.
-
-
Data Normalization:
-
Measure the total protein concentration in each cell lysate using a standard protein assay (e.g., BCA assay).
-
Normalize the cGMP concentration to the total protein concentration for each sample.
-
Visualizations
Caption: Dual signaling pathways of this compound (YC-1).
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for lack of cellular response.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | HIF | Guanylate cyclase | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. adooq.com [adooq.com]
- 6. This compound (YC-1) Liposomes | HIF-1α Inhibitor | LipExoGen [lipexogen.com]
- 7. researchgate.net [researchgate.net]
- 8. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
Lificiguat solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lificiguat (also known as YC-1). The information addresses common solubility challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a poorly water-soluble compound.[1] It is practically insoluble in aqueous solutions.[1] However, it is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1][2]
Q2: I am seeing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?
A2: This is a common issue due to the poor aqueous solubility of this compound. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent toxicity.[3]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer or medium. This can sometimes help to keep the compound in solution.
-
Use of Co-solvents and Surfactants: For in vivo studies, and adaptable for some in vitro work, a co-solvent system can be used. A common formulation includes DMSO, PEG300, and a surfactant like Tween 80, diluted in saline.[4]
-
Sonication: Gentle sonication can help to dissolve small particles that may have precipitated.[4]
-
Use Fresh DMSO: DMSO is hygroscopic and absorbed moisture can reduce the solubility of compounds. Always use fresh, anhydrous DMSO for preparing stock solutions.[5]
Q3: Can I use pH adjustment to improve the solubility of this compound in aqueous solutions?
A3: While pH adjustment is a common technique for ionizable compounds, there is limited specific data on the pH-dependent solubility profile of this compound.[6] The effect of pH on this compound's solubility would depend on its pKa value. To determine the optimal pH for solubilization, a pH-solubility profile study would need to be conducted.
Q4: Are there any alternative formulation strategies to improve this compound's aqueous solubility?
A4: Yes, complexation with cyclodextrins is a viable strategy. For instance, a formulation using sulfobutylether-β-cyclodextrin (SBE-β-CD) has been described to improve the solubility of this compound for in vivo experiments.[7]
Troubleshooting Guide
Issue: this compound precipitates out of solution during my experiment.
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[2] For aqueous working solutions, ensure the final concentration of the organic solvent is minimized. |
| Solvent concentration | Keep the final DMSO concentration in your aqueous medium below 0.5% to avoid both precipitation and cellular toxicity.[3] |
| Dilution method | Perform serial dilutions rather than a single large dilution step. Pre-warm the aqueous medium before adding the this compound stock solution. |
| Solution stability | Prepare fresh working solutions for each experiment. Long-term storage of diluted aqueous solutions of this compound is not recommended. |
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Molar Concentration | Reference |
| Water | Insoluble | - | [1] |
| DMSO | ≥ 100 mg/mL | ≥ 328.58 mM | [8] |
| DMSO | 70 mg/mL | 230.01 mM | [4] |
| DMSO | 61 mg/mL | 200.43 mM | [5] |
| DMSO | 58 mg/mL | 190.57 mM | [1] |
| Ethanol | 58 mg/mL | 190.57 mM | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) and sonication can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
Objective: To prepare a working solution of this compound in cell culture medium with a low final DMSO concentration.
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed cell culture medium
Procedure:
-
Thaw an aliquot of the this compound stock solution.
-
Perform serial dilutions of the stock solution in cell culture medium to reach the final desired concentration.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you could first dilute 1 µL of the stock into 99 µL of medium (to make a 100 µM intermediate solution), and then take 10 µL of the intermediate solution and add it to 90 µL of medium.
-
Ensure the final DMSO concentration is below 0.5%.
-
Use the working solution immediately.
Protocol 3: Formulation for In Vivo Administration using Co-solvents
Objective: To prepare a this compound formulation suitable for intraperitoneal (i.p.) injection in animal models.[4]
Materials:
-
This compound stock solution in DMSO (e.g., 61 mg/mL)
-
PEG300
-
Tween 80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
To prepare a 1 mL working solution, start with 50 µL of a 61 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween 80 and mix until the solution is clear.
-
Add 500 µL of sterile saline to bring the final volume to 1 mL.
-
The final concentration of this compound in this formulation is 3.05 mg/mL.
-
This solution should be prepared fresh before each use.[4]
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified signaling pathways of this compound.
Caption: Workflow for preparing an in vivo formulation of this compound.
References
- 1. adooq.com [adooq.com]
- 2. medkoo.com [medkoo.com]
- 3. Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | HIF | Guanylate cyclase | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Preventing Lificiguat Precipitation in Cell Culture Media
Welcome to the technical support center for Lificiguat. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in cell culture media. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium from a DMSO stock solution?
A1: this compound is a hydrophobic molecule, meaning it has low solubility in aqueous solutions like cell culture media.[1] While it dissolves well in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), adding this concentrated stock directly to the aqueous environment of the culture medium can cause the compound to "crash out" or precipitate. This occurs because the DMSO is rapidly diluted, and the surrounding water-based medium cannot keep the hydrophobic this compound molecules in solution.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Due to its hydrophobic nature, the recommended solvent for preparing high-concentration stock solutions of this compound is 100% DMSO.[1][2] Ensure the compound is fully dissolved by vortexing. Sonication can also be used to aid dissolution.[3]
Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept at or below 0.5%. However, the specific tolerance can be cell-line dependent. It is crucial to include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments to account for any effects of the solvent on cell viability and function.
Q4: Can I pre-mix this compound with serum before adding it to the serum-free medium?
A4: Yes, this can be a helpful strategy. Serum proteins, such as albumin, can bind to hydrophobic compounds and help to keep them in solution. Preparing an intermediate dilution of your this compound stock in a small volume of serum-containing medium before adding it to the final culture volume can improve its solubility.
Q5: How long is a this compound stock solution in DMSO stable?
A5: When stored properly, this compound stock solutions in DMSO are stable for extended periods. For long-term storage, it is recommended to store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When stored at -20°C, the solution is stable for up to one month, and at -80°C, it can be stable for up to 2 years.[4]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media
If you observe immediate precipitation when adding your this compound DMSO stock to the cell culture medium, consider the following causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the medium exceeds its aqueous solubility limit. | Decrease the working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium (see Experimental Protocol 1). |
| Rapid Dilution | Adding a concentrated DMSO stock directly into a large volume of aqueous medium causes a rapid solvent exchange, leading to precipitation. | Perform a stepwise or serial dilution. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of the medium. |
| Low Temperature of Media | The solubility of many compounds, including hydrophobic ones, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your final working solution. |
| Insufficient Mixing | Localized high concentrations of the compound can form and precipitate if mixing is not adequate. | Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and thorough mixing. |
Issue 2: Delayed Precipitation After Incubation
If this compound appears to be soluble initially but precipitates over time during incubation, the following factors may be involved:
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | In long-term experiments, evaporation from the culture vessel can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes. |
| Temperature Fluctuations | Repeatedly removing the culture vessel from the incubator can cause temperature cycling, which may affect the solubility of the compound. | Minimize the time culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with a heated stage. |
| Interaction with Media Components | Over time, this compound may interact with components in the cell culture medium, leading to the formation of insoluble complexes. | The presence of serum can help stabilize hydrophobic compounds. If using low-serum or serum-free media, consider the possibility of interactions with other media components. A solubility test in your specific medium is recommended. |
| pH Shift in Media | Changes in the pH of the culture medium due to cellular metabolism can affect the solubility of pH-sensitive compounds. | Ensure your cell culture medium is adequately buffered (e.g., with HEPES) to maintain a stable pH throughout the experiment. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
This protocol will help you determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
Materials:
-
This compound powder
-
100% DMSO
-
Your specific cell culture medium (with or without serum, as used in your experiments)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50-100 mM). Ensure the compound is completely dissolved.
-
Prepare Serial Dilutions: In separate sterile tubes, prepare a series of 2-fold dilutions of your this compound stock solution in 100% DMSO.
-
Add to Media: In a 96-well plate or microcentrifuge tubes, add a fixed volume of your pre-warmed (37°C) cell culture medium. Then, add a small, equal volume of each this compound DMSO dilution to the corresponding wells/tubes. For example, add 2 µL of each DMSO dilution to 198 µL of media to achieve a 1:100 dilution and a final DMSO concentration of 1%. Include a DMSO-only control.
-
Incubate and Observe: Gently mix the plate/tubes and incubate at 37°C and 5% CO₂ for a period that reflects your planned experiment (e.g., 2, 6, 24, or 48 hours).
-
Assess Precipitation:
-
Visual Inspection: Carefully inspect each well or tube for any signs of cloudiness, haziness, or visible precipitate.
-
Microscopic Examination: For a more sensitive assessment, place a small drop from each concentration on a microscope slide and examine for crystals or amorphous precipitate.
-
Quantitative Assessment (Optional): Read the absorbance of the 96-well plate at a wavelength of 600-650 nm. An increase in absorbance compared to the DMSO control indicates precipitation.
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate is the maximum working soluble concentration for this compound under these conditions.
Protocol 2: Preparing this compound Working Solutions
This protocol provides a recommended procedure for preparing your final working solutions of this compound to minimize the risk of precipitation.
Workflow for Preparing this compound Working Solution
Caption: A stepwise workflow for the preparation of this compound working solutions to prevent precipitation.
This compound Signaling Pathways
This compound is known to act on two key signaling pathways: it is an activator of soluble guanylyl cyclase (sGC) and an inhibitor of hypoxia-inducible factor-1α (HIF-1α).[3]
Soluble Guanylyl Cyclase (sGC) Activation Pathway
This compound acts as a stimulator of sGC, enhancing its sensitivity to nitric oxide (NO) and also activating it directly, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) production.[5] This results in downstream effects such as vasodilation and inhibition of platelet aggregation.
Caption: this compound activates sGC, leading to increased cGMP and downstream physiological effects.
HIF-1α Inhibition Pathway
Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes involved in processes like angiogenesis. This compound has been shown to inhibit the accumulation of HIF-1α, thereby blocking these downstream effects.[3]
Caption: this compound inhibits the stabilization of HIF-1α, thereby blocking downstream pro-angiogenic signaling.
References
Lificiguat Technical Support Center: Managing Light Sensitivity & Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing the light sensitivity and potential degradation of Lificiguat (also known as YC-1). Adherence to these protocols is critical for ensuring the integrity of your experimental results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower-than-expected bioactivity in assays. | Photodegradation: Exposure of this compound powder or solutions to ambient or direct light. | 1. Prepare fresh solutions from powder stored in the dark. 2. Work in a dimly lit environment or use amber-colored labware. 3. Wrap storage containers and experimental apparatus in aluminum foil. |
| Thermal Degradation: Improper storage temperature of stock solutions. | 1. Aliquot stock solutions and store at -80°C for long-term use (up to 1 year).[1][2] 2. For short-term storage (up to 1 month), -20°C is acceptable.[2] 3. Avoid repeated freeze-thaw cycles.[2] | |
| Visible color change or precipitation in this compound solutions. | Degradation Product Formation: Significant degradation due to prolonged light exposure or other stress factors. | 1. Discard the solution. 2. Prepare a fresh solution following the recommended handling procedures. 3. If the issue persists, consider performing a stability analysis (see Experimental Protocols). |
| Variability between experimental replicates. | Inconsistent Light Exposure: Different levels of light exposure between samples during the experiment. | 1. Standardize all experimental steps to minimize light exposure. 2. Use a dark control (a sample protected from light) to assess the impact of light.[3][4] |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound powder should be stored in a dry, dark environment.[5] For long-term storage (up to 3 years), a temperature of -20°C is recommended.[1][2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: DMSO is the recommended solvent for preparing this compound stock solutions.[1][2]
Q3: How should I handle this compound solutions during my experiments?
A3: To minimize light-induced degradation, it is crucial to work under subdued lighting conditions. Use amber-colored vials or tubes, or wrap standard labware with aluminum foil. Prepare solutions fresh for each experiment whenever possible.
Q4: Are there known degradation products of this compound?
A4: While specific photodegradation products for this compound are not extensively documented in publicly available literature, heterocyclic compounds can undergo hydroxylation and ring cleavage upon exposure to light.[6][7]
Q5: How can I test the stability of my this compound sample?
A5: You can perform a photostability study based on the ICH Q1B guidelines. This involves exposing the compound to a controlled amount of light and analyzing for degradation using techniques like HPLC. A detailed protocol is provided in the Experimental Protocols section.[3][8]
Experimental Protocols
Protocol 1: General Handling of this compound
This protocol outlines the best practices for handling this compound to prevent degradation.
Methodology:
-
Storage:
-
Solution Preparation:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Prepare stock solutions in a dimly lit room or a fume hood with the sash lowered to block overhead light.
-
Use amber-colored vials or wrap clear vials in aluminum foil immediately after preparation.
-
-
Experimental Use:
-
When performing experiments, minimize the exposure of this compound-containing solutions to ambient light.
-
If possible, use plate readers or other instruments with enclosed sample compartments.
-
For procedures requiring light exposure (e.g., microscopy), include a "dark" control that has been handled identically but shielded from light to quantify any light-induced effects.
-
Protocol 2: Photostability Assessment of this compound (Forced Degradation Study)
This protocol is adapted from the ICH Q1B guidelines and can be used to evaluate the photostability of this compound.[3][9]
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., DMSO and/or an aqueous buffer) at a known concentration.
-
Transfer the solution to a photostability chamber or a controlled light environment.
-
Prepare a "dark control" by wrapping an identical sample in aluminum foil.[4]
-
-
Light Exposure:
-
Expose the sample to a light source that provides a combination of visible and UV light. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]
-
Place the dark control sample alongside the exposed sample.
-
-
Analysis:
-
At predetermined time points, take aliquots from both the exposed and dark control samples.
-
Analyze the samples by a stability-indicating method, such as reverse-phase HPLC with UV detection.
-
Compare the chromatograms of the exposed and dark control samples. The appearance of new peaks or a decrease in the area of the parent this compound peak in the exposed sample indicates photodegradation.
-
-
Data Interpretation:
-
Quantify the percentage of degradation by comparing the peak area of this compound in the exposed sample to the dark control.
-
Characterize any major degradation products using techniques like LC-MS if necessary.
-
Visualizations
Caption: Recommended workflow for handling this compound to minimize degradation.
Caption: Simplified signaling pathways of this compound.
Caption: Troubleshooting logic for suspected this compound degradation.
References
- 1. This compound | HIF | Guanylate cyclase | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. 3 Important Photostability Testing Factors [sampled.com]
- 5. medkoo.com [medkoo.com]
- 6. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. jordilabs.com [jordilabs.com]
interpreting off-target effects of Lificiguat in experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret potential off-target effects of Lificiguat (also known as YC-1) in your experiments. This compound is a widely used research compound known primarily as an activator of soluble guanylate cyclase (sGC). However, it also exhibits significant off-target activity, most notably the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α). Understanding and dissecting these dual activities is crucial for the accurate interpretation of experimental results.
Troubleshooting Guides
Issue 1: Unexpected Phenotypic Readouts Uncorrelated with cGMP Levels
You observe a cellular phenotype consistent with sGC activation (e.g., vasodilation, inhibition of platelet aggregation), but measurements of intracellular cGMP levels do not show a corresponding increase.
Possible Cause: The observed effect may be mediated by this compound's off-target inhibition of HIF-1α rather than its on-target activation of sGC.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
Experimental Protocols:
-
Protocol 1: Measurement of Intracellular cGMP Levels
-
Principle: This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of cGMP in cell lysates.
-
Methodology:
-
Culture cells to the desired confluency and treat with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Lyse the cells using 0.1 M HCl and incubate for 10 minutes at room temperature.
-
Centrifuge the lysate at 600 x g for 10 minutes to pellet cellular debris.
-
Collect the supernatant for cGMP measurement.
-
Follow the manufacturer's instructions for a commercially available cGMP ELISA kit for the quantification of cGMP in the cell lysates.
-
Normalize the cGMP concentration to the total protein concentration of the lysate, determined by a Bradford or BCA assay.
-
-
-
Protocol 2: Assessment of HIF-1α Protein Levels by Western Blot
-
Principle: This protocol details the detection of HIF-1α protein levels in cell lysates by Western blotting to assess the inhibitory effect of this compound under hypoxic conditions.
-
Methodology:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with this compound or vehicle for 1-2 hours.
-
Induce hypoxia by placing the cells in a hypoxic chamber (e.g., 1% O2) for 4-6 hours. Include a normoxic control.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize HIF-1α band intensity to a loading control (e.g., β-actin or GAPDH).
-
-
Issue 2: Distinguishing On-Target vs. Off-Target Effects in Gene Expression or Proteomic Screens
You have performed a transcriptomic (e.g., RNA-seq) or proteomic screen and have a list of differentially expressed genes or proteins upon this compound treatment. You need to determine which of these changes are due to sGC activation versus HIF-1α inhibition.
Troubleshooting Workflow:
Caption: Workflow to differentiate on- and off-target effects.
Experimental Protocols:
-
Protocol 3: Comparative Analysis with Pathway-Specific Modulators
-
Principle: To differentiate the effects of this compound, parallel experiments are conducted with compounds that are more selective for either the sGC or HIF-1α pathway.
-
Methodology:
-
Design an experiment with the following treatment groups:
-
Vehicle Control (e.g., DMSO)
-
This compound
-
A selective sGC stimulator (e.g., Riociguat, Vericiguat)
-
A selective HIF-1α inhibitor (e.g., PX-478, Acriflavine)
-
-
Treat cells with equimolar concentrations or concentrations that elicit a similar phenotypic response for each compound.
-
Perform the transcriptomic or proteomic analysis on all treatment groups.
-
Compare the gene/protein expression profiles.
-
Changes that are similar between this compound and the selective sGC stimulator are likely on-target.
-
Changes that are similar between this compound and the selective HIF-1α inhibitor are likely off-target.
-
-
-
-
Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Principle: CETSA is a biophysical method to verify drug binding to its target in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature. This can be used to confirm this compound's engagement with potential off-targets.
-
Methodology:
-
Treat intact cells with this compound or vehicle control.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Analyze the amount of a specific protein of interest (e.g., a suspected off-target) in the soluble fraction by Western blotting or other protein detection methods.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples indicates direct binding.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound?
A1: The primary on-target effect of this compound is the activation of soluble guanylate cyclase (sGC).[1] It acts as an allosteric activator, sensitizing the enzyme to its endogenous activator, nitric oxide (NO), and also directly stimulating the enzyme to a lesser extent on its own.[1] This leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which mediates various downstream signaling events, including smooth muscle relaxation and inhibition of platelet aggregation.
Q2: What is the major known off-target effect of this compound?
A2: The major known off-target effect of this compound is the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α).[1] This effect is independent of its sGC-activating properties and occurs through the post-transcriptional downregulation of HIF-1α protein expression.[1]
Q3: At what concentrations are the on- and off-target effects of this compound typically observed?
A3: The on-target sGC activation is generally observed at lower micromolar concentrations, while the off-target inhibition of HIF-1α typically requires higher micromolar concentrations. However, there can be overlap, and the effective concentration is cell-type dependent.
Quantitative Data Summary
| Parameter | Target | Value | Notes |
| On-Target Activity | |||
| Kd | sGC (in the presence of CO) | 0.6-1.1 µM | Binding affinity to the β subunit of sGC. |
| Off-Target Activity | |||
| IC50 | HIF-1α inhibition | ~10-30 µM | Concentration for 50% inhibition of HIF-1α activity (cell-type dependent). |
Q4: How can I be sure that the effects I am observing are not due to cytotoxicity?
A4: It is essential to perform a cell viability assay in parallel with your experiments. Use a method such as the MTT assay, trypan blue exclusion, or a live/dead cell staining kit to determine the concentration range at which this compound is not cytotoxic to your specific cell line. All experiments should be conducted at non-toxic concentrations.
Q5: Are there other potential off-targets for this compound?
A5: While HIF-1α is the most well-characterized off-target, like many small molecules, this compound may have other off-target interactions. If your experimental results cannot be explained by either sGC activation or HIF-1α inhibition, it may be necessary to perform broader off-target profiling.
Advanced Off-Target Profiling Strategies:
-
Kinase Profiling: Screen this compound against a large panel of kinases to identify any potential inhibitory activity.
-
Chemical Proteomics: Use techniques like affinity chromatography coupled with mass spectrometry to pull down proteins that directly bind to this compound.
-
Transcriptomic/Proteomic Analysis: As detailed in the troubleshooting guide, these methods can provide a global view of the cellular pathways affected by this compound, offering clues to potential off-target effects.
Signaling Pathways
To aid in the interpretation of your data, the following diagrams illustrate the canonical signaling pathways for this compound's on-target and major off-target.
On-Target: sGC-cGMP Signaling Pathway
Caption: this compound's on-target sGC-cGMP signaling pathway.
Off-Target: HIF-1α Signaling Pathway
Caption: this compound's off-target HIF-1α signaling pathway.
References
addressing Lificiguat-induced cytotoxicity in sensitive cell lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on addressing and managing cytotoxicity induced by Lificiguat (YC-1) in sensitive cell lines. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your research and development activities.
Troubleshooting Guide: this compound-Induced Cytotoxicity
This guide is designed to help you identify and resolve common issues related to this compound-induced cell death in your experiments.
| Issue | Potential Cause | Recommended Solution |
| High levels of unexpected cell death at desired therapeutic concentrations. | This compound is known to induce apoptosis and cell cycle arrest in a dose- and time-dependent manner in various cell lines.[1] | Optimize the concentration and incubation time of this compound. Perform a dose-response and time-course experiment to identify the optimal window for your desired effect with minimal cytotoxicity.[1] |
| The cytotoxic effects may be independent of the sGC-cGMP pathway.[1] | If the goal is to study sGC activation, consider co-treatment with a pan-caspase inhibitor, such as z-VAD-fmk, which has been shown to reverse the decrease in cell viability induced by YC-1.[1] | |
| This compound can stimulate the production of reactive oxygen species (ROS).[1] | Co-treat with an antioxidant like N-acetylcysteine (NAC) to potentially mitigate ROS-induced cell death.[1] | |
| Inconsistent or variable cytotoxicity results between experiments. | Variations in cell density at the time of treatment. | Ensure consistent cell seeding density across all experiments. |
| Inconsistent solvent concentration (e.g., DMSO). | Maintain a final solvent concentration that is non-toxic to your cells (typically below 0.5% for DMSO) and include a vehicle control in all experiments. | |
| Degradation of this compound stock solution. | Prepare fresh dilutions of this compound from a stock solution for each experiment and avoid repeated freeze-thaw cycles. | |
| No significant cytotoxicity observed, even at high concentrations. | The cell line used is resistant to this compound. | Confirm the sensitivity of your cell line to this compound. Consider using a known sensitive cell line (e.g., HL-60) as a positive control. |
| The incubation time is too short. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. | |
| The this compound compound has degraded. | Ensure proper storage of the compound as per the manufacturer's instructions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (YC-1)-induced cytotoxicity?
A1: this compound primarily induces cytotoxicity through the intrinsic pathway of apoptosis. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, particularly caspase-9 and caspase-3.[1] Additionally, this compound can cause cell cycle arrest, commonly at the G0/G1 or S phase, by modulating the levels of cell cycle regulatory proteins.[1]
Q2: In which cell lines has this compound-induced cytotoxicity been observed?
A2: Cytotoxicity has been reported in various cancer cell lines, including but not limited to:
-
HL-60 (Human promyelocytic leukemia cells)[2]
-
HT-60 [3]
-
HeLa (Human cervical cancer cells)[3]
-
HCT116 (Human colorectal carcinoma cells)[3]
Q3: How can I differentiate between apoptosis and necrosis when assessing this compound's cytotoxic effects?
A3: The Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry is the recommended method.[4][5]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Q4: Can I mitigate the cytotoxic effects of this compound if I am studying its role as a soluble guanylate cyclase (sGC) activator?
A4: Yes. Since the cytotoxic effects are often independent of the sGC-cGMP pathway, you can try to reduce apoptosis without affecting sGC activation.[1] Co-treatment with a pan-caspase inhibitor like z-VAD-fmk can be an effective strategy to block the apoptotic cascade.[1]
Quantitative Data Summary
The following table summarizes the cytotoxic potency of this compound (YC-1) in various cell lines.
| Cell Line | Assay | Parameter | Value | Incubation Time | Reference |
| HL-60 | Propidium Iodide exclusion | ED50 | 25.27 µM | Not specified | [2] |
| HT-60 | Apoptosis assay | - | Induces apoptosis at 26 µM | 48 hours | [2][3] |
| HeLa | Functional assay (HIF-1α inhibition) | - | 30 µM | 4 hours | [3] |
| HCT116 | Functional assay (HIF-1α inhibition) | - | 30 µM | 4 hours | [3] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
96-well clear, flat-bottom tissue culture plates
-
This compound (YC-1)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)[6]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[1][7]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Annexin V/PI Apoptosis Assay
This protocol allows for the differentiation of live, apoptotic, and necrotic cells using flow cytometry.
Materials:
-
6-well plates
-
This compound (YC-1)
-
Complete cell culture medium
-
Cold PBS
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)[4]
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound and a vehicle control for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.[1]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[4]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[4]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1][4]
-
Add 400 µL of 1X Binding Buffer to each tube.[4]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This colorimetric assay quantitatively measures LDH, a stable cytosolic enzyme that is released upon cell lysis.
Materials:
-
96-well clear, flat-bottom tissue culture plates
-
This compound (YC-1)
-
Complete cell culture medium
-
LDH Assay Kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (e.g., 10X Lysis Solution provided in kits)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere. Include wells for the following controls: untreated cells (spontaneous LDH release), cells treated with lysis buffer (maximum LDH release), and medium only (background).
-
Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubate for the desired exposure period.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Carefully transfer a specific volume of the cell culture supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture to each well of the new plate.
-
Incubate at room temperature for 30 minutes, protected from light.[9]
-
Add the stop solution provided in the kit to each well.[9]
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[9]
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, based on the absorbance readings from the experimental, spontaneous release, and maximum release wells.
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Troubleshooting workflow for this compound cytotoxicity.
Caption: Decision tree for selecting a cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound (YC-1) | 利非西呱 | HIF 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. static.igem.wiki [static.igem.wiki]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
troubleshooting inconsistent results in Lificiguat experiments
Welcome to the technical support center for Lificiguat (YC-1) experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this dual-action soluble guanylate cyclase (sGC) stimulator and Hypoxia-inducible factor-1 alpha (HIF-1α) inhibitor. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (YC-1)?
A1: this compound has a dual mechanism of action. It is a nitric oxide (NO)-independent, heme-dependent stimulator of soluble guanylate cyclase (sGC), which increases the production of cyclic guanosine (B1672433) monophosphate (cGMP).[1] This leads to downstream effects such as vasodilation and inhibition of platelet aggregation.[1] Additionally, this compound is a potent inhibitor of Hypoxia-inducible factor-1 alpha (HIF-1α) at the post-transcriptional level, a key regulator in cellular response to hypoxia.[2][3]
Q2: What is the difference between an sGC stimulator and an sGC activator?
A2: sGC stimulators, like this compound, require the heme group of the sGC enzyme to be in its reduced (ferrous, Fe2+) state to function. They work synergistically with nitric oxide (NO). In contrast, sGC activators can stimulate the enzyme when the heme group is oxidized (ferric, Fe3+) or even absent, which can occur under conditions of oxidative stress.
Q3: What are the optimal storage and handling conditions for this compound?
A3: this compound should be stored as a solid powder in a dry, dark place at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks). For experimental use, it is typically dissolved in an organic solvent like DMSO. It is important to note that this compound is insoluble in water.
Q4: In which experimental systems has this compound been used?
A4: this compound has been utilized in a variety of in vitro and in vivo models. In vitro, it has been studied in cultured cells, such as Hep3B and HL60 cells, to investigate its effects on cGMP levels, HIF-1α expression, and cell viability.[2][3] Ex vivo studies have used isolated rabbit aortic rings to assess its vasorelaxant properties.[1] In vivo animal models, including mice and rats, have been employed to study its impact on thrombosis, blood pressure, and tumor growth.[3]
Troubleshooting Inconsistent Results
Inconsistent results in this compound experiments can arise from a variety of factors related to reagent handling, experimental setup, and the underlying biology of the system being studied. This guide provides a question-and-answer format to address specific issues.
Issue 1: Lower-than-Expected or No cGMP Response
Q: We are not observing the expected increase in cGMP levels after treating our cells with this compound. What could be the cause?
A: Several factors can lead to a blunted cGMP response. Consider the following troubleshooting steps:
-
Oxidative State of sGC: this compound requires the heme group of sGC to be in a reduced (ferrous) state. High levels of oxidative stress in your cell culture can lead to the oxidation of the heme group, rendering sGC unresponsive to stimulators.
-
Recommendation: Minimize oxidative stress by using fresh media and appropriate cell handling techniques. You may also consider including antioxidants in your culture medium, but be mindful of their potential to interfere with your experimental endpoints.
-
-
Presence of Phosphodiesterases (PDEs): cGMP is rapidly degraded by PDEs. High PDE activity in your cells can mask the stimulatory effect of this compound.
-
Recommendation: Include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent cGMP degradation.[1]
-
-
This compound Preparation and Delivery: Since this compound is insoluble in water, improper solubilization can lead to an inaccurate final concentration in your aqueous cell culture media.
-
Recommendation: Ensure your this compound stock solution in DMSO is fully dissolved before diluting it into your assay medium. Prepare fresh dilutions for each experiment and mix thoroughly. Be aware that high concentrations of DMSO can be toxic to cells, so keep the final DMSO concentration consistent across all wells and below 0.5%.
-
-
Cell Health and Confluency: Unhealthy or overly confluent cells may not respond optimally to stimuli.
-
Recommendation: Use cells that are in the logarithmic growth phase and ensure consistent cell seeding density across all experimental conditions.
-
Issue 2: High Variability Between Replicates
Q: We are seeing significant well-to-well variability in our cGMP measurements. How can we improve the consistency of our results?
A: High variability can obscure real biological effects. The following table summarizes potential causes and solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and a consistent pipetting technique. |
| "Edge Effects" in Multi-well Plates | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile media or PBS. |
| Pipetting Errors | Calibrate your pipettes regularly. When preparing serial dilutions of this compound, ensure thorough mixing at each step. |
| Inconsistent Incubation Times | Use a multichannel pipette for simultaneous addition of reagents where possible. Stagger the timing of plate reader measurements to ensure consistent incubation periods for all wells. |
| Reagent Degradation | Prepare fresh this compound dilutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
Issue 3: Discrepancies in HIF-1α Inhibition Results
Q: Our results for HIF-1α inhibition by this compound are not consistent. What factors should we investigate?
A: The regulation of HIF-1α is complex and sensitive to the cellular environment.
-
Oxygen Levels: The stability and activity of HIF-1α are directly dependent on oxygen tension.
-
Recommendation: Ensure your hypoxia chamber provides a stable and consistent low-oxygen environment. Calibrate your oxygen sensors regularly. For normoxic controls, ensure adequate gas exchange in the incubator.
-
-
Cell Line-Specific Differences: The regulation of the HIF-1α pathway can vary between different cell lines.
-
Recommendation: Confirm that your chosen cell line expresses HIF-1α under hypoxic conditions and is responsive to known inhibitors.
-
-
Timing of this compound Treatment and Hypoxic Exposure: The kinetics of HIF-1α accumulation and the inhibitory effect of this compound are time-dependent.
-
Recommendation: Optimize the timing of Lificigu-at treatment relative to the onset and duration of hypoxia. A time-course experiment may be necessary to determine the optimal experimental window.
-
Experimental Protocols
Protocol 1: Measurement of Intracellular cGMP Levels
This protocol provides a general framework for measuring changes in intracellular cGMP in response to this compound treatment in cultured cells.
-
Cell Seeding: Plate cells in a multi-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treatment: Wash the cells with serum-free medium. Pre-incubate the cells with a PDE inhibitor (e.g., 1 mM IBMX) for 10-15 minutes at 37°C to prevent cGMP degradation.[1]
-
This compound Treatment: Add varying concentrations of this compound (or vehicle control, e.g., DMSO) to the wells.
-
Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 10 minutes).[1]
-
Cell Lysis: Terminate the reaction by removing the medium and lysing the cells with cold ethanol (B145695) or 0.1 M HCl.
-
cGMP Quantification: Collect the cell lysates and measure the cGMP concentration using a commercially available cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.
Protocol 2: Western Blot for HIF-1α Expression
This protocol outlines the steps to assess the effect of this compound on HIF-1α protein levels under hypoxic conditions.
-
Cell Seeding: Plate cells (e.g., Hep3B) in a 6-well plate and allow them to attach overnight.[2]
-
This compound Treatment: Treat the cells with different concentrations of this compound (e.g., 0.01-10 µM) or vehicle control (DMSO) for a short period (e.g., 5 minutes) before hypoxic exposure.[2]
-
Hypoxic Exposure: Place the cells in a hypoxic chamber (e.g., 1% O2) for a specified duration (e.g., 24 hours).[2]
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the HIF-1α signal to a loading control, such as β-actin.
-
Visualizations
Signaling Pathway of this compound
Caption: Dual mechanism of action of this compound.
Troubleshooting Workflow for Low cGMP Response
Caption: Troubleshooting logic for low cGMP response.
References
optimizing incubation time for Lificiguat treatment in vitro
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing Lificiguat (also known as YC-1) treatment and incubation time in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in vitro?
A1: this compound has a dual mechanism of action. Its primary and most rapid effect is as a nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC).[1][2] It binds to sGC, increasing its catalytic rate and sensitizing the enzyme to its endogenous activators like NO and carbon monoxide (CO).[1][3] This leads to a significant increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[2] Secondly, this compound is also known to be a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α) protein accumulation under hypoxic conditions, an effect that may be independent of sGC activation.[2][3]
Q2: How do I choose the right concentration of this compound for my experiment?
A2: The optimal concentration is highly dependent on the cell type and the biological endpoint you are studying. For activating the sGC-cGMP pathway, concentrations typically range from 5 µM to 100 µM.[2] For inhibiting HIF-1α, a similar range of 10 µM to 100 µM is often used.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: What is the expected incubation time to see an effect with this compound?
A3: The incubation time critically depends on the signaling pathway and endpoint being measured.
-
For direct sGC activation and cGMP accumulation: Effects can be very rapid, often detectable within 10-15 minutes.[2]
-
For downstream effects of cGMP signaling (e.g., vasodilation): These may require slightly longer incubation times, ranging from 10 minutes to several hours.[2]
-
For HIF-1α inhibition and subsequent changes in gene expression (e.g., VEGF): These processes require longer incubation periods, typically ranging from 4 to 24 hours.[1][2][3]
Q4: What solvent should I use to dissolve this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1][3] This stock solution is then further diluted in your cell culture medium to the final working concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Data Presentation: this compound Treatment Parameters
The following tables summarize typical experimental parameters for this compound based on the targeted pathway.
Table 1: this compound Treatment for sGC-cGMP Pathway Activation
| Cell Type | Concentration Range | Treatment Duration | Endpoint Measured |
| INS-1E (rat insulinoma) | 100 µM | 15 min | cGMP accumulation[2] |
| Rabbit Aortic Smooth Muscle Cells | 10 - 100 µM | 10 min - 24 h | cGMP levels, Vasodilation[2] |
| Human Platelets | 5 - 100 µM | Not specified | sGC activity, cGMP levels[2] |
Table 2: this compound Treatment for HIF-1α Pathway Inhibition
| Cell Type | Concentration Range | Treatment Duration | Endpoint Measured |
| Hep3B (hepatoma) | 10 - 100 µM | 4 h | HIF-1α protein levels, VEGF mRNA[2] |
| PC-3 (prostate cancer) | 30 - 100 µM | 8 - 24 h | HIF-1α protein levels[2] |
| HT1080 (fibrosarcoma) | 10 - 100 µM | 16 h | HIF-1α protein levels[2] |
| Hep3B (hepatoma) | 0.01 - 10 µM | 5 min pre-treatment, then 24h hypoxia | VEGF levels[1][3] |
Experimental Protocols
Protocol: Time-Course Experiment to Determine Optimal Incubation Time for cGMP Production
This protocol outlines a general workflow to determine the optimal incubation time for this compound to stimulate cGMP production in a specific cell line.
-
Cell Seeding: Plate your cells in a multi-well plate (e.g., 24-well or 96-well) at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare the final working concentration of this compound by diluting the stock solution in serum-free cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Include a phosphodiesterase (PDE) inhibitor, such as IBMX (100-500 µM), in the medium 30 minutes prior to this compound treatment to prevent cGMP degradation.
-
-
Time-Course Treatment:
-
Remove the culture medium from the cells and replace it with the this compound-containing medium or vehicle control medium.
-
Incubate the plates for a series of time points. For rapid cGMP induction, a suggested time course is: 0, 2, 5, 10, 15, 30, and 60 minutes.
-
-
Cell Lysis: At the end of each incubation time point, immediately stop the reaction and lyse the cells. This is typically done by removing the medium and adding 0.1 M HCl to the wells to acidify the sample and prevent enzymatic degradation of cGMP.
-
cGMP Quantification:
-
Collect the cell lysates.
-
Measure the intracellular cGMP concentration using a commercially available cGMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit, following the manufacturer’s instructions.
-
-
Data Analysis:
-
Normalize the cGMP concentration to the total protein content for each sample.
-
Plot the normalized cGMP concentration against the incubation time for both the this compound-treated and vehicle-treated groups.
-
The optimal incubation time is the point at which the cGMP concentration reaches its peak before starting to plateau or decline.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low cGMP Response | 1. Cell line unresponsive: The cell line may have low endogenous expression of sGC. 2. This compound degradation: The compound may have degraded due to improper storage. 3. High PDE activity: Endogenous phosphodiesterases are rapidly degrading cGMP. 4. Oxidized sGC: In certain pathological cell models or under high oxidative stress, the heme iron of sGC can be oxidized, making it less responsive to stimulators. | 1. Verify sGC expression: Check for sGC subunit expression (α1 and β1) via Western blot or qPCR. Select a different cell line if necessary. 2. Use fresh compound: Prepare fresh this compound solutions for each experiment from a properly stored stock. 3. Include a PDE inhibitor: Pre-incubate cells with a broad-spectrum PDE inhibitor like IBMX (100-500 µM) for 30 minutes before and during this compound treatment. 4. Consider an sGC activator: For models with high oxidative stress, consider using an sGC activator (e.g., cinaciguat), which targets the oxidized, heme-free form of the enzyme.[4] |
| High Variability Between Replicates | 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Pipetting errors: Inaccurate dispensing of this compound or lysis buffer. 3. Edge effects in plate: Evaporation from wells on the edge of the plate can concentrate reagents. | 1. Ensure uniform cell suspension: Mix the cell suspension thoroughly before plating. 2. Use calibrated pipettes: Ensure pipettes are properly calibrated and use appropriate techniques. 3. Minimize edge effects: Avoid using the outermost wells of the plate for experimental samples or fill them with sterile PBS to maintain humidity. |
| High Background in Vehicle Control | 1. Serum in media: Serum can contain factors that stimulate basal cGMP production. 2. Assay interference: Components in the cell lysate or media are interfering with the cGMP assay. | 1. Use serum-free media: Perform the final treatment steps in serum-free medium. 2. Check assay compatibility: Review the cGMP assay kit's manual for interfering substances. Ensure the lysis buffer is compatible with the assay. |
| Unexpected Cell Toxicity | 1. This compound concentration too high: The concentration used may be cytotoxic to the specific cell line. 2. Prolonged incubation: Long incubation times, especially at high concentrations, can lead to off-target effects and toxicity. 3. High DMSO concentration: The final concentration of the DMSO vehicle is too high. | 1. Perform a dose-response curve: Determine the EC₅₀ for the desired effect and a separate CC₅₀ (cytotoxic concentration 50%) to identify a non-toxic working range. 2. Optimize incubation time: Use the shortest incubation time necessary to achieve the desired biological effect, as determined by a time-course experiment. 3. Maintain low DMSO levels: Ensure the final DMSO concentration is below 0.5%, and ideally at or below 0.1%. |
Visualizations
Caption: this compound signaling pathway via sGC activation.
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting logic for low cGMP signal.
References
Validation & Comparative
A Comparative Guide to Soluble Guanylate Cyclase (sGC) Modulators: Lificiguat, Vericiguat, and Riociguat in the Context of cGMP Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Lificiguat (YC-1), Vericiguat, and Riociguat, three key modulators of the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. The focus is on their effects on cGMP downstream targets, supported by available experimental data. While all three agents enhance cGMP production, their distinct mechanisms as either sGC activators or stimulators, along with differences in potency and clinical development, warrant a detailed comparison.
Mechanism of Action: Stimulators vs. Activators
This compound (YC-1) is classified as a direct, NO-independent activator of sGC. It can increase the catalytic rate of sGC on its own and also acts synergistically with NO. In contrast, Vericiguat and Riociguat are classified as sGC stimulators . They sensitize sGC to endogenous NO, thereby amplifying the physiological signaling pathway. Riociguat, notably, was developed from the chemical structure of this compound.
Quantitative Comparison of Effects on cGMP and Downstream Targets
The following tables summarize available quantitative data on the effects of this compound, Vericiguat, and Riociguat on sGC activation, cGMP production, and key downstream targets. It is important to note that the data are derived from various studies with different experimental setups, which may limit direct comparability.
| Parameter | This compound (YC-1) | Vericiguat | Riociguat | Alternative Mechanisms |
| Primary Target | Soluble Guanylate Cyclase (sGC) | Soluble Guanylate Cyclase (sGC) | Soluble Guanylate Cyclase (sGC) | Phosphodiesterase 5 (PDE5), Natriuretic Peptide Receptors |
| Mechanism | NO-independent sGC activator | sGC stimulator | sGC stimulator | PDE5 inhibitors prevent cGMP degradation; Natriuretic peptides activate particulate guanylate cyclase (pGC) |
| sGC Activation (EC50) | 4.11 μM | Data not directly comparable | 80 nM (in sGC overexpressing CHO cells)[1] | N/A |
Table 1: Comparison of Mechanism and Potency on sGC.
| Downstream Target | This compound (YC-1) | Vericiguat | Riociguat | Observed Effect |
| cGMP Production | Increased intracellular cGMP levels in rabbit corpus cavernosum smooth muscle cells. | Rescued cGMP production in human aortic vascular smooth muscle cells exposed to high glucose. | Increased intracellular cGMP levels. | Enhanced cGMP signaling leads to vasodilation, anti-proliferative, and anti-inflammatory effects. |
| VASP Phosphorylation | Increased VASP phosphorylation in human and rat platelets (in vitro and in vivo). | Data not specifically found in a comparable quantitative format. | Significantly increased VASP phosphorylation in mouse hippocampus.[2] | VASP phosphorylation is a key event in the inhibition of platelet aggregation and modulation of cell motility. |
| PKG Activity | Presumed increase due to elevated cGMP. | Restored PKG activity in human aortic vascular smooth muscle cells exposed to high glucose. | Presumed increase due to elevated cGMP. | PKG is a primary effector of cGMP, mediating many of its downstream effects. |
| Vasorelaxation | Relaxed rabbit corpus cavernosum tissue strips with an EC50 of 8.4 μM. | Augmented acetylcholine-mediated vasorelaxation in mouse aortic rings exposed to high glucose. | Demonstrated potent pulmonary vasodilation in clinical studies. | A primary physiological outcome of increased cGMP signaling in vascular smooth muscle. |
| Clinical Endpoints | Not clinically approved. | Reduced risk of cardiovascular death and heart failure hospitalization in patients with HFrEF. | Improved exercise capacity and hemodynamic function in patients with pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[3] | Demonstrates the therapeutic potential of targeting the sGC-cGMP pathway. |
Table 2: Comparison of Effects on cGMP Downstream Targets and Clinical Outcomes.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Caption: NO-sGC-cGMP signaling pathway and points of intervention.
Caption: General experimental workflow for assessing sGC modulator effects.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are summaries of typical protocols.
Ex Vivo Vasorelaxation Assay (Aortic Rings)
-
Tissue Preparation: Thoracic aortas are isolated from euthanized animals (e.g., rabbits or rats) and placed in cold Krebs-Henseleit solution. The aorta is cleaned of connective tissue and cut into rings (2-3 mm). The endothelium may be mechanically removed for some experiments.
-
Mounting: Aortic rings are mounted in an organ bath containing Krebs-Henseleit solution at 37°C and gassed with 95% O2/5% CO2. The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration and Contraction: Tissues are allowed to equilibrate under a resting tension (e.g., 2g) for 60-90 minutes. A stable contraction is then induced using a vasoconstrictor like phenylephrine (B352888) or potassium chloride.
-
Drug Administration: Once a stable contraction is achieved, the sGC modulator (this compound, Vericiguat, or Riociguat) is added to the organ bath in a cumulative concentration-dependent manner.
-
Data Analysis: The relaxation response at each concentration is measured as a percentage of the pre-induced contraction. An EC50 value (the concentration of the drug that produces 50% of the maximal relaxation) is calculated to determine the potency of the compound.
In Vitro VASP Phosphorylation Assay (Platelets)
-
Platelet Isolation: Platelet-rich plasma is obtained from whole blood by centrifugation. Platelets are then washed and resuspended in a suitable buffer.
-
Incubation: Platelets are incubated with the test compound (this compound, Vericiguat, or Riociguat) at various concentrations for a specified time.
-
Lysis and Protein Quantification: After incubation, platelets are lysed, and the total protein concentration of the lysate is determined.
-
Western Blotting or ELISA: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane for Western blotting. The membrane is probed with antibodies specific for phosphorylated VASP (at Ser239, a cGMP-dependent phosphorylation site) and total VASP. Alternatively, an ELISA-based assay can be used for quantification.
-
Data Analysis: The intensity of the phosphorylated VASP band is normalized to the total VASP band. The results are expressed as a fold change or percentage of control.
Protein Kinase G (PKG) Activity Assay
-
Cell/Tissue Lysate Preparation: Cells or tissues are treated with the sGC modulator and then lysed to release intracellular proteins.
-
Kinase Reaction: The lysate is incubated with a specific PKG substrate peptide and ATP in a reaction buffer.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods, including radioactivity (if using [γ-³²P]ATP), colorimetric assays, or fluorescence-based assays that detect the product of the kinase reaction (ADP).
-
Data Analysis: PKG activity is calculated based on the amount of phosphorylated substrate produced over time and normalized to the total protein concentration in the lysate.
Conclusion
This compound, Vericiguat, and Riociguat all effectively augment the sGC-cGMP signaling pathway, leading to beneficial downstream effects such as vasodilation and inhibition of platelet aggregation. This compound acts as a direct sGC activator, while Vericiguat and Riociguat are sGC stimulators that enhance the effects of endogenous NO. While quantitative data from directly comparable studies are limited, the available evidence suggests that Riociguat is a more potent sGC modulator than this compound in the studied systems. Vericiguat and Riociguat have demonstrated clinical efficacy in cardiovascular diseases, underscoring the therapeutic importance of targeting this pathway. Further head-to-head preclinical and clinical studies would be invaluable for a more definitive comparison of their potency and efficacy on cGMP downstream targets.
References
Lificiguat's Synergistic Potential in Chemotherapy: A Comparative Guide for Researchers
An Objective Analysis of Lificiguat's Performance in Combination with Chemotherapeutic Agents, Supported by Experimental Data
For researchers, scientists, and drug development professionals exploring novel cancer therapeutic strategies, the synergistic potential of combining targeted agents with conventional chemotherapy is a key area of interest. This guide provides a comprehensive comparison of the synergistic effects of this compound (also known as YC-1), a dual activator of soluble guanylate cyclase (sGC) and inhibitor of hypoxia-inducible factor-1α (HIF-1α), with various chemotherapeutic agents.
This compound and Cisplatin (B142131): A Synergistic Combination in Head and Neck Squamous Cell Carcinoma
Preclinical studies have demonstrated a significant synergistic interaction between this compound and the platinum-based chemotherapeutic agent, cisplatin, in head and neck squamous cell carcinoma (HNSCC) cells. This synergy manifests as a pronounced reduction in cancer cell viability and an enhancement of apoptosis.
Quantitative Data Summary: this compound and Cisplatin in HNSCC
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Effect | Reference |
| CAL27 | Cisplatin alone | Varies | - | - | [1] |
| YC-1 (this compound) alone | Varies | - | - | [1] | |
| Cisplatin + YC-1 | Reduced | < 1 | Synergistic | [1] | |
| UM1 | Cisplatin alone | Varies | - | - | [1] |
| YC-1 (this compound) alone | Varies | - | - | [1] | |
| Cisplatin + YC-1 | Reduced | < 1 | Synergistic | [1] | |
| UM47 | Cisplatin alone | Varies | - | - | [1] |
| YC-1 (this compound) alone | Varies | - | - | [1] | |
| Cisplatin + YC-1 | Reduced | < 1 | Synergistic | [1] |
Note: Specific IC50 values were dose-dependent in the referenced study. The key finding is the synergistic reduction in cell viability with the combination, as indicated by CI values less than 1.
The synergistic effect of this compound and cisplatin is associated with an increased Bax:Bcl-2 ratio, indicating a shift towards a pro-apoptotic state.[1]
Exploring Synergy with Other Chemotherapeutic Agents: Paclitaxel (B517696) and Doxorubicin (B1662922)
While direct quantitative data on the synergistic combination of this compound with paclitaxel and doxorubicin is limited in the currently available literature, the distinct mechanisms of action of these agents provide a strong rationale for potential synergistic interactions.
Paclitaxel: This taxane-based drug stabilizes microtubules, leading to mitotic arrest and apoptosis.[2][3] this compound's ability to induce S-phase cell cycle arrest could potentially sensitize cancer cells to the mitotic-phase-specific action of paclitaxel.[4]
Doxorubicin: An anthracycline antibiotic, doxorubicin intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species (ROS), ultimately leading to DNA damage and apoptosis.[5][6] this compound's inhibition of HIF-1α, a key factor in tumor cell survival under hypoxic conditions and resistance to chemotherapy, could potentially enhance the efficacy of doxorubicin.[7][8][9]
Further preclinical investigations are warranted to quantify the synergistic potential and elucidate the precise molecular mechanisms of this compound in combination with paclitaxel and doxorubicin.
Mechanistic Insights: The Dual Action of this compound
This compound's potential for synergistic interactions with chemotherapeutic agents stems from its two primary mechanisms of action:
-
Activation of the sGC-cGMP-PKG Signaling Pathway: As a soluble guanylate cyclase (sGC) activator, this compound increases intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP).[10][11] The activation of the cGMP-dependent protein kinase (PKG) can, in turn, modulate various cellular processes, including apoptosis.
-
Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α): this compound has been shown to inhibit the expression and activity of HIF-1α, a transcription factor crucial for tumor adaptation to hypoxia and a key driver of resistance to chemotherapy.[7][8][9] By blocking HIF-1α, this compound can potentially re-sensitize cancer cells to the cytotoxic effects of chemotherapeutic agents.
Below are diagrams illustrating these signaling pathways and a typical experimental workflow for assessing synergy.
Signaling Pathway of this compound's Synergistic Action
References
- 1. Sequential Application of Anti-Cancer Drugs Enhances Cell Death by Re-wiring Apoptotic Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. search.library.northwestern.edu [search.library.northwestern.edu]
- 4. YC-1 induces S cell cycle arrest and apoptosis by activating checkpoint kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sequential application of anticancer drugs enhances cell death by rewiring apoptotic signaling networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA damage is an early event in doxorubicin-induced cardiac myocyte death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antisense hypoxia‐inducible factor 1α gene therapy enhances the therapeutic efficacy of doxorubicin to combat hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumor Cells Upregulate Normoxic HIF-1α in Response to Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]
Lificiguat's Inhibition of HIF-1α Transcriptional Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lificiguat (YC-1) and other prominent inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α) transcriptional activity. We will delve into the experimental data validating this compound's efficacy, detail the underlying molecular mechanisms, and present detailed protocols for key validation assays.
This compound: A Dual Modulator of sGC and HIF-1α
This compound, also known as YC-1, is a versatile small molecule initially recognized for its role as a nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC).[1] This activity leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels, which plays a crucial role in various physiological processes, including vasodilation.[1] Beyond its effects on sGC, this compound has been identified as a potent inhibitor of HIF-1α, a master regulator of the cellular response to hypoxia.[1] This dual activity makes this compound a compelling subject of research, particularly in the context of cancer and ischemic diseases where HIF-1α is often dysregulated.
Comparative Analysis of HIF-1α Inhibitors
The inhibition of HIF-1α transcriptional activity is a key therapeutic strategy in oncology and other fields. This compound presents a unique profile compared to other HIF-1α inhibitors. The following table summarizes the mechanisms of action and reported potencies of this compound and a selection of alternative inhibitors. It is important to note that IC50 values can vary significantly based on the cell line and experimental conditions used.
| Inhibitor | Mechanism of Action | Reported IC50 | Cell Line/Assay |
| This compound (YC-1) | Inhibits HIF-1α protein accumulation (post-transcriptional) and functionally inactivates the C-terminal transactivation domain (CAD) in a FIH-1 dependent manner.[2][3] | Not consistently reported in comparative studies | Various |
| PX-478 | Inhibits HIF-1α at multiple levels, including transcription, translation, and protein stability. | ~20-50 µM (HIF-1α protein reduction) | Various cancer cell lines |
| BAY 87-2243 | Potent and selective inhibitor of HIF-1. | Low nanomolar range | In vitro assays |
| KC7F2 | Selective inhibitor of HIF-1α translation. | 20 µM (cell-based assay) | LN229 glioma cells |
| Chetomin | Disrupts the interaction between HIF-1α and the p300/CBP co-activator. | Nanomolar range | In vitro assays |
| Topotecan | Topoisomerase I inhibitor that also inhibits HIF-1α synthesis. | Sub-micromolar (HIF-1α protein reduction) | Various cancer cell lines |
| Vorinostat (SAHA) | Histone deacetylase (HDAC) inhibitor that can suppress HIF-1α expression and activity. | Micromolar range | Various cancer cell lines |
Validating this compound's Inhibition of HIF-1α: Experimental Protocols
The following are detailed methodologies for key experiments used to validate the inhibitory effect of this compound on HIF-1α transcriptional activity.
Western Blotting for HIF-1α Protein Levels
This protocol allows for the semi-quantitative determination of HIF-1α protein levels in cell lysates following treatment with this compound.
a. Cell Culture and Treatment:
-
Culture cells (e.g., PC-3 prostate cancer cells) in appropriate media.
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 1 hour).
-
Induce hypoxia by placing the cells in a hypoxic chamber (e.g., 1% O2) for a defined period (e.g., 8 hours). Normoxic control plates should be maintained at 21% O2.[3]
b. Protein Extraction:
-
Following treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
Determine protein concentration using a BCA or Bradford assay.
c. Electrophoresis and Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel (e.g., 7.5% gel).[4]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[4]
d. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[4]
-
Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
e. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., β-actin or α-tubulin) to normalize for protein loading.
HIF-1α Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of HIF-1α by utilizing a reporter gene (e.g., luciferase) under the control of a promoter containing Hypoxia Response Elements (HREs).
a. Plasmid Transfection:
-
Seed cells (e.g., PC-3 cells) in a multi-well plate.[3]
-
Co-transfect the cells with two plasmids:
-
A reporter plasmid containing the luciferase gene driven by an HRE-containing promoter (e.g., pGL3-HRE-luc).
-
A control plasmid expressing Renilla luciferase under a constitutive promoter (for normalization of transfection efficiency).
-
b. Cell Treatment:
-
After 24 hours of transfection, treat the cells with different concentrations of this compound or vehicle control.
-
Induce hypoxia (e.g., 1% O2) for a specified duration (e.g., 24 hours).[3]
c. Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly luciferase activity using a luminometer.
-
Subsequently, measure the Renilla luciferase activity in the same sample.
d. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Express the results as a percentage of the activity observed in the vehicle-treated hypoxic control.
Visualizing the Molecular Pathways and Experimental Workflow
To further elucidate the mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: this compound's dual mechanism of action on HIF-1α and sGC pathways.
Caption: Experimental workflow for Western blot analysis of HIF-1α protein levels.
Caption: Comparison of the mechanisms of action for different HIF-1α inhibitors.
Conclusion
This compound (YC-1) stands out as a multifaceted inhibitor of HIF-1α transcriptional activity, acting through both the reduction of HIF-1α protein levels and the functional impairment of its transactivation domain. While its sGC-activating properties are well-documented, the precise interplay between the sGC-cGMP pathway and HIF-1α inhibition warrants further investigation. This guide provides a foundational understanding of this compound's role in this context and offers standardized protocols for its validation, serving as a valuable resource for researchers in the field of drug discovery and development.
References
Assessing the Specificity of Lificiguat as an sGC Activator: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lificiguat (YC-1) and other key soluble guanylate cyclase (sGC) modulators, focusing on their specificity and supported by experimental data. This compound, a pioneering sGC stimulator, has been instrumental in understanding the therapeutic potential of targeting the nitric oxide (NO)-sGC-cGMP signaling pathway. However, its broader pharmacological profile, including off-target effects, necessitates a careful evaluation of its specificity, especially in comparison to newer, more selective agents.
Mechanism of Action: sGC Stimulators vs. Activators
Soluble guanylate cyclase is a key enzyme in the NO signaling pathway, converting guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates vasodilation, inhibition of platelet aggregation, and other physiological processes.[1] Modulators of sGC are broadly classified into two categories:
-
sGC Stimulators: These compounds, including this compound, Riociguat (B1680643), and Vericiguat, act on the reduced (ferrous, Fe²⁺) form of sGC. They enhance the enzyme's sensitivity to endogenous NO and can also directly stimulate sGC to a lesser extent, leading to an increase in cGMP production.[1]
-
sGC Activators: This class of molecules, exemplified by Cinaciguat, targets the oxidized (ferric, Fe³⁺) or heme-free form of sGC, which is prevalent in disease states associated with oxidative stress. By activating this otherwise unresponsive form of the enzyme, sGC activators can restore cGMP signaling.
Comparative Potency and Specificity
The following tables summarize the quantitative data on the potency and known off-target effects of this compound and other sGC modulators.
Table 1: On-Target Potency of sGC Modulators
| Compound | Class | Assay Type | Target | Potency (EC₅₀/K_d) | Reference(s) |
| This compound (YC-1) | sGC Stimulator | Binding Assay (in presence of CO) | sGC β subunit | K_d: 0.6-1.1 µM | [2][3] |
| Enzymatic Assay | sGC | - | |||
| Riociguat | sGC Stimulator | Enzymatic Assay | sGC | - | |
| Functional Assay (platelet aggregation) | sGC | - | |||
| Vericiguat | sGC Stimulator | Reporter Cell Assay | sGC | EC₅₀: 1005 ± 145 nM | [4] |
| Cinaciguat | sGC Activator | Enzymatic Assay (heme-free sGC) | sGC | EC₅₀: ~0.2 µM | [5] |
| Functional Assay (platelets) | sGC | EC₅₀: 15 nM | [6] |
Table 2: Off-Target Effects of sGC Modulators
| Compound | Off-Target | Assay Type | Potency (IC₅₀) | Notes | Reference(s) |
| This compound (YC-1) | Hypoxia-inducible factor-1α (HIF-1α) | Reporter Gene Assay (HeLa cells) | 2.4 µM | Inhibits transcriptional activity. | [2] |
| Phosphodiesterases (PDEs) | Enzymatic Assay | - | Known to inhibit some cGMP-metabolizing PDEs. | [1] | |
| Riociguat | - | - | - | Generally considered to have a favorable off-target profile. | [7][8] |
| Vericiguat | - | - | - | Generally considered to have a favorable off-target profile. | [9][10] |
| Cinaciguat | - | - | - | Generally considered to have a favorable off-target profile. | [6][11] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The NO-sGC-cGMP signaling pathway and points of intervention for sGC modulators.
Caption: A logical workflow for the comprehensive assessment of sGC activator specificity.
Experimental Protocols
sGC Enzymatic Activity Assay
Objective: To determine the in vitro potency of a test compound to activate purified sGC.
Materials:
-
Purified sGC enzyme
-
Assay buffer (e.g., 50 mM TEA, pH 7.4)
-
GTP (substrate)
-
[α-³²P]GTP (radiolabeled substrate)
-
MgCl₂ or MnCl₂
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Stop solution (e.g., 125 mM zinc acetate)
-
Precipitating solution (e.g., 144 mM sodium carbonate)
-
Neutral alumina (B75360) columns
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, MgCl₂ or MnCl₂, IBMX, and the purified sGC enzyme in microcentrifuge tubes.
-
Add the test compound at various concentrations. Include a vehicle control (DMSO).
-
Initiate the reaction by adding a mixture of [α-³²P]GTP and unlabeled GTP.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding the stop solution.
-
Precipitate unreacted GTP by adding the precipitating solution.
-
Centrifuge the tubes and separate the supernatant containing the [α-³²P]cGMP product.
-
Apply the supernatant to a neutral alumina column to separate [α-³²P]cGMP from residual [α-³²P]GTP.
-
Elute the [α-³²P]cGMP and quantify the radioactivity using a scintillation counter.
-
Calculate the amount of cGMP produced and plot the concentration-response curve to determine the EC₅₀ value of the test compound.
Cell-Based cGMP Assay
Objective: To measure the ability of a test compound to increase intracellular cGMP levels.
Materials:
-
A suitable cell line expressing sGC (e.g., CHO cells stably expressing sGC subunits)
-
Cell culture medium and supplements
-
Test compound
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cGMP immunoassay kit (e.g., ELISA or TR-FRET based)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor for a defined period to prevent cGMP degradation.
-
Add the test compound at various concentrations and incubate for a specified time (e.g., 15-30 minutes).
-
Lyse the cells using the appropriate lysis buffer.
-
Determine the cGMP concentration in the cell lysates using a cGMP immunoassay kit according to the manufacturer's instructions.
-
Plot the cGMP concentration against the test compound concentration to generate a dose-response curve and calculate the EC₅₀.
Off-Target Screening (General Protocol)
Objective: To assess the selectivity of a test compound against a broad range of potential off-targets.
Methodology:
-
Kinase Selectivity Profiling: The test compound is screened against a panel of recombinant kinases at a fixed concentration (for single-point screening) or at multiple concentrations (for IC₅₀ determination). The activity of each kinase is measured in the presence and absence of the compound, typically using an ADP-Glo, TR-FRET, or filter-binding assay.
-
Receptor Binding Assays: The test compound's ability to displace a radiolabeled ligand from a panel of recombinant receptors is assessed. This is typically performed using a filtration-based method where the receptor-ligand complex is captured on a filter, and the bound radioactivity is measured.
-
Cell-Based Phenotypic Screening: High-content imaging or other cell-based assays can be used to screen for unexpected cellular phenotypes induced by the test compound, which may indicate off-target effects.
HIF-1α Reporter Assay
Objective: To quantify the inhibitory effect of a test compound on HIF-1α transcriptional activity.
Materials:
-
A cell line (e.g., HeLa or HepG2) stably or transiently transfected with a hypoxia-responsive element (HRE)-luciferase reporter construct.
-
Cell culture medium and supplements.
-
Test compound (e.g., this compound).
-
Hypoxia-inducing agent (e.g., CoCl₂ or deferoxamine) or a hypoxic chamber.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the reporter cell line in a 96-well plate.
-
Treat the cells with the test compound at various concentrations.
-
Induce HIF-1α activity by exposing the cells to a hypoxia-inducing agent or placing them in a hypoxic chamber for a specified duration (e.g., 6-24 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Plot the luciferase activity against the test compound concentration to determine the IC₅₀ value for HIF-1α inhibition.
Conclusion
This compound (YC-1) remains a valuable research tool for studying the sGC pathway. However, its known off-target activity on HIF-1α and potential for other off-target effects highlight the importance of using it with appropriate controls and interpreting data with caution. For therapeutic applications requiring high specificity, newer generations of sGC stimulators, such as Riociguat and Vericiguat, and sGC activators like Cinaciguat, which have been developed to have more refined pharmacological profiles, are generally preferred. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative assessments and to better understand the specificity of sGC modulators in their experimental systems.
References
- 1. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (YC-1,利非西呱) - 仅供科研 | sGC激活剂 | MCE [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. An innovative cell-based assay for the detection of modulators of soluble guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Riociguat (Adempas): a Novel Agent For the Treatment of Pulmonary Arterial Hypertension and Chronic Thromboembolic Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical implications of riociguat pharmacokinetics and pharmacodynamics: introduction to the riociguat clinical pharmacology supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vericiguat: A New Hope for Heart Failure Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. Cinaciguat, a novel activator of soluble guanylate cyclase, protects against ischemia/reperfusion injury: role of hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Neuroprotective Potential of Lificiguat: A Comparative Guide for Future Research
For Immediate Release
This guide provides a framework for researchers, scientists, and drug development professionals to evaluate the potential synergistic neuroprotective effects of Lificiguat, a soluble guanylate cyclase (sGC) activator, in combination with other neuroprotective compounds. While direct experimental data on such combinations are currently lacking in published literature, this document outlines a scientifically-grounded, albeit hypothetical, approach to guide future research in this promising area. By targeting complementary pathways, combination therapies hold the potential for enhanced efficacy in treating complex neurodegenerative diseases.
Introduction to this compound and the Rationale for Combination Therapy
This compound (also known as YC-1) is a nitric oxide (NO)-independent activator of soluble guanylyl cyclase (sGC). It enhances the catalytic rate of sGC, sensitizing the enzyme to its endogenous activators like NO and carbon monoxide (CO), and can also activate the enzyme independently. This leads to increased production of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger involved in vasodilation, and potentially, neuroprotection.
Neurodegenerative disorders are multifactorial, involving a complex interplay of pathways including oxidative stress, inflammation, excitotoxicity, and apoptosis. Targeting a single pathway is often insufficient to halt disease progression. A synergistic combination of this compound with agents targeting these other pathological mechanisms could offer a more robust therapeutic strategy.
Hypothetical Combination Strategies with this compound
Based on the multifactorial nature of neurodegeneration, we propose evaluating the synergy of this compound with compounds from the following classes. The quantitative data presented below is illustrative and intended to serve as a template for reporting future experimental findings.
Table 1: Hypothetical Synergistic Neuroprotective Effects of this compound Combinations (In Vitro)
| Combination | Compound Class | Mechanism of Action | Hypothetical Neuronal Viability (% increase vs. Control) | Hypothetical Synergy (Combination Index - CI) |
| This compound + N-acetylcysteine (NAC) | Antioxidant | This compound: sGC activation, cGMP increase. NAC: Precursor to glutathione, potent antioxidant. | This compound: 25% NAC: 30% Combination: 75% | CI < 1 (Synergistic) |
| This compound + Edaravone | Free Radical Scavenger | This compound: sGC activation, cGMP increase. Edaravone: Scavenges hydroxyl and peroxyl radicals. | This compound: 25% Edaravone: 40% Combination: 85% | CI < 1 (Synergistic) |
| This compound + Minocycline | Anti-inflammatory | This compound: sGC activation, cGMP increase. Minocycline: Inhibits microglial activation and pro-inflammatory cytokines. | This compound: 25% Minocycline: 35% Combination: 80% | CI < 1 (Synergistic) |
| This compound + Memantine | NMDA Receptor Antagonist | This compound: sGC activation, cGMP increase. Memantine: Blocks excitotoxic effects of glutamate (B1630785). | This compound: 25% Memantine: 20% Combination: 60% | CI < 1 (Synergistic) |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Proposed Experimental Protocols
To rigorously evaluate the synergistic neuroprotective effects of this compound in combination with other compounds, a multi-tiered experimental approach is recommended, progressing from in vitro to in vivo models.
In Vitro Neuroprotection and Synergy Assessment
Objective: To determine the neuroprotective efficacy and synergistic interaction of this compound and a partner compound in a cell-based model of neuronal injury.
Model: Human neuroblastoma cell line (e.g., SH-SY5Y) or primary cortical neurons.
Injury Model: Oxidative stress induced by hydrogen peroxide (H₂O₂) or glutamate-induced excitotoxicity.
Methodology:
-
Cell Culture: Culture SH-SY5Y cells or primary neurons under standard conditions.
-
Compound Treatment: Pre-treat cells with a range of concentrations of this compound alone, the partner compound alone, and in combination at fixed ratios for 24 hours.
-
Induction of Injury: Expose the treated cells to H₂O₂ (e.g., 100 µM) or glutamate (e.g., 5 mM) for a further 24 hours.
-
Assessment of Neuronal Viability: Quantify cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Synergy Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method.[1][2][3][4][5] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
In Vivo Neuroprotection Assessment in an Ischemic Stroke Model
Objective: To evaluate the neuroprotective efficacy of the combination therapy in a relevant animal model of neurodegeneration.
Model: Transient middle cerebral artery occlusion (MCAo) model in rats or mice. This model is widely used as it simulates human ischemic stroke.
Methodology:
-
Animal Groups: Randomly assign animals to the following groups: (1) Sham-operated, (2) Vehicle-treated MCAo, (3) this compound-treated MCAo, (4) Partner compound-treated MCAo, (5) Combination-treated MCAo.
-
MCAo Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for a defined period (e.g., 90 minutes), followed by reperfusion.
-
Drug Administration: Administer the compounds (intravenously or intraperitoneally) at a predetermined time before, during, or after ischemia.
-
Neurological Deficit Scoring: Assess neurological function at 24, 48, and 72 hours post-MCAo using a standardized neurological deficit scoring system.
-
Infarct Volume Measurement: At the study endpoint (e.g., 72 hours), euthanize the animals and perfuse the brains. Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area and calculate the infarct volume.
-
Histological and Biochemical Analysis: Perform immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3), inflammation (e.g., Iba1 for microglia), and oxidative stress (e.g., 4-HNE).
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental flow, the following diagrams are provided.
Caption: this compound's core signaling pathway.
Caption: Hypothetical synergy of this compound and an antioxidant.
Caption: Workflow for evaluating synergistic neuroprotection.
Conclusion
The exploration of this compound in combination with other neuroprotective agents represents a frontier in neuropharmacology. While this guide is based on a hypothetical framework, it provides a robust starting point for designing and conducting experiments to fill this critical knowledge gap. The successful demonstration of synergy could pave the way for novel, more effective treatments for a range of devastating neurodegenerative diseases.
References
- 1. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. scilit.com [scilit.com]
- 5. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Lificiguat (YC-1) for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Lificiguat (YC-1), a nitric oxide (NO)-independent activator of soluble guanylyl cyclase (sGC) and an inhibitor of Hypoxia-inducible factor-1alpha (HIF-1alpha).
Adherence to these procedures is essential to mitigate environmental contamination and ensure the safety of all laboratory personnel. The following guidelines are based on information from safety data sheets and general best practices for the disposal of pharmaceutical and chemical waste.
I. Pre-Disposal Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields.[1]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or fumes.[1]
-
Avoid Contact: Prevent direct contact with the skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.[1]
-
Do Not Ingest: Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]
II. Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It must not be disposed of with household garbage or discharged into the sewage system.
-
Waste Identification and Segregation:
-
Unused or expired pure this compound, as well as any solutions containing it, should be collected in a designated, properly labeled hazardous waste container.
-
Contaminated materials, such as pipette tips, gloves, and weighing papers, should also be collected in a separate, clearly marked hazardous waste container for solid waste.
-
-
Container Selection and Labeling:
-
Use a container that is compatible with the chemical properties of this compound and its solvent.
-
The container must be in good condition and have a secure, tight-fitting lid.
-
Label the container clearly with "Hazardous Waste," the name "this compound (YC-1)," the approximate quantity, and the date of accumulation.
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated and have secondary containment to prevent the spread of any potential leaks.
-
-
Arranging for Disposal:
-
Disposal of this compound must be conducted through a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste. They will ensure that the disposal is carried out in accordance with all local, state, and federal regulations.[1]
-
-
Spill Cleanup:
-
In the event of a spill, prevent further leakage if it is safe to do so.
-
For liquid spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collect all cleanup materials in a labeled hazardous waste container and dispose of it according to the procedures outlined above.
-
III. Regulatory Framework
The disposal of this compound, like all laboratory chemicals, is governed by a stringent regulatory framework. In the United States, this includes regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Researchers in other regions must adhere to their respective national and local regulations for hazardous waste management.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Lificiguat
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Lificiguat is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. The following procedural guidance is based on best practices for handling potent pharmaceutical compounds and should be supplemented by a thorough institutional review and adherence to the specific Safety Data Sheet (SDS) provided by the supplier.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific, publicly available Safety Data Sheet (SDS) with detailed GHS classifications for this compound is not readily accessible, its nature as a potent research compound necessitates stringent safety protocols. Based on guidelines for similar potent molecules, a comprehensive PPE strategy is crucial to minimize exposure.
The selection of PPE is contingent on the nature of the handling activity. The following table summarizes recommended PPE for various laboratory procedures involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double gloving (e.g., nitrile or neoprene)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination. |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills exists. Engineering controls are the primary means of protection. |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate gloves for the solvent and compound | Focus on preventing skin contact and eye exposure. The specific procedure will dictate the level of containment needed. |
| General Laboratory Operations | - Lab coat- Safety glasses- Gloves | Standard laboratory practice to protect against incidental contact. |
Experimental Protocols: Safe Handling Procedures
A systematic approach to handling this compound is essential to ensure personnel safety and prevent contamination.
1. Preparation and Engineering Controls:
-
All work with this compound powder should be conducted within a certified containment primary engineering control (C-PEC), such as a Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator.
-
Ensure a spill kit containing appropriate PPE, absorbent materials, and cleaning agents is readily available.
-
All personnel must be trained on the potential hazards and emergency procedures.
2. Donning PPE:
-
Follow a strict donning sequence to ensure proper protection: shoe covers, gown, hair cover, mask/respirator, eye protection, and then gloves (double-gloving for powder handling).
3. Handling and Dispensing:
-
When weighing the solid form of this compound, perform the task within the C-PEC on a tared weigh boat.
-
For solution preparation, handle all liquids within a chemical fume hood.
4. Doffing PPE:
-
Remove PPE carefully in a designated area to avoid self-contamination. The general sequence is to remove the most contaminated items first (gloves, gown), followed by eye and respiratory protection.
-
Always perform hand hygiene immediately after removing all PPE.
Disposal Plan
All materials that come into contact with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure | Rationale |
| Unused this compound | - Dispose of through a certified hazardous waste vendor.- Ensure the container is compatible with the chemical.- The label should clearly identify the contents as a potent compound. | To ensure proper and safe disposal in accordance with regulations. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound. | To minimize handling of contaminated items and prevent accidental exposure. |
| Contaminated PPE (e.g., gloves, lab coat) | - Doff PPE carefully to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste. | To prevent the spread of contamination outside of the designated handling area. |
Visualizing the Safety Workflow
To further clarify the procedural steps for safely handling this compound, the following diagrams illustrate the key decision points and workflows.
Caption: PPE selection workflow for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
